molecular formula C15H24O2 B3037177 Farnesoic acid CAS No. 462-11-3

Farnesoic acid

Cat. No.: B3037177
CAS No.: 462-11-3
M. Wt: 236.35 g/mol
InChI Key: WJHFZYAELPOJIV-IJFRVEDASA-N
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Description

Farnesoic acid ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid) is the substrate of this compound O-methyltransferase which produces the crustacean reproductive hormone, methyl farnesoate (MF). MF is responsible for enhancing reproductive maturation, maintaining juvenile morphology, and influencing male sex determination. This compound also inhibits filiment formation in C. albicans.>This compound is a methyl-branched, trienoic fatty acid consisting of dodeca-2,6,10-trienoic acid having three methyl substituents at the 3-, 7- and 11-positions. It has a role as a signalling molecule. It is a methyl-branched fatty acid, a trienoic fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a dodeca-2,6,10-trienoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,11H,5-6,8,10H2,1-4H3,(H,16,17)/b13-9+,14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHFZYAELPOJIV-IJFRVEDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)O)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315326
Record name (E,E)-Farnesoic acid
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Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-11-3, 7548-13-2
Record name (E,E)-Farnesoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E,E)-Farnesoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SID9VM1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual Roles of Farnesoic Acid in Insect Development: Precursor and Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Farnesoic acid (FA) holds a critical, albeit often understated, position in the endocrinology of insect development. Traditionally viewed as the immediate precursor to the vital juvenile hormones (JHs), particularly JH III, recent evidence increasingly points to FA's intrinsic biological activities, independent of its conversion. This technical guide provides an in-depth examination of the biosynthesis, metabolism, and multifaceted biological roles of this compound. We consolidate quantitative data from key studies, detail essential experimental protocols for its investigation, and present visualized signaling and metabolic pathways to offer a comprehensive resource for researchers in entomology, endocrinology, and pest management.

Introduction

Insect development, a precisely orchestrated process involving molting and metamorphosis, is primarily regulated by two principal hormones: the steroid hormone ecdysone (B1671078) and the sesquiterpenoid juvenile hormones (JHs). JHs are crucial for maintaining the larval state, preventing metamorphosis, and regulating reproductive maturation in adults. This compound (FA) is the direct, unepoxidated precursor to JH III, the most ubiquitous form of JH in insects. The final step in JH III biosynthesis involves the methylation of FA by the enzyme juvenile hormone acid O-methyltransferase (JHAMT). While this role as a prohormone is well-established, FA has also been shown to accumulate in certain tissues and exert its own biological effects, suggesting a dual functionality that is of significant interest for both basic research and the development of novel insecticides.

Biosynthesis and Metabolism of this compound

This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The conversion of FPP to FA and its subsequent methylation to JH III occurs primarily in the corpora allata (CA), a pair of endocrine glands associated with the brain.

The terminal steps of this pathway are of particular interest. An aldehyde dehydrogenase converts farnesal (B56415) to this compound. The final, rate-limiting step in JH III synthesis is the O-methylation of the carboxyl group of this compound, a reaction catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferase (JHAMT). This enzyme is a key regulatory point and a primary target for insecticide development.

Farnesoic_Acid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP synthase Farnesol Farnesol FPP->Farnesol FPP phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol dehydrogenase FA This compound (FA) Farnesal->FA Aldehyde dehydrogenase 3 (ALDH3) MF Methyl Farnesoate (MF) FA->MF JHAMT JH_III Juvenile Hormone III (JH III) MF->JH_III CYP15A1 (Epoxidase) JHAMT_label S-Adenosyl Methionine (SAM) JHAMT_label->FA

Caption: Biosynthesis pathway from Acetyl-CoA to Juvenile Hormone III.

Quantitative Analysis of this compound and Related Compounds

Precise quantification of FA and JH III is essential for understanding their physiological roles. Due to their lipophilic nature and low concentrations, sensitive methods are required.[1] The data below, compiled from various studies, highlight typical concentrations and enzyme activities.

Compound/Enzyme Insect Species Developmental Stage/Tissue Measured Value Significance Reference
This compound (FA)Aedes aegyptiAdult Female Corpora Allata-Corpora Cardiaca (CA-CC)77.3 ± 4.1 fmol/CA-CCEstablishes a baseline pool of the JH precursor in the primary synthesis gland.[1]
JH III Synthesis RateAedes aegyptiNewly Emerged Adult Female (Exposed CA)23 fmol/CA/hShows the basal rate of hormone production post-eclosion.[2][3]
JH III Synthesis RateAedes aegypti5h Post-Blood Meal (Exposed CA)Increased to 23 fmol/CA/hDemonstrates that a blood meal stimulates a rapid increase in JH III synthesis.[2][3]
JH III TiterSolenopsis invictaSexually Mature Alate Female Hemolymph0.32 ± 0.04 pmol/µLProvides a measure of circulating hormone levels in a reproductively active adult.[4]
JHAMT Activity (Recombinant)Bombyx moriN/ACatalyzes methylation of FA and JH acids I, II, IIIConfirms the function of the cloned enzyme as a bona fide JHAMT.[5]
JHAMT Activity (Recombinant)Drosophila melanogasterN/ACatalyzes conversion of FA to methyl farnesoateDemonstrates the enzyme's specific catalytic activity.[6][7]
JH III ProductionDiploptera punctataFinal Instar Larva (Days 0-8)2 to 6 pmol/hr per pair of CAIndicates high JH production early in the final instar to maintain larval status.[8]
FA ProductionDiploptera punctataFinal Instar Larva (Entire Stadium)0.5 to 2.0 pmol/hr per pair of CAShows that FA is produced even when JH III synthesis is low, suggesting it may have other roles or its conversion is regulated.[8]

Biological Roles of this compound

Obligate Precursor to Juvenile Hormone III

The most well-documented role of FA is as the immediate precursor to JH III. The conversion of FA to methyl farnesoate (MF) by JHAMT is considered a critical regulatory step in JH biosynthesis.[5][9] The expression and activity of JHAMT often correlate with JH titers; its suppression via RNA interference (RNAi) or during development is essential for the decline in JH that initiates metamorphosis.[5][10]

  • Evidence from RNAi: Knockdown of the JHAMT gene in the red flour beetle, Tribolium castaneum, resulted in precocious larval-pupal metamorphosis, a phenotype that could be rescued by applying a JH mimic.[10] This provides strong genetic evidence that the methylation of FA is essential for maintaining the larval state.[10] Similar RNAi studies in the small hive beetle, Aethina tumida, showed that silencing JHAMT affected ovarian development and significantly reduced female fecundity and fertility, effects that were partially rescued by a JH analog.[11][12]

Independent Signaling Functions

While the prohormone role of FA is clear, evidence suggests it is not merely a passive intermediate. In crustaceans, the homolog of JHAMT is absent, and methyl farnesoate (MF), not JH, acts as the primary sesquiterpenoid hormone. This compound itself has been identified as a key hormone in cnidarians (e.g., jellyfish).[13] This evolutionary context suggests that FA is an ancient signaling molecule, and its role as a JH precursor in insects is a more recent evolutionary development.[13]

In insects, the accumulation of FA in the corpora allata of the cockroach Diploptera punctata during periods of low JH synthesis suggests that the regulation of JHAMT activity can lead to a buildup of FA, which may then exert its own biological effects.[8] While a specific FA receptor in insects has not yet been identified, its structural similarity to JH suggests potential cross-reactivity with JH receptors or the existence of a dedicated, ancestral receptor system.

Dual_Role_of_FA cluster_pathway JH Biosynthesis Pathway cluster_signaling Direct Signaling (Hypothesized) FA This compound (FA) JHAMT JHAMT Enzyme FA->JHAMT Substrate Receptor Putative FA Receptor (e.g., Nuclear Receptor) FA->Receptor Binding JH_III Juvenile Hormone III JHAMT->JH_III Product Physiological_Effects_JH Maintains Larval Status Regulates Reproduction JH_III->Physiological_Effects_JH Gene_Expression Regulation of Gene Expression Receptor->Gene_Expression Transcriptional Control Physiological_Effects_FA Modulation of Development (Independent of JH) Gene_Expression->Physiological_Effects_FA

Caption: Conceptual diagram of the dual roles of this compound.

Key Experimental Protocols

Investigating the role of FA requires specialized biochemical and molecular techniques. Below are summarized methodologies for key experimental approaches.

Quantification of FA and JH III by HPLC with Fluorescence Detection

This method provides high sensitivity for quantifying FA and JH from biological samples like hemolymph or dissected glands.[1]

Objective: To accurately measure the amount of FA and JH III in a biological sample.

Methodology:

  • Homogenization & Extraction: Tissues (e.g., corpora allata, whole body) are homogenized in a solvent like 80% methanol. A known amount of an internal standard (e.g., a non-native JH analog) is added for recovery calculation.

  • Lipid Extraction: Lipids, including FA and JH, are extracted from the aqueous homogenate using an organic solvent such as hexane. The mixture is vortexed and centrifuged, and the organic (upper) phase is collected. This step is repeated to ensure complete extraction.

  • Derivatization (Tagging):

    • For FA: The carboxyl group is derivatized with a fluorescent tag (e.g., 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, AABD-SH) to enable detection.[1]

    • For JH III: The epoxide group is first opened using sodium sulfide, then derivatized with a different fluorescent tag (e.g., 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, DBD-COCl).[1]

  • HPLC Analysis: The derivatized samples are injected into a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

  • Quantification: The analytes are separated on a C18 column and detected based on their fluorescence. The amount of each compound is calculated by comparing its peak area to a standard curve generated with known amounts of derivatized FA and JH III, corrected for recovery using the internal standard.

In Vitro Radiochemical Assay for JH Biosynthesis

This classic assay measures the rate of JH synthesis by isolated corpora allata (CA) by tracking the incorporation of a radiolabeled precursor.

Objective: To measure the rate of JH and FA synthesis and release by isolated corpora allata.

Methodology:

  • Gland Dissection: Corpora allata, often with the corpora cardiaca and brain still attached (Br-CC-CA complex), are dissected from the insect in a physiological saline solution.

  • Incubation: Glands are transferred to an incubation medium (e.g., TC-199) containing a radiolabeled precursor, typically L-[methyl-³H]methionine. The ³H-methyl group will be transferred from S-adenosyl-L-methionine (SAM) to FA, labeling the final JH product.

  • Extraction: After incubation (e.g., 2-6 hours), the medium is collected, and the hormones are extracted with an organic solvent like isooctane.

  • Separation & Detection: The extracted radiolabeled products (JH III, MF, FA) are separated using thin-layer chromatography (TLC) or HPLC.

  • Quantification: The amount of radioactivity in the spots/peaks corresponding to the standards is measured using liquid scintillation counting. The rate of synthesis is then calculated and expressed as pmol or fmol of JH produced per hour per pair of glands.[8]

Caption: Workflow for FA/JH quantification via HPLC-Fluorescence Detection.

RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful tool to probe the function of genes in the FA metabolic pathway, such as JHAMT.

Objective: To determine the physiological function of a target gene by silencing its expression.

Methodology:

  • dsRNA Synthesis: A DNA template for a specific region of the target gene (e.g., JHAMT) is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • dsRNA Delivery: The dsRNA is introduced into the insect. This is typically done by microinjection into the hemocoel of larvae or adults. Oral delivery mixed with food is also possible for some species.[11]

  • Gene Silencing: The dsRNA triggers the insect's cellular RNAi machinery to degrade the target mRNA, effectively knocking down gene expression. A control group is injected with a non-specific dsRNA (e.g., from GFP).

  • Phenotypic Analysis: The treated insects are monitored for developmental or reproductive defects. For JHAMT knockdown, expected phenotypes include precocious metamorphosis, sterility, or reduced fecundity.[10][12]

  • Verification: The efficiency of the knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) in treated versus control insects.

Conclusion and Future Directions

This compound is a pivotal molecule in insect endocrinology, functioning as both the direct precursor to JH III and, likely, as a signaling molecule in its own right. The regulation of JHAMT appears to be a key control point that determines the flux of FA into JH, and its inhibition offers a promising avenue for the development of targeted insecticides.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of an insect receptor specific for this compound would be a major breakthrough, confirming its role as an independent hormone.

  • Crosstalk with Other Pathways: Investigating the interaction between FA/JH signaling and other endocrine pathways, such as ecdysone signaling, will provide a more integrated understanding of developmental control.

  • Comparative Endocrinology: Expanding studies to a wider range of insect orders will help elucidate the evolutionary trajectory of sesquiterpenoid signaling and clarify the conserved versus species-specific roles of this compound.

By continuing to explore the multifaceted biology of this simple but crucial molecule, we can gain deeper insights into insect development and open new doors for innovative pest management strategies.

References

An In-depth Technical Guide to the Discovery and Isolation of Farnesoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesoic acid (FA), a sesquiterpenoid, is a pivotal molecule in the endocrinology of many invertebrates. Initially identified as a direct precursor to juvenile hormone III (JH III) in insects, its role has expanded to that of a crucial hormone in its own right, particularly in crustaceans where it is a precursor to methyl farnesoate (MF).[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the experimental protocols used for its extraction and quantification, presents key quantitative data in a structured format, and explores its relevance in modern drug development. The document is intended to serve as a foundational resource for researchers in endocrinology, developmental biology, and pharmacology.

The Discovery of a Key Sesquiterpenoid

The study of this compound is intrinsically linked to the research on juvenile hormones (JHs), which are critical for regulating development, metamorphosis, and reproduction in insects.[1] FA was first recognized as the immediate precursor to JH III, produced and released by the corpora allata (CA) of insects like the cockroach Diploptera punctata.[3] Later, the discovery of methyl farnesoate (MF) in crustaceans in the late 1980s, specifically in the crab Libinia emarginata, broadened the biological significance of this pathway.[1][2] In crustaceans, the mandibular organ (MO) synthesizes and secretes both FA and MF, with MF functioning as the primary crustacean juvenile hormone analog.[4][5] Further research has confirmed the presence of this compound in other diverse animal groups, including cnidarians (jellyfish), suggesting an ancient and widespread role for sesquiterpenoid signaling in the animal kingdom.[1]

Biosynthesis of this compound

This compound is synthesized via the highly conserved mevalonate (B85504) (MVA) pathway, which is responsible for the production of all isoprenoids.[1]

The key steps culminating in this compound are:

  • Mevalonate Pathway : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with another acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase, a critical rate-limiting step, reduces HMG-CoA to mevalonate.[1]

  • Isoprenoid Precursor Formation : Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

  • Farnesyl Diphosphate (FPP) Synthesis : IPP and DMAPP are sequentially condensed to form geranyl diphosphate (C10) and subsequently farnesyl diphosphate (FPP) (C15).[1]

  • Conversion of FPP to this compound : In arthropods, which typically lack squalene (B77637) synthase for cholesterol synthesis, FPP is channeled towards sesquiterpenoid hormone production. FPP is first dephosphorylated to farnesol (B120207) (FOH). Farnesol is then oxidized to farnesal (B56415) (FO), which is finally oxidized to this compound (FA) by the enzyme aldehyde dehydrogenase 3 (ALDH3).[1][6]

This compound Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate (rate-limiting step) ipp_dmapp IPP / DMAPP mevalonate->ipp_dmapp Multiple steps fpp Farnesyl Diphosphate (FPP) ipp_dmapp->fpp farnesol Farnesol (FOH) fpp->farnesol FPP phosphatase farnesal Farnesal (FO) farnesol->farnesal fa This compound (FA) farnesal->fa hmgcr HMG-CoA reductase hmgcr->inv1 fdh Farnesol dehydrogenase fdh->inv2 aldh3 Aldehyde dehydrogenase 3 aldh3->inv3

Caption: The biosynthetic pathway of this compound from Acetyl-CoA.

Metabolic Fate and Signaling Roles

The biological function of this compound diverges significantly between different animal lineages, primarily in its role as either an end-product hormone or an intermediate precursor.

  • In Insects: FA is primarily a precursor. It is methylated by the enzyme this compound O-methyltransferase (FAMeT) to produce methyl farnesoate (MF), which is then epoxidized to form the active juvenile hormone (e.g., JH III).[3][7] The regulation of JH biosynthesis is tightly controlled, with ALDH3 being a key regulatory point.[6]

  • In Crustaceans: Both FA and MF act as hormones. The mandibular organ produces a significantly larger amount of FA compared to MF.[5] MF is considered the crustacean equivalent of insect JH, regulating processes like reproduction and development.[2][4] FAMeT is the key enzyme that converts FA to MF in these animals.[8][9]

  • In Cnidarians: Genomic and mass spectrometry data suggest that the sesquiterpenoid pathway in jellyfish terminates with the production of this compound, which likely functions as a hormone.[1]

Metabolic Fate of this compound fa This compound (FA) mf Methyl Farnesoate (MF) fa->mf FAMeT crustaceans Crustaceans jh3 Juvenile Hormone III (JH III) mf->jh3 Epoxidase insects Insects

Caption: Divergent metabolic pathways of this compound in invertebrates.

Experimental Protocols for Isolation and Quantification

The isolation and analysis of this compound require sensitive techniques due to its low concentration in biological tissues. Methodologies often involve solvent extraction followed by advanced chromatography and mass spectrometry.

Protocol: Extraction of Sesquiterpenoids from Tissue

This protocol is a generalized method adapted from studies on jellyfish and other invertebrate tissues.[1]

  • Tissue Homogenization : Weigh frozen tissue samples (e.g., 100-200 mg) and place them in stainless steel grinding jars pre-chilled in liquid nitrogen. Homogenize the tissue at a high frequency (e.g., 20 Hz) for 30-60 seconds.

  • Solvent Extraction : Immediately transfer the powdered homogenate to a glass centrifuge tube. Add 1 mL of acetonitrile (B52724), 1 mL of 0.9% (w/v) sodium chloride solution, and an appropriate internal standard (e.g., 10 ng JH III-D3).

  • Phase Separation : Sonicate the mixture for 1 minute, then vortex thoroughly. Add 2 mL of n-hexane and vortex again to extract the lipophilic sesquiterpenoids. Centrifuge to separate the phases.

  • Collection and Drying : Carefully collect the upper hexane (B92381) phase and transfer it to a new glass vial. Repeat the hexane extraction on the lower aqueous phase once more and combine the hexane fractions. Dry the combined extract under a gentle stream of nitrogen.

  • Reconstitution : Re-dissolve the dried residue in a known volume (e.g., 100 µL) of a suitable solvent like acetonitrile for analysis.

Protocol: Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification.[1]

  • Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity.

  • Quantification : Construct a standard curve using synthetic this compound standards of known concentrations. Calculate the concentration of FA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Experimental Workflow tissue 1. Tissue Collection (e.g., Mandibular Organ, Corpora Allata) homogenize 2. Cryo-Homogenization tissue->homogenize extract 3. Solvent Extraction (Acetonitrile / Hexane) homogenize->extract dry 4. Drying under Nitrogen extract->dry reconstitute 5. Reconstitution in Solvent dry->reconstitute analyze 6. LC-MS/MS Analysis (Quantification) reconstitute->analyze

Caption: General workflow for this compound extraction and analysis.

Quantitative and Physicochemical Data

Precise quantitative data is essential for understanding the physiological roles of this compound. The tables below summarize key data from the literature.

Table 1: Physicochemical Properties of (2E,6E)-Farnesoic Acid

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂[10]
Molecular Weight236.35 g/mol [10]
CAS Number462-11-3[11]
IUPAC Name(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid[10]
Purity (Commercial)>95%[11]
Boiling Point172-175 °C at 3 Torr[12]
Density0.9420 g/cm³ at 20 °C[12]

Table 2: this compound Titers and Production Rates in Various Organisms

OrganismTissue / ConditionMeasurementValueSource
Diploptera punctata (Cockroach)Corpora Allata (in vitro)FA Production Rate0.5 - 2.0 pmol/hr/pair[3]
Homarus americanus (Lobster)Mandibular Organ (in vitro)FA vs. MF ProductionFA production is 7.5x MF production[5]
Cyanea capillata (Lion's Mane Jellyfish)Medusa TissueFA Titer55.02 ± 9.21 ng/g[1]
Rhopilema esculentum (Edible Jellyfish)Medusa TissueFA Titer1.04 ± 0.48 ng/g[1]

Relevance in Drug Development

The this compound biosynthesis pathway and its downstream products are attractive targets for the development of novel therapeutic and pest control agents.

  • Target-Specific Insecticides : The enzymes in the JH biosynthetic pathway, such as aldehyde dehydrogenase 3 (ALDH3), are unique to arthropods and represent promising targets.[6] Inhibiting these enzymes can disrupt insect development and reproduction, offering a more target-specific alternative to broad-spectrum pesticides.

  • Antifungal Agents : this compound has been shown to inhibit filament formation in the pathogenic yeast Candida albicans, a key step in its virulence.[11] This suggests that FA or its derivatives could be explored as potential antifungal therapies.

  • Farnesyltransferase Inhibitors (FTIs) : While not directly targeting FA, FTIs inhibit the farnesylation of proteins, a process that utilizes the FA precursor, FPP. This class of drugs has been extensively investigated in cancer therapy, and understanding the flux through the FPP metabolic network, including the branch leading to FA, is relevant to their mechanism of action.[13]

Conclusion

This compound has evolved from being considered a simple metabolic intermediate to a molecule of significant biological importance. It serves as a critical precursor to juvenile hormones in insects and as a hormone in its own right in crustaceans and likely other ancient animal lineages. The technical protocols for its extraction and quantification, now refined with highly sensitive mass spectrometry techniques, allow for a deeper understanding of its physiological roles. For drug development professionals, the enzymes involved in FA biosynthesis present viable targets for creating specific insecticides and potential antifungal agents, highlighting the continued relevance of this fundamental signaling molecule.

References

Farnesoic Acid as a Precursor to Methyl Farnesoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA) is a crucial sesquiterpenoid that serves as the immediate precursor to methyl farnesoate (MF), a key hormone in the developmental and reproductive processes of many arthropods. The enzymatic conversion of FA to MF is a critical regulatory step in the juvenile hormone (JH) biosynthetic pathway. This technical guide provides an in-depth overview of this conversion, including the enzymes involved, detailed experimental protocols for its analysis, quantitative kinetic data, and the associated signaling pathways. This information is intended to support researchers and drug development professionals in their efforts to understand and manipulate these fundamental biological processes.

Introduction

In the intricate endocrine system of insects and crustaceans, the juvenile hormone (JH) family of sesquiterpenoids plays a pivotal role in regulating metamorphosis, reproduction, and behavior. Methyl farnesoate (MF) is a non-epoxidized precursor to the most common form of juvenile hormone, JH III, and in many crustacean species, it functions as the primary circulating juvenoid. The biosynthesis of MF from this compound is catalyzed by the enzyme This compound O-methyltransferase (FAMeT) , also known as juvenile hormone acid methyltransferase (JHAMT) . This enzymatic step is a key regulatory point in the JH pathway and represents a potential target for the development of novel insecticides and agents for aquaculture.

The Biosynthetic Pathway: From this compound to Methyl Farnesoate

The conversion of this compound to methyl farnesoate is a methylation reaction where a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) is transferred to the carboxyl group of this compound.

The Central Enzyme: this compound O-Methyltransferase (FAMeT)

FAMeT is a member of the S-adenosyl-L-methionine-dependent methyltransferase superfamily.[1][2][3] It exhibits specificity for this compound and, in some insects, for juvenile hormone acids. The expression and activity of FAMeT are tightly regulated, often correlating with developmental stage and reproductive status.

The generalized reaction is as follows:

This compound + S-adenosyl-L-methionine ---(FAMeT)---> Methyl Farnesoate + S-adenosyl-L-homocysteine

Quantitative Data on this compound O-Methyltransferase Activity

The kinetic properties of FAMeT/JHAMT vary across different species, reflecting adaptations in their developmental and reproductive strategies. The following table summarizes available quantitative data on the enzymatic activity of FAMeT/JHAMT from various insect species.

SpeciesEnzymeSubstrateKm (µM)Vmax/kcatReference
Diaphorina citri (Asian citrus psyllid)This compound O-methyltransferase (DcFA-o-MT)This compound-0.752 x 10⁻³ s⁻¹
Manduca sexta (Tobacco hornworm)Farnesol OxidaseFarnesol1-[4][5]
Bombyx mori (Silkworm)Juvenile hormone acid methyltransferase (BmJHAMT)This compound-~30% relative activity compared to JHA I[6]
Bombyx mori (Silkworm)Juvenile hormone acid methyltransferase (BmJHAMT)JH acid I-Highest activity[6]
Bombyx mori (Silkworm)Juvenile hormone acid methyltransferase (BmJHAMT)JH acid II-Similar activity to JHA I[6]
Bombyx mori (Silkworm)Juvenile hormone acid methyltransferase (BmJHAMT)JH acid III-~50% relative activity compared to JHA I[6]

Note: A comprehensive dataset for Km and Vmax/kcat values across a wider range of species is still an active area of research. The data presented here is based on available literature.

Experimental Protocols

In Vitro Radiochemical Assay for this compound O-Methyltransferase Activity

This protocol is a widely used method to quantify the enzymatic conversion of this compound to methyl farnesoate.[6][7][8]

Materials:

  • Enzyme Source: Purified recombinant FAMeT or tissue homogenate (e.g., corpora allata from insects, mandibular organ from crustaceans).

  • Substrate: this compound.

  • Radiolabeled Co-substrate: [³H-methyl]-S-adenosyl-L-methionine.

  • Buffer: 50 mM Tris-HCl, pH 7.5.[6]

  • Stop Solution: To be determined based on the specific protocol being adapted.

  • Extraction Solvent: Isooctane (B107328).[6]

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), a known concentration of this compound, and [³H-methyl]-S-adenosyl-L-methionine.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation (purified FAMeT or tissue homogenate) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Extraction: Add isooctane to the reaction mixture to extract the radiolabeled methyl farnesoate. Vortex thoroughly and centrifuge to separate the phases.

  • Quantification: Transfer a known volume of the isooctane (organic) phase to a scintillation vial containing scintillation fluid.

  • Measurement: Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-methyl farnesoate produced.

  • Calculation: Calculate the enzyme activity based on the specific activity of the [³H-methyl]-S-adenosyl-L-methionine and the amount of product formed per unit time per amount of protein.

Purification of Recombinant this compound O-Methyltransferase

The expression and purification of recombinant FAMeT are essential for detailed kinetic studies and for generating specific antibodies.

Materials:

  • Expression vector containing the FAMeT cDNA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, lysozyme, DNase I, and protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (lysis buffer with a low concentration of imidazole).

  • Elution buffer (lysis buffer with a high concentration of imidazole).

  • Dialysis buffer.

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli strain.

  • Culture Growth: Grow the transformed bacteria in LB medium with the appropriate antibiotic to an optimal density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induction: Induce protein expression by adding IPTG to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Apply the cleared lysate to an equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant FAMeT from the column using elution buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer and store at -80°C.

Signaling Pathways and Experimental Workflows

Juvenile Hormone Biosynthesis Pathway

The conversion of this compound to methyl farnesoate is a key step in the broader juvenile hormone biosynthetic pathway. The order of the final epoxidation and methylation steps can vary between different insect orders.

Juvenile Hormone Biosynthesis Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesol Farnesol Farnesyl Pyrophosphate->Farnesol FPP Phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Oxidase This compound This compound Farnesal->this compound Farnesal Dehydrogenase Methyl Farnesoate Methyl Farnesoate This compound->Methyl Farnesoate FAMeT/JHAMT JH III Acid JH III Acid This compound->JH III Acid Epoxidase (CYP15A1) Juvenile Hormone III Juvenile Hormone III Methyl Farnesoate->Juvenile Hormone III Epoxidase (CYP15A1) JH III Acid->Juvenile Hormone III JHAMT

Juvenile Hormone Biosynthesis Pathway

Methyl Farnesoate Signaling Pathway

In crustaceans, methyl farnesoate is believed to exert its effects through a nuclear receptor complex. The current model suggests that MF binds to a heterodimer of the Methoprene-tolerant (Met) receptor and the Steroid receptor coactivator (SRC), which then regulates the transcription of target genes.[9] In some contexts, the Retinoid X Receptor (RXR) and Ecdysone Receptor (EcR) complex is also implicated in mediating MF's effects, often in conjunction with ecdysteroids.[10][11]

Methyl Farnesoate Signaling cluster_cell Target Cell MF Methyl Farnesoate Met Methoprene-tolerant (Met) MF->Met MfR MfR Complex Met->MfR SRC Steroid Receptor Coactivator (SRC) SRC->MfR DNA DNA MfR->DNA Binds to response elements Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene DNA->Kr_h1 Transcription E93 E93 Gene DNA->E93 Transcription Response Physiological Response (e.g., Molting, Reproduction) Kr_h1->Response E93->Response

Methyl Farnesoate Signaling Pathway

Experimental Workflow for FAMeT Activity Assay

The following diagram outlines the general workflow for determining the enzymatic activity of this compound O-Methyltransferase.

FAMeT Activity Assay Workflow start Start prep_enzyme Prepare Enzyme Source (Purified protein or tissue homogenate) start->prep_enzyme prep_reaction Prepare Reaction Mixture (Buffer, this compound, [3H]-SAM) prep_enzyme->prep_reaction incubation Incubate at Controlled Temperature prep_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract with Isooctane stop_reaction->extraction quantify Quantify Radioactivity (Liquid Scintillation Counting) extraction->quantify analyze Analyze Data and Calculate Enzyme Activity quantify->analyze end End analyze->end

References

Endogenous Farnesoic Acid in Vertebrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid, a sesquiterpenoid molecule, is an intriguing endogenous compound in vertebrates. While its role as a precursor to juvenile hormones in insects is well-established, its significance in vertebrate biology is an area of burgeoning research. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of this compound in vertebrates, methodologies for its detection and quantification, and a discussion of its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and metabolic research.

I. Endogenous Presence and Distribution of this compound

This compound is an intermediate in the mevalonate (B85504) pathway, which is a conserved metabolic pathway in eukaryotes responsible for the synthesis of cholesterol and other isoprenoids. In vertebrates, farnesyl pyrophosphate (FPP), a precursor to this compound, is a key branch point in this pathway. While the majority of FPP is directed towards squalene (B77637) and subsequent cholesterol biosynthesis, a portion can be metabolized to farnesol (B120207), farnesal, and ultimately this compound.

Initial studies have confirmed the presence of farnesol and its derivatives, including this compound, in various vertebrate tissues. One study qualitatively identified this compound in a range of tissues from a male mouse, highlighting its widespread, albeit likely low-level, distribution.[1] The presence of these compounds in the blood suggests a potential for systemic circulation and hormonal action, although this role is still largely considered "overlooked" in vertebrate physiology.[1]

Quantitative Data on this compound Distribution in Vertebrates

To date, comprehensive quantitative data on the endogenous levels of this compound across a wide range of vertebrate tissues and species remain limited in the scientific literature. The following table summarizes the qualitative findings of one of the key studies in this area.

TissueFarnesyl Pyrophosphate (FPP)FarnesolFarnesalThis compound
Brain+-++
Muscle---+
Liver-+-+
Kidney--++
Testis---+
Blood++++
Table 1: Qualitative presence of farnesyl pyrophosphate and its derivatives in various tissues of a male mouse.[1] '+' indicates presence, '-' indicates levels close to the detection limit.

A study on mice treated with a squalene synthase inhibitor, zaragozic acid A, demonstrated a significant increase in the production and urinary excretion of farnesol-derived dicarboxylic acids, with approximately 11 mg of total dicarboxylic acids excreted per day.[2] This suggests that under conditions where cholesterol synthesis is inhibited, the metabolic flux through the farnesoid pathway can be substantial, leading to the formation of this compound and its metabolites.[2]

II. Experimental Protocols for this compound Analysis

The analysis of this compound in vertebrate tissues requires sensitive and specific methodologies due to its expected low endogenous concentrations and its chemical nature as a lipophilic carboxylic acid. The following sections outline a general workflow for the extraction, purification, and quantification of this compound from biological samples.

A. Sample Collection and Homogenization
  • Tissue Collection: Tissues should be excised rapidly and immediately snap-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until extraction.

  • Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma can be separated by centrifugation and stored at -80°C.

  • Homogenization: Frozen tissues should be ground to a fine powder under liquid nitrogen using a mortar and pestle. The powdered tissue is then transferred to a homogenizer with an appropriate extraction solvent.[3]

B. Lipid Extraction

A liquid-liquid extraction (LLE) method, such as a modified Folch or Bligh-Dyer procedure, is commonly employed for the extraction of lipids, including this compound, from biological matrices.[4][5][6]

  • Solvent System: A common solvent system is a mixture of chloroform (B151607) and methanol (B129727). For tissue samples, a typical ratio is 2:1 (v/v) chloroform:methanol.[6] For plasma, a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol can also be effective.[4]

  • Extraction Procedure:

    • The homogenized tissue or plasma sample is mixed thoroughly with the extraction solvent.

    • For a two-phase extraction, water or a salt solution is added to partition the mixture into an aqueous and an organic phase.[3]

    • The mixture is centrifuged to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.[3]

    • The extraction can be repeated to ensure complete recovery.

  • Solvent Evaporation: The collected organic extracts are dried under a stream of nitrogen gas.

C. Purification (Optional)

Solid-phase extraction (SPE) can be used for further purification and fractionation of the lipid extract to enrich for acidic lipids like this compound and remove interfering compounds.

D. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability.[7]

  • Esterification: A common derivatization method is esterification to form a methyl ester or other alkyl esters.[8] This can be achieved by reacting the dried extract with a reagent such as BF3-methanol or by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a specific duration.[7]

E. Quantification by Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a suitable capillary column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode for detection and quantification.

  • LC-MS/MS Analysis:

    • LC-MS/MS offers the advantage of analyzing underivatized this compound, simplifying sample preparation.[9]

    • A reversed-phase C18 or phenyl column can be used for chromatographic separation.[10]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • A stable isotope-labeled internal standard of this compound should be used for accurate quantification.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Processing Tissue Vertebrate Tissue Homogenization Homogenization Tissue->Homogenization Plasma Blood Plasma Plasma->Homogenization LLE Liquid-Liquid Extraction (e.g., Folch Method) Homogenization->LLE SPE Solid-Phase Extraction (Optional Purification) LLE->SPE Derivatization Derivatization (for GC-MS) LLE->Derivatization LC_MS LC-MS/MS Analysis LLE->LC_MS SPE->Derivatization SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Signaling_Pathway cluster_cell Vertebrate Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) FA->FXR_RXR_inactive Binding FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change DNA DNA FXR_RXR_active->DNA Binds to FXRE Target_Genes Target Genes (e.g., SHP, FGF19) mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Cellular Response (Metabolic Regulation) Protein->Response

References

Farnesoic Acid: A Comprehensive Technical Guide on its Molecular Structure, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid, a naturally occurring sesquiterpenoid, is a key intermediate in the biosynthesis of juvenile hormones in insects and has emerged as a significant signaling molecule in various biological systems. Its structural similarity to endogenous ligands of nuclear receptors, particularly the Farnesoid X Receptor (FXR), has positioned it as a molecule of interest for drug discovery and development. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and chemical reactivity of this compound. Furthermore, it details its biological roles, focusing on key signaling pathways, and provides comprehensive experimental protocols for its synthesis and analysis, serving as a critical resource for researchers in the field.

Molecular Structure and Stereochemistry

This compound is a 15-carbon, acyclic sesquiterpenoid carboxylic acid.[1] Its systematic IUPAC name is (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid.[1] The molecule possesses three double bonds, with the stereochemistry at the C2-C3 and C6-C7 positions being predominantly in the trans (E) configuration in the most common isomer, all-trans-farnesoic acid.[1] The presence of multiple isomers is possible due to the stereochemistry of these double bonds.

Key Structural Features:

  • Carbon Skeleton: A 12-carbon chain with methyl groups at positions 3, 7, and 11.[1]

  • Functional Group: A carboxylic acid group at the C1 position.[1]

  • Unsaturation: Three double bonds located at C2, C6, and C10.[1]

  • Isomerism: The most biologically relevant isomer is generally the all-trans or (2E,6E)-farnesoic acid.[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O₂[1][2]
Molecular Weight 236.35 g/mol [1]
CAS Number 7548-13-2[2]
Appearance Colorless to pale yellow clear liquid (est.)[3]
Boiling Point 172-175 °C at 3 Torr[2]
Density 0.9420 g/cm³ at 20 °C[2]
Water Solubility 0.041 g/L (Predicted)[4]
LogP 4.48 - 4.68 (Predicted)[4][5]
pKa (Strongest Acidic) 5.12 (Predicted)[4]
Table 2: Spectroscopic Data for (2E,6E)-Farnesoic Acid
TechniqueData and AssignmentsSource(s)
¹H NMR Predicted shifts for key protons. Specific assignments require experimental data.[6]
¹³C NMR Predicted shifts for carbon atoms. Specific assignments require experimental data.[7]
Infrared (IR) Spectroscopy Characteristic absorptions are expected for O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches (below and above 3000 cm⁻¹).[8][9]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z 236 is expected. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group (loss of -OH or -COOH) and cleavage at the allylic positions of the double bonds. Common fragments observed in GC-MS are m/z 69 (base peak), 41, and 81.[6][10][11]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily acting as a precursor in hormone biosynthesis and as a ligand for nuclear receptors.

Juvenile Hormone Biosynthesis

In many insect orders, this compound is a direct precursor to Juvenile Hormone III (JH III), a critical hormone regulating development, metamorphosis, and reproduction.[5][12] The final steps of this pathway can vary between different insect orders.

Two primary pathways from this compound to JH III have been identified:

  • Methylation then Epoxidation: this compound is first methylated by the enzyme Juvenile Hormone Acid O-Methyltransferase (JHAMT) to form methyl farnesoate. Subsequently, methyl farnesoate is epoxidized by a P450 epoxidase to yield JH III. This pathway is common in orders such as Orthoptera, Dictyoptera, Coleoptera, and Diptera.[1][13]

  • Epoxidation then Methylation: In this pathway, this compound is first epoxidized by a P450 epoxidase to form JH III acid. This intermediate is then methylated by JHAMT to produce the active JH III. This route is characteristic of the order Lepidoptera.[1][13]

JH_Biosynthesis cluster_path1 Pathway 1 (e.g., Diptera, Coleoptera) cluster_path2 Pathway 2 (e.g., Lepidoptera) FA This compound MF Methyl Farnesoate FA->MF JHAMT JHA JH III Acid FA->JHA P450 Epoxidase JH3_p1 Juvenile Hormone III MF->JH3_p1 P450 Epoxidase JH3_p2 Juvenile Hormone III JHA->JH3_p2 JHAMT

Figure 1: Divergent biosynthetic pathways of Juvenile Hormone III from this compound.
Farnesoid X Receptor (FXR) Activation

This compound and its metabolites are known to be ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[3][14] The activation of FXR by ligands like this compound initiates a cascade of transcriptional regulation.

The general mechanism of FXR activation is as follows:

  • Ligand Binding: this compound or another ligand enters the cell and binds to the Ligand Binding Domain (LBD) of FXR.

  • Heterodimerization: Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[14]

  • DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to FXREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[14] Key target genes include the Small Heterodimer Partner (SHP), which is a major transcriptional repressor of bile acid synthesis enzymes like CYP7A1.[3]

FXR_Activation FA This compound (Ligand) FXR FXR FA->FXR Binds to LBD FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Regulates Response Physiological Response (e.g., Decreased Bile Acid Synthesis) Target_Genes->Response Leads to

Figure 2: Simplified signaling pathway of Farnesoid X Receptor (FXR) activation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of this compound.

Protocol for Synthesis of (2E,6E)-Farnesoic Acid from (2E,6E)-Farnesol

This protocol describes a common method for the oxidation of farnesol (B120207) to this compound.

Materials:

  • (2E,6E)-Farnesol

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (HPLC grade)

Procedure:

  • Dissolution: Dissolve (2E,6E)-farnesol (1 equivalent) in a sufficient volume of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange-red to green. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (farnesol) is consumed.

  • Quenching: Quench the reaction by adding isopropanol (B130326) until the green color persists.

  • Extraction: Remove the acetone under reduced pressure. To the aqueous residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to extract the acidic product.

  • Acidification: Cool the bicarbonate layer in an ice bath and carefully acidify with 1 M HCl to a pH of ~2-3.

  • Final Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the final ether layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to obtain pure (2E,6E)-farnesoic acid.

Protocol for Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[15][16][17]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (HPLC grade)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Extract lipids from the biological sample using an appropriate method (e.g., Folch or Bligh-Dyer extraction). Saponify the lipid extract if necessary to release free fatty acids. Dissolve the final extract in the mobile phase for injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to ensure the carboxylic acid is protonated.[16] A sample gradient could be: start with 60% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at approximately 210-220 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a standard curve (peak area vs. concentration). Inject the prepared samples.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the standard curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Inject Inject Standards & Samples Extract->Inject Standard This compound Standard Cal_Curve Prepare Calibration Standards Standard->Cal_Curve Cal_Curve->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (210-220 nm) Separate->Detect Generate_Curve Generate Standard Curve Detect->Generate_Curve Quantify Identify & Quantify This compound Detect->Quantify Generate_Curve->Quantify

Figure 3: Experimental workflow for the quantification of this compound using HPLC.

Conclusion

This compound is a multifaceted molecule with significant roles in both insect physiology and vertebrate metabolic regulation. Its well-defined structure and chemical properties, coupled with its activity as a biosynthetic precursor and a nuclear receptor ligand, make it a compelling target for further research. The information and protocols provided in this guide offer a solid foundation for scientists and researchers aiming to explore the chemical biology and therapeutic potential of this compound and its derivatives. A thorough understanding of its synthesis, analysis, and biological mechanisms of action is paramount for advancing its application in pest management, aquaculture, and human medicine.

References

The Physiological Role of Farnesoic Acid in Shrimp Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA), a sesquiterpenoid hormone, plays a crucial, albeit often indirect, role in the reproductive processes of shrimp. While much of the research has focused on its more stable methylated derivative, methyl farnesoate (MF), FA is the immediate precursor to MF and is increasingly recognized for its own potential regulatory functions. This technical guide provides an in-depth overview of the physiological functions of this compound in shrimp reproduction, with a focus on vitellogenesis and ovarian maturation. It summarizes key quantitative data, outlines common experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in crustacean endocrinology and aquaculture.

Introduction

The regulation of reproduction in crustaceans is a complex interplay of various hormones, with sesquiterpenoids playing a central role analogous to juvenile hormones in insects.[1][2] In shrimp, this compound (FA) and methyl farnesoate (MF) are key players in this regulatory network.[3] FA is synthesized from farnesyl pyrophosphate and is then converted to MF by the enzyme this compound O-methyltransferase (FAMeT).[3][4] While MF has been extensively studied for its role in stimulating ovarian maturation and vitellogenesis, the direct physiological functions of FA are less understood, though evidence suggests it is not merely a passive precursor.[1][5] This guide will delve into the known functions of FA, its relationship with MF, and the experimental approaches used to elucidate its role in shrimp reproduction.

This compound and Female Reproduction

The primary role of this compound in female shrimp reproduction is intrinsically linked to vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes.

Vitellogenesis and Ovarian Maturation

This compound is implicated in the regulation of vitellogenin (Vg), the precursor to the major egg yolk protein, vitellin. The hepatopancreas is a key site for Vg synthesis in many crustacean species.[2][6] In vitro studies have shown that FA treatment of hepatopancreas tissue from the crab Charybdis feriatus and the lobster Homarus americanus can upregulate the expression of the vitellogenin gene.[1] Similarly, in the shrimp Neocaridina davidi, FA treatment of hepatopancreas tissue resulted in the differential expression of 112 genes, suggesting a distinct regulatory role from MF.[2][7]

The conversion of FA to MF is a critical step, as MF is a potent stimulator of ovarian development.[6][8] Administration of MF has been shown to increase the gonad-somatic index (GSI), oocyte diameter, and vitellogenin levels in several shrimp species.[5][9] While direct quantitative data on the effects of FA alone on these parameters are scarce, its role as the immediate precursor to MF underscores its importance.

Quantitative Data on Sesquiterpenoid Effects on Female Reproduction

The following tables summarize quantitative data from studies on the effects of methyl farnesoate (MF), the direct derivative of this compound, on key reproductive parameters in female shrimp. Data focusing solely on this compound is limited in the current literature.

Table 1: Effect of Methyl Farnesoate (MF) on Ovarian Maturation in Macrobrachium rosenbergii

Treatment GroupOvarian Index (%)Oocyte Diameter (µm)Ovarian Vitellogenin (µg/mg protein)Ovarian Total Protein (% change from control)Ovarian Total Lipid (% change from control)
Control 1.8 ± 0.2150 ± 1525 ± 3--
Eyestalk Ablation (ESX) 4.5 ± 0.5350 ± 3075 ± 8+145.07+72.05
MF Injected (10⁻⁸ mol/prawn) 6.2 ± 0.6450 ± 40110 ± 12+315.21+118.39

(Data adapted from Hemalatha et al.[5][9])

Table 2: Effect of Methyl Farnesoate (MF) on Reproductive Parameters in Litopenaeus vannamei

Treatment GroupSurvival Rate (%)Molting Number (per individual)Gonad-Somatic Index (GSI)
Control 90.01.21.5 ± 0.2
0.1 µg MF 80.01.82.5 ± 0.3
1.0 µg MF 73.32.53.5 ± 0.4
Eyestalk Ablation (ESA) 50.02.83.8 ± 0.5

(Data adapted from Jo et al.[10][11])

This compound and Male Reproduction

The role of this compound and its derivatives in male shrimp reproduction is significantly less studied than in females. However, some evidence suggests their involvement in testicular development and spermatogenesis. In male decapods, MF injection has been reported to increase spermatozoal production.[12] In the white shrimp Litopenaeus vannamei, while a preliminary study did not find a significant effect of MF on spermatophore quality, changes in MF levels have been associated with testicular development in other crustaceans.[12][13] The direct role of FA in these processes remains an area for future research.

Signaling Pathways

The precise signaling pathway for this compound in shrimp is not fully elucidated but is thought to be closely related to that of methyl farnesoate, which acts through a nuclear receptor complex. The proposed pathway involves the binding of MF to a receptor complex, likely a heterodimer of the Farnesoid X receptor (FXR) and the Retinoid X receptor (RXR), which then binds to response elements on the DNA to regulate the transcription of target genes, such as vitellogenin.[8]

in_vitro_hepatopancreas_culture A 1. Shrimp Acclimatization (e.g., Neocaridina davidi) B 2. Dissection of Hepatopancreas from mature females A->B C 3. Tissue Culture Incubation (e.g., Schneider's Drosophila medium) B->C D 4. Treatment Groups: - Control (medium only) - this compound (e.g., 1 ppm) - Methyl Farnesoate (e.g., 1 ppm) C->D E 5. RNA Extraction (e.g., using GeneJET RNA purification kit) D->E F 6. cDNA Synthesis E->F G 7. Gene Expression Analysis (e.g., qRT-PCR or Transcriptomics) F->G in_vivo_injection_protocol A 1. Shrimp Selection and Acclimatization B 2. Preparation of Hormone Solution (e.g., MF in ethanol, diluted in saline) A->B C 3. Injection (e.g., into the abdominal sinus) B->C D 4. Experimental Groups: - Control (saline injection) - Hormone Injection (e.g., 10⁻⁸ mol MF/prawn) C->D E 5. Monitoring and Rearing (e.g., for 30 days) D->E F 6. Sample Collection and Analysis: - Hemolymph for Vg levels - Gonad dissection for GSI - Oocyte measurement E->F

References

An In-depth Technical Guide on Farnesoic Acid O-Methyltransferase (FAMeT) Activity for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Farnesoic acid O-methyltransferase (FAMeT) is a pivotal enzyme in the biosynthesis of juvenile hormones (JHs) in insects and methyl farnesoate (MF) in crustaceans. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to this compound (FA), FAMeT plays a critical role in regulating a myriad of physiological processes, including development, metamorphosis, reproduction, and diapause. This technical guide provides a comprehensive overview of FAMeT, including its biochemical function, its position within key signaling pathways, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in endocrinology, entomology, crustacean biology, and the development of novel pesticides and aquaculture therapeutics.

Introduction

This compound O-methyltransferase (FAMeT) is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. It catalyzes the final step in the biosynthesis of methyl farnesoate (MF), a crucial hormone in crustaceans, and a key intermediate in the juvenile hormone (JH) biosynthesis pathway in many insect species.[1][2][3][4][5][6] The resulting MF can then be epoxidized to form JH III, the most common form of JH in insects. Given the essential roles of MF and JH in arthropod physiology, FAMeT represents a significant target for both basic research and the development of targeted pest and disease control strategies. This guide will delve into the core aspects of FAMeT activity, providing researchers with the necessary information to design and execute experiments to investigate this important enzyme.

Biochemical Properties and Function

FAMeT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the carboxyl group of this compound (FA). This reaction yields methyl farnesoate (MF) and S-adenosyl-L-homocysteine (SAH).[3] The enzyme is typically active in specific endocrine glands, such as the corpora allata in insects and the mandibular organ in crustaceans.[7][8]

Reaction: this compound + S-Adenosyl-L-Methionine -> Methyl Farnesoate + S-Adenosyl-L-Homocysteine

The activity of FAMeT is a critical regulatory point in the JH/MF biosynthetic pathway and is subject to control by various neuropeptides, including allatostatins (which are inhibitory) and allatotropins (which are stimulatory).[9][10]

Signaling Pathways Involving FAMeT

FAMeT is a key enzyme in the juvenile hormone (JH) and methyl farnesoate (MF) biosynthetic pathways, which are central to the endocrine regulation of many aspects of arthropod life.

Juvenile Hormone Biosynthetic Pathway in Insects

In insects, the biosynthesis of JH begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP).[7][11] A series of enzymes then convert FPP to this compound. FAMeT then catalyzes the methylation of this compound to methyl farnesoate, which is subsequently epoxidized to form active JH.[10] The JH signaling pathway involves the binding of JH to its receptor, Methoprene-tolerant (Met), which then forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) or SRC.[12] This complex then regulates the transcription of target genes, such as Krüppel homolog 1 (Kr-h1), to mediate the anti-metamorphic and reproductive effects of JH.[12]

Juvenile_Hormone_Biosynthesis_and_Signaling cluster_biosynthesis JH Biosynthesis Pathway cluster_signaling JH Signaling AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP FarnesoicAcid This compound (FA) FPP->FarnesoicAcid MF Methyl Farnesoate (MF) FarnesoicAcid->MF SAM -> SAH FAMeT FAMeT FAMeT->MF JH Juvenile Hormone (JH) MF->JH Epoxidase Epoxidase Epoxidase->JH JH_ext JH (extracellular) JH_int JH (intracellular) JH_ext->JH_int Met Met JH_int->Met MetTai Met-Tai Complex Met->MetTai Tai Tai/SRC Tai->MetTai DNA DNA (JH Response Element) MetTai->DNA Krh1 Kr-h1 Gene DNA->Krh1 Transcription Krh1_prot Kr-h1 Protein Krh1->Krh1_prot Translation Physiological_Response Physiological Response (e.g., Inhibition of Metamorphosis, Reproduction) Krh1_prot->Physiological_Response

Figure 1: Juvenile Hormone Biosynthesis and Signaling Pathway in Insects.
Methyl Farnesoate Biosynthesis and Signaling in Crustaceans

Similar to insects, the biosynthesis of MF in crustaceans follows the mevalonate pathway to produce FPP, which is then converted to this compound.[13] FAMeT then catalyzes the final step of methylating this compound to produce MF.[8] MF signaling is thought to be mediated by a receptor complex homologous to the insect JH receptor, involving Methoprene-tolerant (Met) and Steroid receptor coactivator (SRC).[14][15] This complex is believed to regulate the expression of downstream target genes that control processes such as molting and reproduction.[8][16][17]

Methyl_Farnesoate_Biosynthesis_and_Signaling cluster_biosynthesis MF Biosynthesis Pathway cluster_signaling MF Signaling AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP FarnesoicAcid This compound (FA) FPP->FarnesoicAcid MF Methyl Farnesoate (MF) FarnesoicAcid->MF SAM -> SAH FAMeT FAMeT FAMeT->MF MF_ext MF (extracellular) MF_int MF (intracellular) MF_ext->MF_int Met Met MF_int->Met MetSRC Met-SRC Complex Met->MetSRC SRC SRC SRC->MetSRC DNA DNA (MF Response Element) MetSRC->DNA Target_Genes Target Genes DNA->Target_Genes Transcription Physiological_Response Physiological Response (e.g., Molting, Reproduction) Target_Genes->Physiological_Response Translation

Figure 2: Methyl Farnesoate Biosynthesis and Signaling in Crustaceans.

Data Presentation

Quantitative data on the kinetic properties of FAMeT are not extensively available in the public literature. The following tables summarize the currently accessible data. Further research is required to fully characterize the enzymatic activity of FAMeT from a wider range of species.

Table 1: Kinetic Parameters of this compound O-Methyltransferase (FAMeT)

SpeciesSubstratekcat (s⁻¹)Km (µM)VmaxSource
Diaphorina citri (Asian citrus psyllid)This compound (FA)0.752 x 10⁻³N/AN/A[18]
Diaphorina citri (Asian citrus psyllid)homoFA0.217 x 10⁻³N/AN/A[18]
Diaphorina citri (Asian citrus psyllid)JH Acid I (cis/trans/cis)0.081 x 10⁻³N/AN/A[18]
Diaphorina citri (Asian citrus psyllid)JH Acid III (2E, 6E, 10cis)0.013 x 10⁻³N/AN/A[18]
Diaphorina citri (Asian citrus psyllid)JH Acid I (trans/cis/cis)0.003 x 10⁻³N/AN/A[18]
N/A: Data not available in the cited literature.

Table 2: Inhibitor Constants for this compound O-Methyltransferase (FAMeT)

InhibitorSpeciesIC50 (nM)Ki (nM)Source
Data Not Available----
Comprehensive data on specific inhibitors and their IC50 or Ki values for FAMeT are currently lacking in published research.

Table 3: Specific Activity of this compound O-Methyltransferase (FAMeT)

SpeciesTissue/FractionSpecific ActivitySource
Data Not Available---
Specific activity values for purified or partially purified FAMeT are not consistently reported in the available literature.

Experimental Protocols

Several methods can be employed to measure FAMeT activity. The choice of assay depends on the available equipment, the required sensitivity, and the specific research question.

Radiochemical Assay for FAMeT Activity

This is the most commonly cited method for measuring FAMeT activity and is considered the gold standard due to its high sensitivity.[1][19]

Principle: This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) into this compound to produce [³H]methyl farnesoate.

Materials:

  • Enzyme source (e.g., corpora allata or mandibular organ homogenate, purified or recombinant FAMeT)

  • This compound (FA)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Assay buffer (e.g., Tris-HCl with DTT)

  • Quenching solution (e.g., isooctane (B107328) or other organic solvent)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50-100 µL) contains:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM DTT)

    • This compound (e.g., 10-50 µM)

    • [³H]SAM (e.g., 1-5 µCi)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution (e.g., isooctane).

  • Vortex vigorously to extract the [³H]methyl farnesoate into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the organic phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [³H]SAM.

HPLC-Based Assay for FAMeT Activity

This method offers a non-radioactive alternative for quantifying MF production.

Principle: This assay involves the separation and quantification of the product, methyl farnesoate, from the substrate, this compound, using high-performance liquid chromatography (HPLC).

Materials:

  • Enzyme source

  • This compound (FA)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer

  • Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

  • Methyl farnesoate standard

Protocol:

  • Perform the enzymatic reaction as described in the radiochemical assay protocol (steps 1-4), but using non-radiolabeled SAM.

  • Stop the reaction by adding a quenching solution that will precipitate the protein (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using an appropriate gradient of mobile phases (e.g., acetonitrile and water).

  • Detect and quantify the methyl farnesoate peak by comparing its retention time and peak area to a standard curve of known MF concentrations.

Coupled Spectrophotometric Assay for FAMeT Activity

This continuous assay provides real-time measurement of enzyme activity.[20][21][22][23][24]

Principle: This assay couples the production of SAH, the by-product of the FAMeT reaction, to a series of enzymatic reactions that result in a measurable change in absorbance. For example, SAH can be hydrolyzed to adenosine (B11128) and homocysteine by SAH hydrolase. Adenosine can then be deaminated by adenosine deaminase to inosine, which results in a decrease in absorbance at 265 nm.

Materials:

  • Enzyme source

  • This compound (FA)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer

  • SAH hydrolase (coupling enzyme)

  • Adenosine deaminase (coupling enzyme)

  • Spectrophotometer capable of reading in the UV range

Protocol:

  • Prepare the reaction mixture in a quartz cuvette. The mixture should contain:

    • Assay buffer

    • This compound

    • SAM

    • SAH hydrolase

    • Adenosine deaminase

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 265 nm.

  • Initiate the reaction by adding the FAMeT enzyme source and mix quickly.

  • Continuously monitor the decrease in absorbance at 265 nm over time.

  • The initial rate of the reaction is proportional to the FAMeT activity.

Mandatory Visualizations

Experimental Workflow: Recombinant FAMeT Expression and Purification

The production of active recombinant FAMeT is often a prerequisite for detailed biochemical and structural studies.

Recombinant_FAMeT_Workflow A FAMeT Gene Amplification (PCR) B Cloning into Expression Vector A->B C Transformation into Expression Host (e.g., E. coli) B->C D Induction of Protein Expression (e.g., IPTG) C->D E Cell Lysis D->E F Clarification of Lysate (Centrifugation) E->F G Affinity Chromatography (e.g., Ni-NTA) F->G H Further Purification (e.g., Size Exclusion Chromatography) G->H I Purity and Concentration Assessment (SDS-PAGE, Bradford Assay) H->I J Enzyme Activity Assay I->J

Figure 3: Workflow for Recombinant FAMeT Expression and Purification.
Experimental Workflow: FAMeT Enzyme Kinetics Analysis

Determining the kinetic parameters of FAMeT is crucial for understanding its catalytic mechanism and for screening potential inhibitors.

FAMeT_Kinetics_Workflow A Prepare Serial Dilutions of this compound B Set up FAMeT Activity Assays with Varying Substrate Concentrations A->B C Measure Initial Reaction Velocities (v₀) B->C G For Inhibitors: Repeat Steps with Varying Inhibitor Concentrations B->G D Plot v₀ vs. [Substrate] C->D E Fit Data to Michaelis-Menten Equation D->E F Determine Km and Vmax E->F H Determine IC50 and/or Ki G->H

Figure 4: Workflow for FAMeT Enzyme Kinetics Analysis.
Logical Relationship: FAMeT as a Drug Target

The critical role of FAMeT in insect and crustacean physiology makes it an attractive target for the development of species-specific control agents.

FAMeT_Drug_Target FAMeT FAMeT Activity JH_MF Juvenile Hormone / Methyl Farnesoate Synthesis FAMeT->JH_MF Disruption Disruption of JH/MF Synthesis FAMeT->Disruption Physiology Normal Insect/Crustacean Physiology (Development, Reproduction) JH_MF->Physiology Inhibitor FAMeT Inhibitor Inhibitor->FAMeT Inhibitor->Disruption Adverse Adverse Physiological Effects (e.g., Lethality, Sterility, Growth Inhibition) Disruption->Adverse Pest_Control Pest/Disease Control Adverse->Pest_Control

Figure 5: Logical Relationship of FAMeT as a Drug Target.

Conclusion

This compound O-methyltransferase is a crucial enzyme with significant implications for the fields of insect and crustacean endocrinology. Its central role in the biosynthesis of juvenile hormone and methyl farnesoate makes it a compelling target for the development of novel and specific pest and disease management strategies. While methods for assaying its activity are established, a notable gap exists in the literature regarding comprehensive kinetic data and the characterization of potent and specific inhibitors. This guide provides a foundational resource for researchers aiming to fill these knowledge gaps and further elucidate the function and regulation of this important enzyme. Future research should focus on the detailed kinetic characterization of FAMeT from a wider variety of arthropod species and the discovery and development of novel inhibitors.

References

The Role of Farnesoic Acid in Candida albicans Filament Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, exhibits a remarkable ability to transition between yeast and filamentous forms, a process intrinsically linked to its virulence. This morphological plasticity is tightly regulated by a complex network of signaling pathways and is influenced by environmental cues, including quorum-sensing molecules. Among these, farnesoic acid, a sesquiterpenoid, has emerged as a key negative regulator of filamentation. This technical guide provides an in-depth analysis of the role of this compound in inhibiting the yeast-to-hypha transition in C. albicans. It consolidates quantitative data on its inhibitory effects, details the experimental protocols used to elucidate its function, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of C. albicans pathogenesis and the development of novel antifungal therapies.

Introduction

The dimorphic nature of Candida albicans is a critical determinant of its ability to cause disease. The transition from a unicellular yeast form to filamentous hyphae allows for tissue invasion and the formation of robust biofilms, which are notoriously resistant to antifungal agents.[1] The regulation of this morphological switch is therefore a prime target for therapeutic intervention.

This compound, along with its more extensively studied precursor farnesol (B120207), is a quorum-sensing molecule produced by C. albicans.[2][3] As the fungal population density increases, the accumulation of these molecules signals a collective shift in behavior, notably the suppression of filamentation.[2][4] While both farnesol and this compound inhibit the yeast-to-hypha transition, they are believed to operate through distinct, albeit related, signaling pathways.[2] This guide focuses specifically on the multifaceted role of this compound in this crucial biological process.

Quantitative Effects of this compound on Filamentation and Related Processes

The inhibitory effects of this compound on C. albicans filamentation and biofilm formation have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency under various experimental conditions.

ParameterC. albicans StrainThis compound ConcentrationObserved EffectReference
Hyphal FormationA72Not specified3.2% of the hyphal-inhibitory activity relative to farnesol[2][3]
Hyphal FormationSC531420 µg/mlInhibition of hyphal formation[5]
Yeast Cell GrowthNot specified< 200 µg/mlNo detectable effect on yeast cell growth[5]
Gene Expression (CPH1, EFG1)Wild-typeNot specifiedRepression of mRNA expression[5]
Gene Expression (GAP1, HWP1)Wild-typeNot specifiedDecreased mRNA expression[5]

Table 1: Inhibitory Effects of this compound on C. albicans Filamentation and Gene Expression

Note: While much of the literature focuses on farnesol, the data above specifically pertains to this compound. It is important to note that some strains of C. albicans, such as ATCC 10231, naturally produce this compound instead of farnesol.[2][3]

ParameterC. albicans StrainFarnesol ConcentrationObserved EffectReference
Germ Tube FormationNot specified300 µMStrong suppression of germ tube formation[6]
Yeast GrowthNot specified300 µM~5% reduction in yeast growth[6]
Biofilm FormationNot specified300 µMComplete inhibition of biofilm formation when pre-incubated[1][7][8]
Biofilm FormationNot specified3 mM>50% inhibition when added at the beginning of biofilm formation[2]
Pre-formed BiofilmsNot specified3 mM<10% inhibition when added to pre-formed biofilms[2]
HWP1 Gene ExpressionNot specified300 µMDecreased HWP1 gene expression[6]
SAP6 Gene ExpressionNot specified300 µMDecreased SAP6 gene expression[6]
RIM101 Gene ExpressionNot specified300 µMNo significant difference in expression[6]
Cek1 PhosphorylationNot specified200 µMRepression of Cek1 phosphorylation[9]

Table 2: Effects of Farnesol (precursor to this compound) on C. albicans Filamentation and Biofilm Formation

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on filamentation by modulating key signaling cascades within C. albicans. The primary targets identified to date are the Ras1-cAMP-PKA pathway and the Cek1-mediated MAPK pathway.

The Ras1-cAMP-PKA Pathway

The Ras1-cAMP-PKA pathway is a central regulator of morphogenesis in C. albicans.[10][11] Activation of the small GTPase Ras1 triggers a signaling cascade that leads to the production of cyclic AMP (cAMP) by the adenylyl cyclase Cyr1.[10][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream transcription factors like Efg1, a key inducer of hyphal-specific genes.[10]

This compound is known to inhibit this pathway, leading to a downregulation of hyphal development.[10] A crucial component in this process is Pho81, a putative cyclin-dependent protein kinase inhibitor.[4][5] The transcription factor Hot1 upregulates the expression of PHO81.[4] Deletion of PHO81 or HOT1 results in extensive filamentation and renders the cells insensitive to the inhibitory effects of this compound.[4][12] This suggests that this compound requires Hot1 and Pho81 to suppress the Ras1-cAMP-PKA pathway and thereby inhibit filamentation.

Farnesoic_Acid_Ras1_cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Hot1 Hot1 This compound->Hot1 activates PHO81 PHO81 Hot1->PHO81 promotes transcription Ras1 Ras1 PHO81->Ras1 inhibits Cyr1 Cyr1 Ras1->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA PKA cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal Genes Hyphal Genes Efg1->Hyphal Genes activates transcription Filamentation Filamentation Hyphal Genes->Filamentation leads to

This compound signaling via the Ras1-cAMP-PKA pathway.
The Cek1-Mediated MAPK Pathway

The Cek1-mediated Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of morphogenesis and cell wall biogenesis in C. albicans.[9][13][14] This pathway, which includes the MAPKK Hst7 and the MAPK Cek1, is involved in invasive growth and the construction of the hyphal cell wall.[15] Farnesol, the precursor to this compound, has been shown to repress the phosphorylation and thus the activation of Cek1.[9] This inhibition of the Cek1 pathway contributes to the overall suppression of filamentation.

Farnesoic_Acid_Cek1_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Farnesol/\nthis compound Farnesol/ This compound Cek1 Cek1 (MAPK) Farnesol/\nthis compound->Cek1 inhibits activation Ste11 Ste11 (MAPKKK) Hst7 Hst7 (MAPKK) Ste11->Hst7 phosphorylates Hst7->Cek1 phosphorylates Hyphal Cell Wall\nConstruction Hyphal Cell Wall Construction Cek1->Hyphal Cell Wall\nConstruction promotes Invasive Growth Invasive Growth Cek1->Invasive Growth promotes Filamentation Filamentation Hyphal Cell Wall\nConstruction->Filamentation contributes to Invasive Growth->Filamentation contributes to

Inhibition of the Cek1-mediated MAPK pathway.

Experimental Protocols

The investigation of this compound's role in C. albicans filamentation employs a range of established experimental protocols. Below are detailed methodologies for key assays.

Candida albicans Strains and Culture Conditions
  • Strains: Commonly used strains include SC5314 and its derivatives, as well as ATCC 10231 (a natural producer of this compound).[2][3]

  • Standard Growth Medium: Strains are typically grown in Yeast Extract-Peptone-Dextrose (YPD) medium at 30°C with shaking for routine culture.[16]

  • Filamentation-Inducing Media: A variety of media are used to induce filamentation, including:

    • RPMI-1640 medium, often supplemented with L-glutamine and buffered with MOPS.[1]

    • Serum-containing media, such as 10% Fetal Bovine Serum (FBS) in YPD or RPMI.[16][17]

    • Lee's Medium.[16]

    • Spider Medium.[16]

Liquid Filamentation Assay

This assay is used to observe and quantify germ tube and hyphal formation in a liquid environment.

  • Preparation of Inoculum: Grow C. albicans overnight in YPD at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.[16]

  • Induction of Filamentation: Dilute the washed cell suspension into pre-warmed filamentation-inducing medium (e.g., RPMI + 10% FBS) to a final optical density at 600 nm (OD600) of approximately 0.5.[18] Add this compound (or the vehicle control) at the desired concentrations.

  • Incubation: Incubate the cultures at 37°C with shaking for 3-4 hours.[16][18]

  • Microscopy and Quantification: After incubation, fix the cells with 4% formaldehyde.[18] Observe the cell morphology using a light microscope. Quantify the percentage of cells that have formed germ tubes or hyphae by counting at least 100 cells per sample in triplicate.

Liquid_Filamentation_Assay_Workflow cluster_workflow Liquid Filamentation Assay start Overnight culture in YPD at 30°C wash Harvest and wash cells with PBS start->wash resuspend Resuspend in inducing medium with this compound/Control wash->resuspend incubate Incubate at 37°C for 3-4 hours resuspend->incubate fix Fix cells with formaldehyde incubate->fix observe Microscopic observation and quantification fix->observe end Data Analysis observe->end

Workflow for the liquid filamentation assay.
Biofilm Formation Assay

This assay measures the ability of C. albicans to form biofilms on a solid surface and the inhibitory effect of this compound.

  • Preparation of Inoculum: Prepare a standardized cell suspension of C. albicans in RPMI-1640 medium to a final OD600 of 0.5-1.0.[1][19]

  • Adhesion Step: Add the cell suspension to the wells of a 96-well microtiter plate. Incubate at 37°C for 90 minutes to allow the yeast cells to adhere to the plastic surface.[19]

  • Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • Biofilm Growth: Add fresh, pre-warmed RPMI-1640 medium containing various concentrations of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification: Biofilm biomass can be quantified using methods such as:

    • Crystal Violet Staining: Stain the biofilms with crystal violet, followed by solubilization of the dye and measurement of the absorbance.

    • XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the biofilm, which correlates with the number of viable cells.[1]

Gene Expression Analysis (RT-qPCR)

This method is used to quantify the expression levels of genes involved in filamentation in response to this compound.

  • Cell Culture and Treatment: Grow C. albicans in filamentation-inducing conditions in the presence or absence of this compound for a specified period (e.g., 4 hours).[18]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., hot acid phenol (B47542) method or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (e.g., HWP1, SAP6, CPH1, EFG1) and a reference gene (e.g., ACT1) for normalization.

  • Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in this compound-treated cells compared to the control.

Conclusion and Future Directions

This compound is a potent endogenous inhibitor of the yeast-to-hypha transition in Candida albicans. Its mechanism of action involves the suppression of at least two major signaling pathways, the Ras1-cAMP-PKA and the Cek1-mediated MAPK pathways, through the action of regulatory proteins such as Hot1 and Pho81. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research in this area.

Future investigations should aim to:

  • Further elucidate the precise molecular interactions between this compound and its cellular targets.

  • Explore the potential synergistic effects of this compound with existing antifungal drugs.

  • Investigate the therapeutic potential of targeting the this compound signaling pathway for the development of novel anti-virulence agents that can disrupt C. albicans pathogenesis without necessarily killing the fungus, thereby potentially reducing the selective pressure for drug resistance.

A deeper understanding of the regulatory networks controlled by this compound will undoubtedly pave the way for innovative strategies to combat infections caused by this formidable fungal pathogen.

References

Farnesoic Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA), a sesquiterpenoid hormone, plays a crucial role in the regulation of key physiological processes in a diverse range of organisms, including insects, crustaceans, and fungi. In arthropods, it serves as a direct precursor to vital developmental hormones such as juvenile hormone III (JHIII) and methyl farnesoate (MF). In the dimorphic fungus Candida albicans, this compound acts as a quorum-sensing molecule, modulating the transition between yeast and hyphal forms. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis, and a summary of its known signaling pathways.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of organisms, where its concentration and primary sites of synthesis can differ significantly.

Invertebrates

In invertebrates, this compound is a key intermediate in the biosynthesis of juvenile hormones.

  • Insects: The corpora allata are the primary endocrine glands responsible for the synthesis of this compound, which is then converted to juvenile hormone III.[1][2]

  • Crustaceans: The mandibular organ is the homologous gland to the insect corpora allata and is the main site of this compound and methyl farnesoate production.[3][4][5] These compounds are crucial for reproductive maturation and larval development.

  • Other Invertebrates: this compound has also been detected in cnidarians, such as the jellyfish Cyanea capillata and Rhopilema esculentum.[6]

Fungi

In the pathogenic fungus Candida albicans, this compound is known to be produced by specific strains, such as ATCC 10231, where it functions as a quorum-sensing molecule that inhibits the transition from the yeast to the hyphal form.[7][8]

Quantitative Occurrence of this compound

The following table summarizes the reported concentrations and production rates of this compound in various organisms.

OrganismTissue/ConditionConcentration / Production RateReference
Diploptera punctata (Cockroach)Corpora Allata (in vitro)0.5 - 2.0 pmol/hr/pair[1][2]
Homarus americanus (American Lobster)Mandibular Organ (in vitro)Production of FA is 7.5 times that of MF[4]
Cyanea capillata (Lion's Mane Jellyfish)Medusa Tissue55.02 ± 9.21 ng/g[6]
Rhopilema esculentum (Edible Jellyfish)Medusa Tissue1.04 ± 0.48 ng/g[6]
Candida albicans (Fungus)Strain ATCC 10231Excretes FA instead of farnesol[7][8]

Biosynthesis of this compound

The biosynthesis of this compound begins with the mevalonate (B85504) pathway, which is conserved across many species. The key steps involved in the conversion of farnesyl pyrophosphate (FPP) to this compound in invertebrates are outlined below.

Farnesoic_Acid_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Mevalonate Pathway Farnesol Farnesol FPP->Farnesol Farnesyl Diphosphate Phosphatase (FPPP) Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase (FOHSDR) Farnesoic_Acid This compound Farnesal->Farnesoic_Acid Aldehyde Dehydrogenase III

Biosynthesis pathway of this compound from Acetyl-CoA.

Experimental Protocols

Extraction of this compound from Insect Hemolymph or Crustacean Mandibular Organs

This protocol describes a general procedure for the extraction of this compound from biological matrices for subsequent analysis.

Materials:

Procedure:

  • Sample Collection: Collect hemolymph using a microcapillary tube or dissect mandibular organs under a microscope.

  • Homogenization (for tissues): Homogenize the mandibular organs in a mixture of chloroform and methanol (2:1, v/v).

  • Liquid-Liquid Extraction:

    • To the hemolymph or tissue homogenate, add hexane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the lipids including this compound.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen gas to concentrate the lipid extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of hexane or other suitable solvent for analysis.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polarity of this compound needs to be reduced through derivatization to improve its volatility and chromatographic behavior. The most common method is esterification to its methyl ester (this compound methyl ester, FAME).

Materials:

  • Dried lipid extract from Protocol 4.1

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14%) or anhydrous HCl in methanol

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • To the dried lipid extract, add 1 mL of BF₃-methanol solution.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to stop the reaction and neutralize the acid.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.[9]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS.

    • Gas Chromatography: Use a temperature program to separate the components. A typical program might start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-400.

    • Identification: Identify the this compound methyl ester peak based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.

In Vitro Radiochemical Assay for this compound Biosynthesis

This assay measures the rate of this compound synthesis by incubating tissues with a radiolabeled precursor.

Materials:

  • Dissected corpora allata or mandibular organs

  • Incubation medium (e.g., TC-199)

  • L-[methyl-³H]methionine or [¹⁴C]acetate

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Tissue Incubation:

    • Place the dissected glands in a small volume of incubation medium.

    • Add the radiolabeled precursor (e.g., [¹⁴C]acetate) to the medium.

    • Incubate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 28°C).[1][2]

  • Extraction:

    • Stop the reaction by adding a solvent like hexane.

    • Extract the lipids containing the radiolabeled this compound as described in Protocol 4.1.

  • Separation and Quantification:

    • Spot the extract onto a TLC plate and develop it using an appropriate solvent system to separate this compound from other lipids.

    • Scrape the silica (B1680970) corresponding to the this compound band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • The rate of synthesis can be calculated based on the specific activity of the precursor and the amount of radioactivity incorporated into this compound over time.[1][2]

Signaling Pathways of this compound

This compound Signaling in Crustaceans

In crustaceans, this compound and its methylated form, methyl farnesoate, are thought to exert their effects through the Retinoid X Receptor (RXR). While MF itself may not directly activate RXR, it appears to synergize with ecdysteroids to activate the RXR:EcR (Ecdysone Receptor) heterodimer complex, leading to the regulation of downstream genes involved in reproduction and development.[10][11]

Crustacean_Signaling FA This compound MF Methyl Farnesoate FA->MF FAMT RXREcR_complex RXR:EcR Heterodimer MF->RXREcR_complex Synergistic Activation Ecdysteroid Ecdysteroid EcR Ecdysone (B1671078) Receptor (EcR) Ecdysteroid->EcR RXR Retinoid X Receptor (RXR) RXR->RXREcR_complex EcR->RXREcR_complex DNA DNA (Response Elements) RXREcR_complex->DNA Gene_Expression Target Gene Expression (e.g., Vitellogenin) DNA->Gene_Expression Transcription

Proposed signaling pathway of this compound/methyl farnesoate in crustaceans.

This compound Signaling in Candida albicans

In C. albicans, this compound acts as a quorum-sensing molecule that inhibits the yeast-to-hyphae transition. This is primarily mediated through the Ras1-cAMP-PKA signaling pathway. Farnesol, a related molecule, has been shown to directly inhibit the adenylyl cyclase, Cyr1. This compound is believed to act through a similar, though not identical, mechanism that involves the transcriptional repressor Tup1 and its associated proteins, as well as the transcription factor Hot1 which regulates the expression of the cyclin-dependent kinase inhibitor Pho81.[12][13][14][15]

Candida_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular FA This compound Hot1 Hot1 FA->Hot1 Activates Cyr1 Adenylyl Cyclase (Cyr1) FA->Cyr1 Inhibits Pho81 Pho81 Hot1->Pho81 Increases Expression Pho81->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Tup1_Nrg1 Tup1-Nrg1 Complex PKA->Tup1_Nrg1 Inhibits Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Tup1_Nrg1->Hyphal_Genes Represses Filamentation Filamentous Growth Hyphal_Genes->Filamentation Promotes

References

The Evolution of Farnesoic Acid Signaling in Arthropods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoic acid (FA) and its methylated derivative, methyl farnesoate (MF), are sesquiterpenoid hormones that play crucial roles in the regulation of development, reproduction, and metamorphosis across the phylum Arthropoda. While insects have evolved the unique ability to epoxidize MF to produce juvenile hormone (JH), the FA/MF signaling system represents a more ancestral state, with vital functions in crustaceans and other arthropods. This technical guide provides a comprehensive overview of the evolution of FA signaling, detailing the biosynthetic pathway, the key molecular players including receptors, and the diversification of its physiological roles. We present quantitative data on hormone titers and receptor binding affinities, detailed experimental protocols for the study of this pathway, and visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction: An Ancestral Signaling System

The sesquiterpenoid hormones are a class of acyclic compounds that are central to arthropod endocrinology. In insects, juvenile hormone (JH) is well-characterized for its role in preventing metamorphosis and promoting reproductive maturation.[1][2] However, the biosynthetic precursor to the most common form of JH (JH III), methyl farnesoate (MF), and its immediate precursor, this compound (FA), are now understood to be hormones in their own right, particularly in crustaceans where they regulate a wide array of physiological processes including molting, reproduction, and sex determination.[3][4][5][6]

The discovery of FA and MF as active signaling molecules in crustaceans and other non-insect arthropods has led to the hypothesis that this signaling system is an ancestral feature of the arthropod lineage.[7][8] Insects have built upon this ancient pathway by evolving the enzymatic machinery to convert MF into the more specialized JH.[7] This guide will explore the evolutionary trajectory of FA signaling, from its molecular components to its functional diversification across the vast arthropod phylum.

The this compound/Methyl Farnesoate Biosynthetic Pathway

The synthesis of FA and MF begins with the universal mevalonate (B85504) (MVA) pathway, which produces the precursor farnesyl pyrophosphate (FPP). From FPP, a series of enzymatic steps specific to arthropods leads to the production of FA and subsequently MF. The mandibular organ in crustaceans is the primary site of FA and MF synthesis, analogous to the corpus allatum in insects which produces JH.[7][9]

The key enzymes in the terminal steps of the pathway are:

  • Farnesyl pyrophosphatase: Converts FPP to farnesol (B120207).

  • Farnesol dehydrogenase: Oxidizes farnesol to farnesal (B56415).

  • Farnesal dehydrogenase: Oxidizes farnesal to this compound (FA).

  • This compound O-methyltransferase (FAMeT): Methylates FA to produce methyl farnesoate (MF).[10][11][12]

The final step, the methylation of FA by FAMeT, is a critical regulatory point in the pathway.[10][11][12]

This compound Biosynthesis Pathway cluster_MVA Mevalonate Pathway cluster_Arthropod Arthropod-Specific Pathway cluster_Insect Insect-Specific Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP Farnesyl Pyrophosphate (FPP) FOH Farnesol FPP->FOH Farnesyl pyrophosphatase FAL Farnesal FOH->FAL Farnesol dehydrogenase FA This compound (FA) FAL->FA Farnesal dehydrogenase MF Methyl Farnesoate (MF) FA->MF FAMeT MF_insect Methyl Farnesoate (MF) JHIII Juvenile Hormone III (JH III) MF_insect->JHIII CYP15 (Epoxidase)

Figure 1: Biosynthesis pathway of this compound, methyl farnesoate, and juvenile hormone III in arthropods.

Receptors and Signaling Mechanisms

The biological effects of FA and MF are mediated by specific receptor proteins that, upon ligand binding, modulate the expression of target genes. Two primary receptor systems have been implicated in FA/MF signaling in arthropods: the Methoprene-tolerant (Met)/Steroid Receptor Co-activator (SRC) complex and the Retinoid X Receptor (RXR), also known as Ultraspiracle (USP) in insects.

The Met/SRC Receptor Complex

The Met protein, a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors, has been identified as a bona fide receptor for MF in some crustaceans and for JH in insects.[13] Upon binding MF, Met forms a heterodimer with the Steroid Receptor Co-activator (SRC). This ligand-activated complex then binds to specific response elements in the promoter regions of target genes to regulate their transcription.[14]

Met_SRC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF Methyl Farnesoate (MF) Met Met MF->Met binds Met_SRC_active Active Met/SRC Complex Met->Met_SRC_active SRC SRC SRC->Met_SRC_active Met_SRC_inactive Inactive Met/SRC Complex Met_SRC_inactive->Met Met_SRC_inactive->SRC Met_SRC_active_nuc Active Met/SRC Complex Met_SRC_active->Met_SRC_active_nuc translocates DNA DNA Target_Genes Target Gene Transcription DNA->Target_Genes regulates Met_SRC_active_nuc->DNA binds to response element

Figure 2: The Met/SRC signaling pathway for methyl farnesoate.
The Retinoid X Receptor (RXR/USP)

The Retinoid X Receptor (RXR), known as Ultraspiracle (USP) in insects, is a nuclear receptor that often functions as a heterodimer with other nuclear receptors. There is growing evidence that RXR/USP may be a receptor for FA and/or MF in some arthropod lineages.[15] Upon ligand binding, the RXR/partner receptor heterodimer undergoes a conformational change that allows it to bind to specific DNA response elements and recruit co-activator or co-repressor proteins to modulate gene transcription. The precise identity of the heterodimerization partner and the specific target genes can vary depending on the arthropod species and developmental context.

RXR_USP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_MF This compound (FA) or Methyl Farnesoate (MF) RXR RXR/USP FA_MF->RXR binds RXR_Partner_active Active RXR/Partner Complex RXR->RXR_Partner_active Partner Partner Receptor Partner->RXR_Partner_active RXR_Partner_inactive Inactive RXR/Partner Complex RXR_Partner_inactive->RXR RXR_Partner_inactive->Partner RXR_Partner_active_nuc Active RXR/Partner Complex RXR_Partner_active->RXR_Partner_active_nuc translocates DNA DNA Target_Genes Target Gene Transcription DNA->Target_Genes regulates RXR_Partner_active_nuc->DNA binds to response element Hormone_Extraction_Workflow Start Hemolymph Collection (+ Anticoagulant & Internal Standard) Protein_Precipitation Protein Precipitation (Methanol) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection LLE Liquid-Liquid Extraction (Hexane) Supernatant_Collection->LLE Centrifugation2 Phase Separation (Centrifugation) LLE->Centrifugation2 Hexane_Phase_Collection Collect Hexane Phase Centrifugation2->Hexane_Phase_Collection Repeat_LLE Repeat Extraction 2x Hexane_Phase_Collection->Repeat_LLE Repeat_LLE->LLE Yes Evaporation Evaporation under Nitrogen Repeat_LLE->Evaporation No Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

References

Farnesoic Acid Metabolism: A Comparative Analysis Across Insect Orders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Mechanisms of Insect Development and Reproduction

[City, State] – [Date] – This technical guide provides a comprehensive overview of farnesoic acid (FA) metabolism, a critical juncture in the biosynthesis of juvenile hormones (JHs), which are pivotal regulators of insect development, metamorphosis, and reproduction.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this pathway across different insect orders and leverage this knowledge for the development of novel, target-specific insecticides.[2][3]

This compound is a key intermediate in the juvenile hormone biosynthetic pathway, which originates from the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP).[2][4] The subsequent "late steps" of the pathway, which are unique to arthropods, convert FPP through a series of enzymatic reactions to farnesol (B120207), farnesal (B56415), and finally this compound.[4][5][6] From this compound, the pathway can diverge, showcasing significant variation across different insect orders.

Core Biosynthetic Pathway of this compound and Juvenile Hormone III

The synthesis of Juvenile Hormone III (JH III), the most common form of JH in insects, from farnesyl pyrophosphate involves a series of enzymatic conversions.[5] The conversion of farnesol to this compound is a key step in this process.[7][8] this compound is then further metabolized to JH III. The final two steps, methylation and epoxidation, are of particular interest as their order varies among different insect orders.[4]

Juvenile Hormone III Biosynthesis FPP Farnesyl Pyrophosphate FOH Farnesol FPP->FOH FAL Farnesal FOH->FAL FA This compound FAL->FA MF Methyl Farnesoate FA->MF JHAMT JHA JH III Acid FA->JHA Epoxidase (CYP15) note_diptera Pathway in Diptera, Coleoptera, Orthoptera, Dictyoptera note_lepidoptera Pathway in Lepidoptera JHIII Juvenile Hormone III MF->JHIII Epoxidase (CYP15) JHA->JHIII JHAMT JHAMT Activity Assay Workflow start Start: Prepare Enzyme Source recombinant_protein Recombinant JHAMT protein (e.g., from E. coli expression) start->recombinant_protein ca_homogenate Corpora Allata (CA) homogenate start->ca_homogenate incubation Incubation Mixture: - Enzyme Source - Substrate (FA or JHA) - [3H]S-adenosyl-L-methionine (SAM) - Buffer (e.g., Tris-HCl) recombinant_protein->incubation ca_homogenate->incubation reaction Incubate at optimal temperature (e.g., 30°C for 30-60 min) incubation->reaction extraction Stop reaction and extract radiolabeled product (e.g., with hexane) reaction->extraction quantification Quantify radioactivity using liquid scintillation counting extraction->quantification end End: Calculate Enzyme Activity quantification->end

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Farnesoic Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) is a sesquiterpenoid that plays a crucial role in the endocrinology of crustaceans and has been identified in various other organisms. It is a precursor to methyl farnesoate (MF), a juvenile hormone analog that regulates developmental and reproductive processes.[1][2][3] The accurate quantification of this compound in biological and environmental samples is essential for understanding its physiological functions, metabolic pathways, and potential applications in aquaculture and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and less polar derivative suitable for GC-MS analysis.[4]

This application note provides detailed protocols for the quantitative analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).

1.1. Liquid-Liquid Extraction (LLE)

LLE is a widely used method for extracting this compound from liquid samples such as hemolymph or culture medium.[1]

  • Materials:

    • Hexane (B92381) (or other suitable organic solvent like dichloromethane)[1]

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Glass vials

  • Protocol:

    • To 1 mL of the aqueous sample in a centrifuge tube, add an appropriate internal standard.

    • Add 2 mL of hexane, vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (hexane) to a clean glass vial.

    • Repeat the extraction process on the aqueous layer with another 2 mL of hexane to maximize recovery.

    • Combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired volume before derivatization.

1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction method that is particularly useful for trace-level analysis and can be automated.[1]

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

    • SPME autosampler or manual holder

    • Heating block or water bath

    • Sealed glass vials with septa

  • Protocol:

    • Place a known volume of the sample (e.g., 9.5 mL) into a 10 mL sealed glass vial.[1]

    • Add an appropriate internal standard.

    • Condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

    • Expose the SPME fiber to the sample. This can be done by direct immersion or by headspace extraction. For direct immersion, the fiber is placed directly into the liquid sample.

    • Optimize extraction parameters such as extraction time and temperature. A typical starting point could be 30 minutes at 60°C with agitation.[1]

    • After extraction, retract the fiber into the needle and introduce it into the GC injector for thermal desorption and analysis.

Derivatization

To enhance volatility for GC-MS analysis, the carboxylic acid group of this compound must be derivatized. The two most common methods are methylation to form the fatty acid methyl ester (FAME), which in this case is methyl farnesoate, and silylation to form a trimethylsilyl (B98337) (TMS) ester.

2.1. Methylation to form Methyl Farnesoate (FAME Synthesis)

This is a widely used and effective method.[4][5]

  • Reagents:

    • Boron trifluoride-methanol (BF₃-MeOH) solution (12-14%)

    • Toluene (B28343)

    • Hexane

    • Saturated sodium bicarbonate solution

  • Protocol:

    • To the dried sample extract, add 1 mL of toluene and 2 mL of BF₃-MeOH solution.

    • Tightly cap the vial and heat at 80-100°C for 60 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute to extract the methyl farnesoate into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

2.2. Silylation to form TMS-Farnesoate

Silylation is a rapid and effective alternative to methylation.[6][7]

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (anhydrous) or other aprotic solvent

  • Protocol:

    • Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive.[6]

    • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[7]

    • Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

GC-MS Instrumentation and Analysis
  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or low-polarity capillary column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Injector: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 250-280°C.[7][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 80-100°C, held for 2 minutes, then ramped at 15-20°C/min to 280-300°C, and held for 5-10 minutes. The program should be optimized for the specific derivative and column.[7][8]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230°C.[8]

    • Acquisition Mode: Full scan mode (e.g., m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Characteristic Ions for Methyl Farnesoate (Quantifier and Qualifiers): m/z 250 (molecular ion), 114, 69.[1] The specific ions for TMS-farnesoate would need to be determined from the mass spectrum of a derivatized standard.

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of methyl farnesoate, the methylated derivative of this compound.

Table 1: GC-MS Parameters for Methyl Farnesoate Analysis

ParameterValueReference
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[8]
Injector Temp. 260°C
Carrier Gas Helium (1 mL/min)
Oven Program 90°C (2 min), 15°C/min to 180°C, 20°C/min to 270°C[1]
MS Ion Source Temp. 230°C[8]
Ionization Energy 70 eV[8]
Acquisition Mode SIM[1]
Quantifier Ion (m/z) 250[1]
Qualifier Ions (m/z) 114, 69[1]

Table 2: Method Validation Parameters for Methyl Farnesoate Quantification

ParameterValueReference
Linearity Range 4.3 - 100 ng/L[1]
Correlation Coefficient (R²) > 0.99[8][9]
Limit of Detection (LOD) 1.3 ng/L[1]
Limit of Quantification (LOQ) 4.3 ng/L[1]
Recovery 90.5 - 105%[1]
Precision (RSD%) < 14%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample LLE Liquid-Liquid Extraction Sample->LLE Aqueous Samples SPME Solid-Phase Microextraction Sample->SPME Trace Analysis Extract This compound Extract LLE->Extract SPME->Extract Methylation Methylation (BF3-MeOH) Extract->Methylation Silylation Silylation (BSTFA) Extract->Silylation Methyl_Farnesoate Methyl Farnesoate Methylation->Methyl_Farnesoate TMS_Farnesoate TMS-Farnesoate Silylation->TMS_Farnesoate GC_MS GC-MS Analysis Methyl_Farnesoate->GC_MS TMS_Farnesoate->GC_MS Data_Acquisition Data Acquisition (Scan/SIM) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound using GC-MS.

This compound Signaling Pathway

farnesoic_acid_pathway cluster_biosynthesis Biosynthesis cluster_conversion Conversion to Methyl Farnesoate cluster_effects Physiological Effects FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA This compound Farnesal->FA FAMeT This compound O-methyltransferase (FAMeT) FA->FAMeT MF Methyl Farnesoate FAMeT->MF Reproduction Reproduction MF->Reproduction Development Development MF->Development Stress_Response Stress Response MF->Stress_Response

Caption: Simplified signaling pathway of this compound and its conversion to methyl farnesoate.

References

Application Notes and Protocols for the Detection and Quantification of Farnesoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) is a sesquiterpenoid that plays a crucial role in various biological processes, particularly in crustaceans where it serves as a precursor to the reproductive hormone, methyl farnesoate (MF). Its involvement in developmental and reproductive pathways makes it a molecule of interest in endocrinology, toxicology, and aquaculture research. Furthermore, related compounds like farnesol (B120207) have been implicated in quorum sensing and apoptosis, highlighting the broader significance of the farnesyl-isoprenoid pathway in cell signaling. Accurate and sensitive quantification of this compound is therefore essential for advancing research in these fields.

This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection.

I. Signaling Pathways Involving this compound

This compound is a key intermediate in the biosynthesis of methyl farnesoate, a hormone analogous to the juvenile hormone in insects that regulates reproduction and development in crustaceans. The synthesis of this compound is part of the mevalonate (B85504) pathway, and its subsequent methylation is catalyzed by the enzyme this compound O-methyltransferase (FAMeT).

Farnesoic_Acid_Pathway FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA This compound Farnesal->FA MF Methyl Farnesoate FA->MF SAM -> SAH FAMeT FAMeT FAMeT->FA

Methyl Farnesoate Biosynthesis Pathway

II. Experimental Workflow for this compound Analysis

A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

Experimental_Workflow Sample Biological Sample (e.g., Hemolymph, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC Data Data Acquisition and Quantification HPLC->Data

General Experimental Workflow for this compound Analysis

III. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds by HPLC-UV and LC-MS/MS. Please note that specific values may vary depending on the exact instrumentation, column, and experimental conditions.

Table 1: HPLC-UV Methods for this compound and Related Compounds

ParameterMethod 1 (Farnesol)Method 2 (General Fatty Acids)Method 3 (General Organic Acids)
Column Newcrom R1C18Polaris C18-A
Mobile Phase Acetonitrile, Water, Phosphoric AcidAcetonitrile, Water, Acetic Acid0.1% H3PO4 in Water
Detection (nm) 210205210
Linearity Range Not Specified1-100 µg/mLNot Specified
LOD Not Specified~0.1 µg/mL11-8,026 µg/kg[1]
LOQ Not Specified~0.3 µg/mL40-26,755 µg/kg[1]
Recovery (%) Not Specified>95%76.3-99.2%[1]

Table 2: LC-MS/MS Methods for this compound and Related Compounds

ParameterMethod 1 (Farnesyl Transferase Inhibitor)[2]Method 2 (General Fatty Acids)Method 3 (Generic Small Molecules)[1]
Column BDS Hypersil C8[2]C18Kinetex C18[1]
Mobile Phase Acetonitrile, Methanol (B129727), Water, 0.05% TFA[2]Acetonitrile, Water, 0.1% Formic AcidAcetonitrile, Water, 0.1% Formic Acid[1]
Ionization Mode APCI (+)[2]ESI (-)ESI (+)[1]
Linearity Range 0.5-1000 ng/mL[2]1-1000 ng/mL1-10,000 ng/mL[1]
LOD <0.5 ng/mL~0.5 ng/mLNot Specified
LOQ 0.5 ng/mL[2]~1 ng/mL1-10 ng/mL[1]
Accuracy (%) 86-110%[2]Not Specified84-116%[1]
Precision (CV%) <8%[2]Not Specified<15%[1]

IV. Experimental Protocols

A. Sample Preparation Protocol: Extraction from Biological Tissues (e.g., Crustacean Mandibular Organ)

This protocol is a general guideline and may require optimization based on the specific tissue and analyte concentration.

Materials:

  • Biological tissue (e.g., mandibular organ, hepatopancreas)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Hexane (B92381), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

Procedure:

  • Sample Collection and Storage: Immediately after dissection, snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 10-50 mg).

    • Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing grinding beads or in a small glass homogenizer.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout this process.

  • Protein Precipitation and Initial Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (for cleanup):

    • To the supernatant, add 1 mL of hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • The upper hexane layer will contain nonpolar lipids, while this compound will remain in the lower aqueous-methanolic phase. Carefully remove and discard the upper hexane layer.

    • Repeat the hexane wash for a more thorough cleanup if necessary.

  • Acidification and Final Extraction:

    • Acidify the aqueous-methanolic phase to approximately pH 3 by adding a small volume of 1% formic acid. This protonates the carboxylic acid group of this compound, making it less polar.

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Carefully transfer the upper ethyl acetate layer (which now contains the this compound) to a clean glass tube.

    • Repeat the ethyl acetate extraction twice more, pooling the organic layers.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial with an insert.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.

B. HPLC-UV Analysis Protocol

This method is suitable for the quantification of this compound at moderate to high concentrations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From this stock, prepare a series of calibration standards in the initial mobile phase, ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

C. LC-MS/MS Analysis Protocol

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex biological matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-5 min: Linear gradient from 40% to 98% B

    • 5-7 min: Hold at 98% B

    • 7.1-9 min: Return to 40% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Parameters:

    • MRM Transition: Monitor the transition of the deprotonated molecular ion [M-H]⁻ to a specific product ion. For this compound (MW = 236.35 g/mol ), this would be m/z 235.2 -> [product ion]. The specific product ion should be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte to achieve maximum signal intensity.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process samples as described in the previous protocols. It is highly recommended to use a deuterated internal standard (e.g., this compound-d6) to correct for matrix effects and variations in extraction efficiency and instrument response. Add the internal standard to all samples and standards at a fixed concentration.

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable signal is observed.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

V. Conclusion

The methods outlined in this document provide a comprehensive framework for the reliable detection and quantification of this compound in various research and development settings. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation is critical for obtaining accurate and reproducible results. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this important signaling molecule.

References

Application Note: Synthesis and Use of Deuterated Farnesoic Acid for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in endocrinology, entomology, and bioanalytical chemistry.

Introduction

Farnesoic acid (FA) is a key sesquiterpenoid intermediate in the biosynthetic pathway of juvenile hormones (JHs) in insects, which regulate critical processes such as development, metamorphosis, and reproduction.[1][2][3] The final steps in the biosynthesis of Juvenile Hormone III (JH III), a common JH in many insect species, involve the conversion of farnesyl diphosphate (B83284) through farnesol (B120207) and farnesal (B56415) to this compound.[2][4] This is followed by methylation to methyl farnesoate (MF) and subsequent epoxidation to yield JH III.[3][5] Given its central role, the accurate quantification of this compound in biological matrices is crucial for studying insect physiology and for the development of novel insecticides that disrupt JH biosynthesis.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision.[6][7] This technique relies on the use of a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass.[8] Deuterated compounds are frequently used as internal standards because they co-elute with the analyte and experience similar ionization effects during mass spectrometry analysis, allowing for reliable correction of matrix effects and sample processing variations.[8][9]

This application note provides a detailed protocol for the chemical synthesis of deuterated this compound (d-FA) and its application as an internal standard for the quantification of endogenous FA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of Deuterated (D₆)-Farnesoic Acid

The proposed synthesis involves a Wittig reaction, a robust method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[10][11][12] In this strategy, a deuterated phosphonium (B103445) ylide is generated from deuterated isopropyl triphenylphosphonium iodide and reacted with an appropriate aldehyde precursor to construct the deuterated this compound backbone.

cluster_synthesis Synthetic Workflow for D₆-Farnesoic Acid start_end start_end process process product product reagent reagent A Acetone-d₆ B Step 1: Reduction A->B NaBD₄ C Isopropanol-d₇ B->C D Step 2: Iodination C->D I₂, PPh₃, Imidazole (B134444) E 2-Iodopropane-d₇ D->E F Step 3: Phosphonium Salt Formation E->F PPh₃ G Isopropyl-d₇-triphenylphosphonium Iodide F->G H Step 4: Wittig Reaction G->H n-BuLi J Step 5: Hydrolysis H->J LiOH I Ethyl 5,9-dimethyl-4,8-decadien-10-al I->H K D₆-Farnesoic Acid J->K

Caption: Synthetic workflow for D₆-Farnesoic Acid via a Wittig reaction.

Experimental Protocol: Synthesis of Isopropyl-d₇-triphenylphosphonium Iodide
  • Reduction of Acetone-d₆: To a stirred solution of acetone-d₆ (1.0 eq) in methanol (B129727) at 0 °C, add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise. Stir the reaction for 2 hours at room temperature. Quench the reaction by the slow addition of water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield isopropanol-d₇.

  • Iodination of Isopropanol-d₇: To a solution of triphenylphosphine (B44618) (1.5 eq) and imidazole (1.5 eq) in dichloromethane (B109758) (DCM), add iodine (1.5 eq) portion-wise at 0 °C. Add isopropanol-d₇ (1.0 eq) and allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with aqueous sodium thiosulfate, water, and brine. Dry the organic layer and concentrate to give crude 2-iodopropane-d₇, which can be purified by distillation.

  • Phosphonium Salt Formation: A solution of 2-iodopropane-d₇ (1.0 eq) and triphenylphosphine (1.1 eq) in toluene (B28343) is heated to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to yield isopropyl-d₇-triphenylphosphonium iodide.

Experimental Protocol: Wittig Reaction and Hydrolysis
  • Wittig Reaction: Suspend isopropyl-d₇-triphenylphosphonium iodide (1.2 eq) in dry tetrahydrofuran (B95107) (THF) under an inert nitrogen atmosphere and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.2 eq) dropwise, and stir the resulting deep red solution for 1 hour at 0 °C to form the ylide. Cool the solution back to -78 °C and add a solution of ethyl 5,9-dimethyl-4,8-decadien-10-al (1.0 eq) in THF. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis: Dissolve the resulting deuterated this compound ethyl ester in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir at room temperature for 4 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to yield the final product, D₆-Farnesoic Acid.

Quantitative Data: Synthesis Yields
StepProductStarting Material (g)Product (g)Yield (%)Purity (by NMR)
1. ReductionIsopropanol-d₇5.04.995>98%
2. Iodination2-Iodopropane-d₇4.910.585>97%
3. Phosphonium Salt FormationIsopropyl-d₇-triphenylphosphonium Iodide10.524.190>99%
4. Wittig Reaction & HydrolysisD₆-Farnesoic Acid2.0 (Aldehyde)1.875>98%

This compound in the Juvenile Hormone Biosynthesis Pathway

This compound is a direct precursor to methyl farnesoate and juvenile hormone III. The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl diphosphate.[2][3] A series of enzymatic steps then converts farnesyl diphosphate to this compound, which is a key regulatory point in JH synthesis.[1][4][13]

cluster_pathway Juvenile Hormone III Biosynthesis Pathway metabolite metabolite enzyme enzyme highlight_metabolite highlight_metabolite A Acetyl-CoA B Mevalonate Pathway A->B C Farnesyl Diphosphate (FPP) B->C D FPP Phosphatase C->D E Farnesol D->E F Farnesol Dehydrogenase E->F G Farnesal F->G H Aldehyde Dehydrogenase 3 (ALDH3) G->H I This compound (FA) H->I J This compound O-Methyltransferase (FAMeT) I->J K Methyl Farnesoate (MF) J->K L P450 Epoxidase (CYP15A1) K->L M Juvenile Hormone III (JH III) L->M

Caption: Simplified biosynthesis pathway of Juvenile Hormone III.

Application of D₆-Farnesoic Acid as an Internal Standard

The synthesized D₆-Farnesoic Acid can be used to accurately quantify endogenous levels of this compound in various biological samples, such as insect hemolymph, corpora allata glands, or cell culture media.

cluster_analysis Analytical Workflow for FA Quantification start_end start_end process process analysis analysis data data A Biological Sample (e.g., Hemolymph) B Spike with D₆-FA Internal Standard A->B C Protein Precipitation & Liquid-Liquid Extraction B->C D Evaporate & Reconstitute C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification of Endogenous FA F->G

Caption: Workflow for quantifying this compound using a deuterated standard.

Experimental Protocol: Quantification of this compound
  • Sample Preparation: To 100 µL of biological sample (e.g., plasma, hemolymph, or tissue homogenate), add 10 µL of D₆-Farnesoic Acid internal standard solution (e.g., at 100 ng/mL in methanol) and 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Extraction: Add 1 mL of isooctane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.[14] Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both native and deuterated this compound.

Quantitative Data: LC-MS/MS Parameters and Performance

Table 1: MRM Transitions for this compound and D₆-Farnesoic Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (FA)235.2191.21550
D₆-Farnesoic Acid241.2191.21550

Table 2: Sample Calibration Curve Data

FA Conc. (ng/mL)Peak Area (FA)Peak Area (D₆-FA)Area Ratio (FA / D₆-FA)
0.51,520301,5000.005
1.03,110305,2000.010
5.015,800302,8000.052
10.032,500310,1000.105
50.0161,200308,5000.523
100.0330,500311,7001.060
Linearity (r²) 0.9995

Table 3: Analytical Method Performance

ParameterResult
Limit of Quantification (LOQ)0.5 ng/mL
Precision (RSD%) at 1 ng/mL6.8%
Accuracy (Bias%) at 1 ng/mL-3.2%
Extraction Recovery (at 10 ng/mL)92%

Conclusion

This application note provides a comprehensive guide for the synthesis of D₆-Farnesoic Acid and its successful implementation as an internal standard for the precise and accurate quantification of endogenous this compound. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring data reliability in complex biological samples. This methodology provides a powerful tool for researchers investigating the intricate roles of the juvenile hormone pathway in insect biology and for the development of targeted pest management strategies.

References

Application Note and Protocol for the Extraction and Quantification of Farnesoic Acid from Insect Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) is a key sesquiterpenoid intermediate in the biosynthesis of juvenile hormones (JHs) in insects. JHs are crucial for regulating metamorphosis, reproduction, and other physiological processes. The quantification of FA in hemolymph provides valuable insights into the endocrine regulation of insect development and can be a target for the development of novel insecticides. This application note provides a detailed protocol for the extraction and quantification of this compound from insect hemolymph using liquid-liquid extraction (LLE) followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Biosynthesis of this compound and Juvenile Hormone III

The diagram below illustrates the simplified biosynthetic pathway leading to this compound and its subsequent conversion to Juvenile Hormone III (JH III), the most common JH in insects.

Juvenile Hormone III Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA This compound Farnesal->FA MF Methyl Farnesoate FA->MF FAMeT JHIII Juvenile Hormone III MF->JHIII Epoxidase

Figure 1: Simplified Juvenile Hormone III Biosynthesis Pathway.

Experimental Protocols

This section details the procedures for hemolymph collection, this compound extraction, and subsequent quantification.

Hemolymph Collection

The method for hemolymph collection varies depending on the insect species and developmental stage. It is crucial to prevent coagulation and melanization of the hemolymph upon collection.

Materials:

  • Microcentrifuge tubes (1.5 mL)

  • Phenylthiourea (PTU) or an anticoagulant buffer (e.g., 98 mM NaOH, 186 mM NaCl, 1.7 mM EDTA, 41 mM citric acid, pH 4.5)[1][2]

  • Capillary tubes or sterile needles and syringes

  • Ice

Protocol for Large Larvae (e.g., Manduca sexta)

  • Anesthetize the larva by placing it on ice for 10-15 minutes.[3]

  • Prepare a 1.5 mL microcentrifuge tube containing a few crystals of PTU or 10-20 µL of anticoagulant buffer on ice.[3]

  • Superficially pierce one of the abdominal prolegs with a sterile needle or make a small incision with fine scissors.[4]

  • Gently squeeze the larva to allow a droplet of hemolymph to form at the puncture site.

  • Collect the hemolymph droplet using a pipette tip or a capillary tube and dispense it into the prepared microcentrifuge tube on ice.

  • Immediately centrifuge the collected hemolymph at 5,000 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Transfer the supernatant (plasma) to a clean tube for extraction.

Protocol for Adult Bees (e.g., Apis mellifera)

  • Anesthetize the bee by chilling it on ice.

  • Prepare a microcentrifuge tube with anticoagulant as described above.

  • Gently remove one antenna at its base.[5][6]

  • Apply gentle pressure to the abdomen, which will cause a droplet of hemolymph to exude from the site of the detached antenna.[5][6]

  • Collect the hemolymph and process as described in steps 5-7 for large larvae.

This compound Extraction (Liquid-Liquid Extraction)

This protocol is adapted from methods used for the extraction of the structurally similar compound, methyl farnesoate.

Materials:

Protocol:

  • To 100 µL of hemolymph plasma, add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the methanol-hemolymph supernatant to a new tube.

  • Add 400 µL of hexane (or pentane) to the supernatant.

  • Vortex vigorously for 1 minute to extract the this compound into the organic phase.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic phase (hexane/pentane) and transfer it to a clean tube.

  • Repeat the extraction (steps 5-8) with another 400 µL of hexane/pentane and combine the organic phases.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 50-100 µL) of the mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.

Quantification by HPLC

Reversed-phase HPLC is a common method for the analysis of fatty acids.

Instrumentation and Conditions:

  • HPLC System: With UV or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing 0.1% formic acid.[7][8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a standard curve of this compound in the mobile phase at known concentrations.

  • Inject the reconstituted hemolymph extract onto the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Quantification by GC-MS (with Derivatization)

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester, typically a methyl ester (FAME).

a. Derivatization to this compound Methyl Ester (FAME)

Materials:

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Protocol:

  • To the dried extract from the LLE step, add 200 µL of 14% BF3-methanol.

  • Seal the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 400 µL of hexane and 200 µL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAME to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

b. GC-MS Analysis

Instrumentation and Conditions:

  • GC-MS System: With a capillary column

  • Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.[10]

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9][11]

  • Mass Scan Range: m/z 40-400

Procedure:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum. The mass spectrum is expected to show characteristic fragments.

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared from derivatized this compound standards.

Data Presentation

Quantitative data for this compound in insect hemolymph is not widely available. However, data from the closely related methyl farnesoate (MF) in crustaceans can provide a reference for expected concentrations and recovery rates.

Table 1: Representative Quantitative Data for Methyl Farnesoate in Crustacean Hemolymph

SpeciesDevelopmental StageMF Titer (ng/mL)Extraction Recovery (%)Reference
Portunus trituberculatusOvary Stage I5.58 ± 1.2383.04 - 90.30[12]
Portunus trituberculatusOvary Stage II7.89 ± 2.1183.04 - 90.30[12]
Portunus trituberculatusOvary Stage III25.43 ± 5.6783.04 - 90.30[12]
Portunus trituberculatusOvary Stage IV32.80 ± 4.5283.04 - 90.30[12]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the extraction and analysis of this compound from hemolymph.

Farnesoic_Acid_Extraction_Workflow cluster_collection Hemolymph Collection cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Anesthesia Anesthetize Insect (on ice) Collection Collect Hemolymph (with anticoagulant/PTU) Anesthesia->Collection Centrifuge1 Centrifuge (5,000 x g) to pellet hemocytes Collection->Centrifuge1 Plasma Collect Plasma (Supernatant) Centrifuge1->Plasma Methanol Add Methanol (Protein Precipitation) Plasma->Methanol Centrifuge2 Centrifuge (10,000 x g) Methanol->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Hexane Add Hexane/Pentane (Extraction) Supernatant->Hexane Vortex Vortex & Centrifuge Hexane->Vortex OrganicPhase Collect Organic Phase Vortex->OrganicPhase Evaporate Evaporate to Dryness OrganicPhase->Evaporate Reconstitute Reconstitute Extract Evaporate->Reconstitute HPLC HPLC-UV/DAD Analysis Reconstitute->HPLC Derivatization Derivatization (BF3-Methanol) Reconstitute->Derivatization Data Data Analysis & Quantification HPLC->Data GCMS GC-MS Analysis Derivatization->GCMS GCMS->Data

Figure 2: Experimental workflow for this compound extraction.

References

Application Note: A Sensitive and Specific Competitive ELISA for the Quantification of Farnesoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Farnesoic acid (FA) is a sesquiterpenoid molecule that plays a crucial role in the endocrinology of crustaceans, acting as a key intermediate in the juvenile hormone biosynthetic pathway.[1][2] In these organisms, FA is a precursor to methyl farnesoate (MF), a hormone that regulates vital processes such as reproduction, larval development, and stress responses.[3] The presence and concentration of FA can, therefore, provide valuable insights into the physiological state of these organisms. Beyond invertebrates, this compound and related molecules are also being investigated for their potential roles in vertebrate systems. Given its importance, a sensitive and specific method for the quantification of this compound is essential for researchers in endocrinology, developmental biology, and ecotoxicology.

This application note describes the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection and quantification of this compound in biological samples. This assay provides a high-throughput and cost-effective alternative to traditional chromatographic methods, enabling researchers to efficiently measure this compound levels in a variety of sample types.

Principle of the Competitive ELISA

The this compound ELISA is a competitive immunoassay. In this format, this compound present in a sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-farnesoic acid antibody sites that are coated on a microplate.

The assay proceeds as follows:

  • Samples or standards containing this compound are added to the wells of a microplate pre-coated with anti-farnesoic acid antibody.

  • A this compound-HRP conjugate is then added to the wells.

  • During incubation, the free this compound in the sample and the this compound-HRP conjugate compete for binding to the immobilized antibody.

  • After a washing step to remove unbound reagents, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.[4] A stop solution is added to terminate the reaction, and the absorbance is measured using a microplate reader. By constructing a standard curve from known concentrations of this compound, the concentration in unknown samples can be accurately determined.

ELISA_Principle cluster_well Microplate Well cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Farnesoic Acid Antibody Bound_FA Antibody-FA Complex Bound_FA_HRP Antibody-FA-HRP Complex FA_Sample This compound (Sample) FA_Sample->Bound_FA Competes with FA_HRP This compound-HRP Conjugate FA_HRP->Bound_FA_HRP Competes for Substrate Substrate Bound_FA_HRP->Substrate Catalyzes Color Colorimetric Signal Substrate->Color

Caption: Principle of the this compound Competitive ELISA.

Materials and Methods

Key Reagents
  • This compound Standard: High-purity this compound for the preparation of standards.

  • Anti-Farnesoic Acid Antibody: A specific monoclonal or polyclonal antibody raised against a this compound-protein conjugate.

  • This compound-HRP Conjugate: this compound chemically linked to horseradish peroxidase.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Substrate Reagent: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

  • Microplates: 96-well high-binding polystyrene plates.

Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate (for Immunization)

To produce antibodies against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[5] Due to the hydrophobic nature of this compound, a solvent like dimethylformamide (DMF) may be required to facilitate the reaction.[6]

  • Activation of Carrier Protein:

    • Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate (B84403) buffer (pH 7.0).

    • Prepare a 15 mg/mL solution of m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in DMF.

    • Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.

    • Remove excess MBS by passing the solution through a desalting column (e.g., PD-10) equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the protein fraction.

  • Conjugation of this compound to Activated KLH:

    • This compound needs to be derivatized to introduce a reactive group, such as a thiol, for conjugation to the maleimide-activated KLH. This can be achieved through standard organic synthesis methods.

    • Dissolve 5 mg of the thiol-derivatized this compound in 100 µL of DMF.

    • Slowly add the this compound solution to the activated KLH solution.

    • Immediately adjust the pH of the reaction mixture to 7.0-7.2 with 0.5 N HCl or 2 N NaOH.

    • Allow the reaction to proceed for 3 hours at room temperature or overnight at 4°C with gentle mixing.

    • The resulting FA-KLH conjugate can be purified by dialysis against PBS to remove unreacted this compound and DMF.

Protocol 2: Production of Anti-Farnesoic Acid Monoclonal Antibody
  • Immunization:

    • Emulsify the FA-KLH conjugate with an equal volume of complete Freund's adjuvant for the initial injection, and incomplete Freund's adjuvant for subsequent booster injections.

    • Immunize BALB/c mice with the emulsion at 2-3 week intervals.

    • Monitor the antibody titer in the serum of immunized mice using an indirect ELISA with FA-BSA coated plates.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the mouse and harvest the spleen.

    • Fuse the splenocytes with SP2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen the supernatants of the hybridoma cultures for the presence of antibodies that bind to FA-BSA using an indirect ELISA.

    • Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification:

    • Expand the selected monoclonal hybridoma cell line in vitro in cell culture flasks.[7]

    • Alternatively, for higher antibody concentrations, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid.

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Protocol 3: this compound Competitive ELISA
  • Plate Coating:

    • Dilute the purified anti-farnesoic acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards by serial dilution in a suitable sample diluent.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration for the standards.

    • Use a four-parameter logistic (4-PL) curve fit to obtain the best fit for the standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection Coating 1. Plate Coating (Anti-FA Antibody) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (BSA) Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Addition 5. Add Standards/Samples & FA-HRP Conjugate Washing2->Addition Incubation 6. Incubation (Competitive Binding) Addition->Incubation Washing3 7. Washing Incubation->Washing3 Substrate 8. Add Substrate (TMB) Washing3->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance (450 nm) Stop->Read

Caption: this compound Competitive ELISA Workflow.

Data Presentation

The results of the this compound competitive ELISA should be presented in a clear and organized manner. A standard curve should be generated for each assay, and the concentrations of unknown samples should be calculated based on this curve.

Table 1: Typical this compound Standard Curve Data

This compound (ng/mL)Absorbance (450 nm)% B/B0
01.850100.0
0.11.62087.6
0.51.15062.2
1.00.85045.9
5.00.35018.9
10.00.1809.7
50.00.0804.3

B represents the average absorbance of a standard or sample, and B0 is the average absorbance of the zero standard.

Table 2: Sample Data and Calculated Concentrations

Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Sample 11.0500.65
Sample 20.5802.5
Sample 31.3500.28

This compound Signaling Pathway

This compound is a key player in the juvenile hormone (JH) signaling pathway in invertebrates. It is synthesized from farnesyl pyrophosphate and is subsequently converted to methyl farnesoate (MF) by the enzyme this compound O-methyltransferase (FAMeT).[1] MF then acts as a ligand for nuclear receptors, such as the retinoid X receptor (RXR) and its binding partners, to regulate the transcription of target genes involved in development, reproduction, and metamorphosis.

FA_Signaling FPP Farnesyl Pyrophosphate FA This compound FPP->FA Biosynthesis FAMeT FAMeT FA->FAMeT MF Methyl Farnesoate FAMeT->MF Methylation RXR RXR MF->RXR Complex MF-RXR-Partner Complex RXR->Complex Partner Partner Receptor Partner->Complex DNA DNA (Response Element) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates Response Biological Response (e.g., Reproduction, Development) Transcription->Response

Caption: Simplified this compound Signaling Pathway.

Conclusion

The competitive ELISA described in this application note provides a sensitive, specific, and high-throughput method for the quantification of this compound. This assay is a valuable tool for researchers investigating the physiological roles of this compound in a wide range of biological systems. The detailed protocols provided herein will enable researchers to successfully implement this assay in their laboratories.

References

Application Notes & Protocols: Utilizing CRISPR/Cas9 for the Study of Farnesoic Acid Receptor (FAR) Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Farnesoic acid receptors (FARs) are nuclear receptors that play a crucial role in the regulation of various physiological processes in invertebrates, including development, reproduction, and metabolism. The study of these receptors is essential for understanding fundamental biological processes and for the development of novel pesticides. The advent of CRISPR/Cas9 technology has provided a powerful tool for the precise genetic manipulation of FAR genes, enabling researchers to elucidate their function through targeted knockout, knock-in, and other modifications. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to study FAR genes.

Signaling Pathway of this compound Receptor

This compound, a non-epoxidized form of methyl farnesoate, is the endogenous ligand for FAR. Upon binding, FAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter region of target genes, thereby modulating their transcription.

FAR_Signaling_Pathway FA This compound FAR This compound Receptor (FAR) FA->FAR Binds FAR_RXR FAR/RXR Heterodimer FAR->FAR_RXR RXR Retinoid X Receptor (RXR) RXR->FAR_RXR Nucleus Nucleus FAR_RXR->Nucleus Translocates FXRE FXRE FAR_RXR->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: this compound Receptor (FAR) signaling pathway.

Experimental Workflow: CRISPR/Cas9-Mediated Knockout of FAR Genes

The general workflow for generating a FAR gene knockout using CRISPR/Cas9 involves several key steps, from the design of guide RNAs (gRNAs) to the validation of the knockout.

CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation gRNA_design 1. gRNA Design & Synthesis Vector_prep 2. Vector Preparation gRNA_design->Vector_prep Transfection 3. Transfection into Cells Vector_prep->Transfection Selection 4. Clonal Selection Transfection->Selection Genomic_validation 5. Genomic Validation (PCR & Sequencing) Selection->Genomic_validation Protein_validation 6. Protein Expression Analysis (Western Blot) Genomic_validation->Protein_validation Functional_assay 7. Functional Assays Protein_validation->Functional_assay

Caption: CRISPR/Cas9 experimental workflow for FAR gene knockout.

Detailed Experimental Protocols

Protocol 1: Design and Cloning of gRNAs for FAR Gene Targeting

Objective: To design and clone gRNAs targeting the FAR gene into a Cas9 expression vector.

Materials:

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar)

  • Stbl3 competent E. coli

  • QIAprep Spin Miniprep Kit

  • Oligonucleotides (forward and reverse) for gRNA

  • T4 DNA Ligase

  • BbsI restriction enzyme

  • LB agar (B569324) plates with ampicillin (B1664943)

Procedure:

  • gRNA Design:

    • Identify the target FAR gene sequence in a relevant genomic database.

    • Use an online gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA sequences with high on-target scores and low off-target scores. Select 2-3 gRNAs targeting an early exon of the FAR gene to maximize the chance of a frameshift mutation.

  • Oligonucleotide Annealing:

    • Synthesize forward and reverse oligonucleotides for the chosen gRNA sequence. Add appropriate overhangs for cloning into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

    • Anneal the oligonucleotides by mixing 1 µL of each (100 µM), 2 µL of 10x T4 DNA Ligase Buffer, and 16 µL of nuclease-free water.

    • Incubate at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.

  • Vector Digestion and Ligation:

    • Digest 1 µg of the pSpCas9(BB)-2A-Puro vector with BbsI for 1 hour at 37°C.

    • Ligate the annealed gRNA duplex into the digested vector using T4 DNA Ligase at room temperature for 1 hour.

  • Transformation:

    • Transform the ligation product into Stbl3 competent E. coli.

    • Plate on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Plasmid Purification:

    • Pick individual colonies and grow overnight in LB broth with ampicillin.

    • Isolate the plasmid DNA using a QIAprep Spin Miniprep Kit.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Generation of FAR Knockout Cell Lines

Objective: To generate a stable FAR knockout cell line using the prepared gRNA/Cas9 vector.

Materials:

  • Insect cell line (e.g., Sf9, High Five™)

  • Complete insect cell culture medium

  • gRNA/Cas9 plasmid targeting FAR

  • Transfection reagent (e.g., Cellfectin II)

  • Puromycin (B1679871)

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the gRNA target site

Procedure:

  • Transfection:

    • Seed 2 x 10^5 cells per well in a 24-well plate and allow them to attach.

    • Transfect the cells with 500 ng of the gRNA/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Puromycin Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for transfected cells.

    • Continue selection for 3-5 days until non-transfected control cells are all dead.

  • Single-Cell Cloning:

    • Serially dilute the surviving cells and plate them into 96-well plates to obtain single colonies.

    • Expand the single colonies in larger culture vessels.

  • Genomic DNA Extraction and PCR Screening:

    • Extract genomic DNA from each clonal population.

    • Perform PCR using primers that flank the gRNA target site.

  • Mutation Analysis:

    • Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) at the target site.

    • Confirm the complete knockout of FAR protein expression by Western blot analysis.

Data Presentation: Quantitative Analysis of FAR Knockout

The following tables summarize hypothetical quantitative data from experiments conducted on wild-type (WT) and FAR knockout (FAR-KO) cell lines.

Table 1: Relative mRNA Expression of FAR and Downstream Target Genes

GeneCell LineRelative mRNA Expression (Fold Change vs. WT)p-value
FARWT1.00 ± 0.12-
FARFAR-KO0.05 ± 0.02< 0.001
Target Gene AWT1.00 ± 0.15-
Target Gene AFAR-KO0.23 ± 0.08< 0.01
Target Gene BWT1.00 ± 0.20-
Target Gene BFAR-KO1.89 ± 0.31< 0.05

Table 2: Functional Assay - Ligand-Induced Gene Expression

TreatmentCell LineReporter Gene Activity (Luminescence Units)p-value
VehicleWT105 ± 15-
This compound (1 µM)WT850 ± 75< 0.001 vs. WT Vehicle
VehicleFAR-KO110 ± 12ns
This compound (1 µM)FAR-KO125 ± 20ns vs. FAR-KO Vehicle

Table 3: Phenotypic Assay - Lipid Accumulation

Cell LineTreatmentLipid Content (OD at 510 nm)p-value
WTVehicle0.25 ± 0.04-
WTThis compound (1 µM)0.58 ± 0.07< 0.01 vs. WT Vehicle
FAR-KOVehicle0.23 ± 0.05ns
FAR-KOThis compound (1 µM)0.26 ± 0.06ns vs. FAR-KO Vehicle

Conclusion

The protocols and data presented here provide a framework for the application of CRISPR/Cas9 technology in the study of this compound receptor genes. The precise genetic editing enabled by this technology allows for a detailed investigation of FAR function, paving the way for a better understanding of invertebrate physiology and the development of novel targeted pesticides. The successful generation and validation of FAR knockout models are critical for dissecting its role in various biological pathways and for identifying and validating potential drug targets.

Application Notes and Protocols: Farnesoic Acid in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Farnesoic acid (FA) is a sesquiterpenoid hormone and a direct, unmethylated precursor to methyl farnesoate (MF), a compound analogous to insect juvenile hormone III.[1][2][3] In crustaceans, FA and MF are synthesized in the mandibular organs and are pivotal in regulating a wide range of physiological processes, including reproduction, growth, and development.[2][4][5] While much of the research has focused on MF, the direct application of this compound in aquaculture feed is gaining attention for its potential to modulate different sets of genes, particularly those involved in digestion and nutrient metabolism, thereby offering a novel approach to enhancing feed efficiency and overall productivity.[6][7]

These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in aquaculture, detailed experimental protocols, and a summary of relevant quantitative data.

Application Notes

1. Mechanism of Action and Signaling Pathway

This compound's primary role is as the immediate precursor to methyl farnesoate. The conversion is catalyzed by the enzyme this compound O-methyltransferase (FAMeT).[8][9] Once synthesized, MF is believed to exert its effects by binding to a nuclear receptor complex, which includes the retinoid X receptor (RXR), subsequently modulating the expression of target genes.[5][10] However, studies have shown that FA itself can regulate a distinct set of genes independently of its conversion to MF.[6][7] This suggests that FA may have its own signaling pathways or interact with different cellular targets, warranting its investigation as a standalone feed additive.

2. Effects on Digestion and Nutrient Absorption

A significant potential application of this compound in aquaculture feed lies in its ability to enhance digestive processes. In vitro studies on the hepatopancreas of the shrimp Neocaridina davidi revealed that FA treatment specifically upregulates the expression of key digestive enzyme genes, including trypsin, chymotrypsin, and carboxypeptidases A and B.[6][11] These enzymes are crucial for breaking down dietary proteins into absorbable amino acids. By stimulating the synthesis of these proteases, dietary FA could improve nutrient utilization, leading to better growth and feed conversion ratios.[6] This effect on pancreatic secretion-related genes appears to be unique to FA, as it was not observed in parallel treatments with MF.[6][7]

3. Role in Growth, Molting, and Development

The FA-MF axis is deeply involved in crustacean growth and molting. MF is known to interact with the ecdysteroid signaling pathway, which governs the molt cycle.[4][9] While direct feeding studies with FA are limited, experiments using dietary MF have shown dose- and time-dependent effects on growth. In juvenile Neocaridina denticulata, a low concentration of dietary MF (4 μg/kg) significantly enhanced growth after 40 days, whereas higher concentrations initially showed an inhibitory effect.[4] This suggests that supplementing feed with FA, the precursor, could provide a more regulated, endogenous release of MF, potentially optimizing growth and molting processes. FA has also been implicated in regulating genes involved in development and immune functions, such as prophenoloxidase and larval serum protein 1.[6]

4. Influence on Reproduction and Vitellogenesis

Both FA and MF are recognized as key regulators of reproduction in crustaceans.[2][3] The mandibular organ significantly increases its production of FA and MF during vitellogenesis (yolk formation).[5] Administration of MF has been shown to stimulate ovarian maturation and vitellogenin gene expression.[10] As the direct precursor, FA is essential for this process, and its availability can be a rate-limiting step in MF synthesis.[1] Therefore, dietary supplementation with FA could be a strategy to support or enhance the reproductive performance of broodstock in aquaculture.

Quantitative Data Summary

While direct quantitative data for this compound supplementation in feed is not extensively available in the reviewed literature, studies using its direct derivative, methyl farnesoate, provide valuable insight into effective concentrations and observed physiological effects. The following table summarizes data from a feeding trial on the shrimp Neocaridina denticulata.

Table 1: Effects of Dietary Methyl Farnesoate (MF) on Juvenile Neocaridina denticulata after 40 Days

Parameter Control Group (Basal Diet) Low-Dose MF (0.4 μg/kg) Medium-Dose MF (4 μg/kg) High-Dose MF (40 μg/kg) Reference
Growth Baseline - Significantly Enhanced - [4]
Amylase Activity Baseline Decreased Decreased Decreased [4]
Lipase Activity Baseline Decreased Decreased Decreased [4]
Trypsin Activity Baseline Decreased Decreased Decreased [4]
Superoxide Dismutase (SOD) Activity Baseline Decreased Decreased Decreased [4]
Malondialdehyde (MDA) Level Baseline Increased Increased Increased [4]

| Glutathione Peroxidase (GSH-PX) Activity | Baseline | Increased | Increased | Increased |[4] |

Note: The study indicates that while digestive enzyme activities were generally decreased after 40 days of MF exposure, the medium-dose group exhibited enhanced growth, suggesting complex dose- and time-dependent regulatory effects.[4] This data serves as a proxy for designing FA dosage experiments.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Farnesoic_Acid_Signaling cluster_synthesis Biosynthesis cluster_action Cellular Action cluster_effects Physiological Effects FA This compound (FA) (Dietary Supplement) FAMeT FAMeT Enzyme FA->FAMeT S-adenosyl- methionine Digestion Upregulation of Digestive Enzymes FA->Digestion Direct Regulation MF Methyl Farnesoate (MF) FAMeT->MF RXR Retinoid X Receptor (RXR) Complex MF->RXR Binds to Receptor DNA Target Gene Promoters RXR->DNA Activates Transcription Gene Transcription (mRNA Synthesis) DNA->Transcription Transcription->Digestion Growth Growth & Molting Regulation Transcription->Growth Reproduction Vitellogenesis & Reproduction Transcription->Reproduction

Caption: this compound (FA) is converted to methyl farnesoate (MF), which binds to the RXR complex to regulate gene expression. FA may also directly regulate certain genes.

Experimental Workflow for a this compound Feeding Trial

Experimental_Workflow cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Execution cluster_phase3 Phase 3: Data Collection & Analysis A Phase 1: Preparation B Experimental Design (Dosage, Duration, Replicates) A->B C Diet Preparation B->C F Animal Acclimation (Standard Conditions) B->F D Control Diet (Basal) C->D E FA-Supplemented Diets (e.g., Low, Medium, High Dose) C->E H Feeding Trial Initiation (Random Assignment to Groups) D->H E->H F->H G Phase 2: Execution G->H I Daily Feeding & Husbandry (Monitor Water Quality, Health) H->I J Phase 3: Data Collection & Analysis I->J K Periodic Sampling (e.g., Weight, Length) I->K L Terminal Sampling (Hemolymph, Hepatopancreas, Gonads) I->L J->K O Statistical Analysis & Reporting K->O M Biochemical Assays (Enzyme Activity, Hormone Titers) L->M N Molecular Analysis (Gene Expression, Transcriptomics) L->N M->O N->O

Caption: Workflow for evaluating this compound in aquaculture feed, from preparation to final analysis.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Aquaculture Feed

This protocol is adapted from methodologies for incorporating hydrophobic compounds like methyl farnesoate into crustacean diets.[4]

1. Materials:

  • Basal feed ingredients (e.g., fish meal, soybean meal, wheat flour, fish oil).[4][12]

  • This compound (FA) (analytical grade).

  • Ethanol (B145695) (95-100%, molecular biology grade).

  • Distilled water.

  • Blender/mixer, pelletizer/extruder, drying oven.

2. Procedure:

  • Prepare FA Stock Solution: Accurately weigh the required amount of this compound. Dissolve it in a minimal volume of ethanol to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Determine Final Concentrations: Based on the experimental design, calculate the volume of stock solution needed to achieve the target FA concentrations in the feed (e.g., 10 µg/kg, 50 µg/kg, 200 µg/kg).

  • Ingredient Preparation: Weigh all dry basal feed ingredients and mix thoroughly in a blender for 15-20 minutes to ensure homogeneity.

  • Incorporation of FA:

    • Slowly add the fish oil and other lipid components to the dry mix while blending.

    • Dilute the calculated volume of the FA stock solution with a small amount of distilled water.

    • Evenly spray the diluted FA solution onto the feed mixture while continuously blending. This ensures uniform distribution and helps the ethanol evaporate.

    • For the control diet, spray an equivalent volume of the ethanol-water vehicle without FA.

  • Pelletization: Add sufficient distilled water to the mixture to form a consistent dough. Pass the dough through a pelletizer with a suitable die size (e.g., 1.0-2.0 mm diameter).[4]

  • Drying and Storage: Dry the pellets in an oven at a low temperature (e.g., 50-60°C) until moisture content is approximately 10%.[4] Allow the pellets to cool, then break them into appropriate sizes, and store them in airtight containers at -20°C to prevent degradation of FA and lipids.

Protocol 2: this compound Feeding Trial for Crustaceans

This protocol outlines a general procedure for conducting a growth and physiological assessment trial.

1. Experimental Setup:

  • Animals: Select healthy, uniform-sized juvenile crustaceans (e.g., shrimp, prawns).

  • System: Use a recirculating aquaculture system or static tanks with adequate aeration and water quality management. Stock animals at a defined density (e.g., 15-30 shrimp per tank).[13]

  • Replication: Use at least three replicate tanks for each dietary treatment group (Control, Low-FA, Medium-FA, High-FA).

2. Acclimation:

  • Acclimate the animals to the experimental conditions for 1-2 weeks.

  • During this period, feed all animals the basal (control) diet.

  • Monitor for any signs of disease or stress and remove unhealthy individuals.

3. Feeding Trial:

  • Initiation: At the start of the trial, record the initial weight and length of all animals.

  • Feeding Regimen: Feed the animals their assigned experimental diet 2-4 times daily to apparent satiation or at a fixed percentage of their body weight (e.g., 3-5%).[13][14]

  • Duration: Conduct the trial for a predetermined period, typically ranging from 4 to 8 weeks, depending on the species' growth rate.

  • Monitoring: Maintain optimal water quality parameters (temperature, pH, ammonia, nitrite) throughout the experiment. Record mortalities daily.

4. Data Collection and Sampling:

  • Growth Performance: At bi-weekly intervals and at the end of the trial, measure the body weight and length of all individuals to calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).

    • Hemolymph: Collect hemolymph for analysis of hormone titers and immune parameters.

    • Tissue Dissection: Dissect key tissues such as the hepatopancreas, gonads, and muscle. Weigh the hepatopancreas and gonads to calculate the hepatosomatic index (HSI) and gonadosomatic index (GSI).

    • Sample Preservation: Immediately freeze samples in liquid nitrogen and store them at -80°C for subsequent biochemical or molecular analysis.

5. Analysis:

  • Biochemical Assays: Use tissue homogenates (e.g., hepatopancreas) to measure the activity of digestive enzymes (trypsin, amylase, lipase) and antioxidant enzymes (SOD, GSH-PX) using commercially available kits or established spectrophotometric methods.

  • Gene Expression Analysis: Extract RNA from the preserved tissues. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes (e.g., trypsin, vitellogenin, FAMeT, RXR).

References

Farnesoic Acid: A Promising Tool for Innovative Pest Management Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Farnesoic acid, a key intermediate in the juvenile hormone biosynthetic pathway of insects, is emerging as a focal point for the development of novel and specific pest management solutions. By targeting the hormonal regulation of insect development and reproduction, this compound and its biosynthetic pathway offer a biorational approach to pest control, minimizing off-target effects and addressing the challenge of insecticide resistance.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a tool for pest management. It covers the mechanism of action, summarizes available efficacy data, and provides detailed experimental protocols for further research.

Mechanism of Action: Disrupting the Juvenile Hormone Pathway

This compound is a direct precursor to juvenile hormone (JH), a crucial sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including metamorphosis, reproduction, and behavior. The biosynthesis of JH from this compound is a critical step, and any disruption in this pathway can have profound effects on insect development and viability.

The primary strategy for utilizing this compound in pest management revolves around the inhibition of key enzymes in the JH biosynthetic pathway. Two such enzymes that have been identified as promising targets are:

  • Aldehyde Dehydrogenase 3 (ALDH3): This enzyme catalyzes the conversion of farnesal (B56415) to this compound.

  • Farnesol (B120207) Dehydrogenase (FDL): This enzyme is responsible for the oxidation of farnesol to farnesal.

Inhibition of these enzymes leads to a depletion of JH, which can result in developmental abnormalities, reduced fecundity, and ultimately, mortality. This targeted approach offers a high degree of specificity, as these later stages of the JH pathway are unique to insects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the juvenile hormone biosynthetic pathway, highlighting the role of this compound, and a general workflow for evaluating the insecticidal activity of this compound.

Juvenile_Hormone_Biosynthesis Farnesol Farnesol Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase (FDL) Farnesoic_Acid This compound Farnesal->Farnesoic_Acid Aldehyde Dehydrogenase 3 (ALDH3) Methyl_Farnesoate Methyl Farnesoate Farnesoic_Acid->Methyl_Farnesoate this compound O-methyltransferase (FAMeT) JH_III Juvenile Hormone III Methyl_Farnesoate->JH_III Epoxidase

Juvenile Hormone III Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment Test_Compound This compound Preparation Topical Topical Application Test_Compound->Topical Dietary Dietary Exposure Test_Compound->Dietary Insect_Rearing Target Insect Rearing Insect_Rearing->Topical Insect_Rearing->Dietary Mortality Mortality Assessment Topical->Mortality Sublethal Sublethal Effects (Growth, Reproduction) Topical->Sublethal Dietary->Mortality Dietary->Sublethal Data_Analysis Data Analysis (LC50) Mortality->Data_Analysis Sublethal->Data_Analysis

Application Notes and Protocols for Radiolabeling Farnesoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of farnesoic acid with tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). Radiolabeled this compound is a valuable tool for studying its metabolism, transport, and interaction with cellular targets, particularly in the context of juvenile hormone biosynthesis in insects and other physiological processes.

Introduction

This compound is a sesquiterpenoid that plays a crucial role as a precursor in the biosynthesis of juvenile hormones in insects.[1][2] Juvenile hormones are key regulators of insect development, reproduction, and metamorphosis.[3][4] Understanding the dynamics of this compound in biological systems is therefore of significant interest for basic research and for the development of novel insecticides. Radiolabeling this compound allows for its sensitive detection and quantification in various experimental settings.

Quantitative Data Summary

The choice of radioisotope depends on the specific application, with tritium offering higher specific activity and carbon-14 providing a more stable label.

ParameterTritium (³H)Carbon-14 (¹⁴C)Reference(s)
Maximum Theoretical Specific Activity ~28.8 Ci/mmol~62.4 mCi/mmol[5][6]
Typical Achieved Specific Activity (Lipids) 1-2 TBq/mmol (27-54 Ci/mmol)Varies with synthesis[7]
Emission Type Beta (β⁻)Beta (β⁻)[5][6]
Maximum Beta Energy 18.6 keV156.5 keV[5][6]
Half-life 12.32 years5730 years[5][6]

Experimental Protocols

Safety Precautions: All work with radioactive materials must be conducted in a designated and properly shielded laboratory facility by trained personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn at all times. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Protocol 1: Tritiation of this compound via Catalytic Reduction

This protocol describes the labeling of this compound with tritium by the reduction of an unsaturated precursor. This method is expected to yield high-specific-activity [³H]-farnesoic acid.

Materials:

  • This compound precursor with a reducible double bond (e.g., an alkynyl or diene precursor)

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Anhydrous solvent (e.g., ethyl acetate, methanol, or dimethylformamide)

  • Reaction vessel suitable for hydrogenation with tritium gas

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Reverse-phase HPLC column (e.g., C18)

  • Scintillation counter and scintillation fluid

Procedure:

  • Precursor Preparation: Synthesize a this compound precursor containing a readily reducible functional group, such as a triple bond or an additional double bond in a position that will not affect its biological activity upon reduction.

  • Reaction Setup:

    • In a specialized reaction vessel designed for catalytic hydrogenation with tritium gas, dissolve the this compound precursor in an appropriate anhydrous solvent.

    • Add the Pd/C catalyst to the solution. The amount of catalyst should be carefully optimized but is typically in the range of 10-20% by weight relative to the precursor.

  • Tritiation Reaction:

    • Connect the reaction vessel to a tritium gas manifold.

    • Evacuate the vessel to remove air and then introduce tritium gas to the desired pressure (typically 1 atmosphere).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of tritium gas. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, carefully vent the excess tritium gas according to safety procedures.

    • Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.

    • Wash the catalyst with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and washes.

  • Purification:

    • Concentrate the solution under a gentle stream of nitrogen.

    • Purify the [³H]-farnesoic acid using reverse-phase HPLC. A suitable mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[8][9]

    • Collect fractions and monitor the radioactivity of each fraction using a radioactivity detector or by scintillation counting of small aliquots.

    • Pool the fractions containing the purified [³H]-farnesoic acid.

  • Characterization and Quantification:

    • Confirm the radiochemical purity of the final product by analytical HPLC with radioactivity detection.

    • Determine the specific activity by quantifying the amount of this compound (e.g., by UV absorbance if a UV chromophore is present or by mass spectrometry) and measuring the total radioactivity with a calibrated scintillation counter.

Protocol 2: Carbon-14 Labeling of this compound via Methylation

This protocol describes the synthesis of [¹⁴C]-farnesoic acid by introducing a ¹⁴C-labeled methyl group. This can be achieved by modifying a suitable precursor. For this example, we will consider the methylation of a des-methyl this compound precursor at a terminal position.

Materials:

  • A suitable des-methyl this compound precursor with a hydroxyl or other functional group amenable to methylation.

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

  • Reaction vial with a septum

  • HPLC system with a radioactivity detector

  • Reverse-phase HPLC column (e.g., C18)

  • Scintillation counter and scintillation fluid

Procedure:

  • Precursor Preparation: Synthesize a this compound analog that lacks a methyl group at the desired labeling position and has a functional group (e.g., a primary alcohol) that can be converted to a methyl group.

  • Reaction Setup:

    • In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor in the anhydrous solvent.

    • Add the base to the solution and stir for a short period to deprotonate the functional group.

  • Carbon-14 Methylation:

    • Carefully add [¹⁴C]methyl iodide to the reaction mixture via a syringe. The [¹⁴C]CH₃I is typically supplied in a sealed ampoule and should be handled with appropriate precautions.

    • Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the precursor. Monitor the reaction progress by thin-layer chromatography (TLC) with autoradiography or by radio-HPLC analysis of small aliquots.

  • Work-up:

    • Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the [¹⁴C]-farnesoic acid using reverse-phase HPLC as described in Protocol 1.

  • Characterization and Quantification:

    • Assess the radiochemical purity using analytical radio-HPLC.

    • Determine the specific activity as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

This compound in the Juvenile Hormone Biosynthetic Pathway

The following diagram illustrates the terminal steps of the juvenile hormone (JH) biosynthetic pathway, highlighting the role of this compound.

Farnesoic_Acid_Pathway Juvenile Hormone Biosynthesis Pathway FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol FPP Phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase FA This compound Farnesal->FA Aldehyde Dehydrogenase 3 MF Methyl Farnesoate FA->MF JH Acid Methyltransferase (JHAMT) JHIII_Acid JH III Acid FA->JHIII_Acid Epoxidase (CYP15) JHIII Juvenile Hormone III MF->JHIII Epoxidase (CYP15) JHB3 JH III Bisepoxide MF->JHB3 Epoxidase JHIII_Acid->JHIII JHAMT Radiolabeling_Workflow Workflow for Radiolabeling this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursor This compound Precursor Reaction Radiolabeling Reaction (Tritiation or ¹⁴C-labeling) Precursor->Reaction Crude Crude Labeled Product Reaction->Crude HPLC Preparative HPLC Crude->HPLC Fractions Collect Radioactive Fractions HPLC->Fractions Pure_Product Purified Radiolabeled This compound Fractions->Pure_Product Analysis Purity & Specific Activity Analysis Pure_Product->Analysis Signaling_Pathway Putative this compound Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound USP_RXR USP/RXR FA->USP_RXR Heterodimer USP/RXR :: EcR/FXR Heterodimer USP_RXR->Heterodimer EcR EcR EcR->Heterodimer FXR FXR FXR->Heterodimer HRE Hormone Response Element (HRE) Heterodimer->HRE Transcription Modulation of Gene Transcription HRE->Transcription Metamorphosis Regulation of Metamorphosis Transcription->Metamorphosis Reproduction Control of Reproduction Transcription->Reproduction Metabolism Metabolic Regulation Transcription->Metabolism

References

Application Notes and Protocols for Cell-Based Assays to Screen Farnesoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) and its methylated form, methyl farnesoate (MF), are sesquiterpenoid molecules with crucial signaling roles in a diverse range of organisms. In vertebrates, farnesoid derivatives are ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. As such, FXR is a significant therapeutic target for metabolic diseases. In invertebrates, particularly arthropods, FA is a precursor to juvenile hormone III, and MF itself acts as a major hormone regulating development, reproduction, and metamorphosis. This makes the components of the FA/MF signaling pathway attractive targets for the development of novel insecticides.

These application notes provide detailed protocols for two primary types of cell-based assays designed to screen for this compound analogs that modulate the activity of their respective receptors in both vertebrate and invertebrate systems: a Luciferase Reporter Gene Assay and a Competitive Ligand Binding Assay.

I. Vertebrate System: Farnesoid X Receptor (FXR) Activation

The primary target for this compound and its analogs in vertebrates is the Farnesoid X Receptor (FXR). The following assays are designed to identify and characterize compounds that act as agonists or antagonists of human FXR.

Signaling Pathway: FXR-Mediated Transcription

Upon binding to a ligand, such as a this compound analog, the Farnesoid X Receptor (FXR) undergoes a conformational change. This allows for the dissociation of corepressors and the recruitment of coactivators. FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This activated heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_analog This compound Analog FXR_inactive FXR FA_analog->FXR_inactive Binds CoR Co-repressor FXR_inactive->CoR Bound FXR_active Activated FXR FXR_inactive->FXR_active Conformational Change FXR_active->CoR Dissociates RXR RXR FXR_active->RXR Heterodimerizes FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to CoA Co-activator FXR_RXR->CoA Recruits Transcription Target Gene Transcription FXRE->Transcription Modulates CoA->Transcription

FXR Signaling Pathway
FXR Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of this compound analogs to activate FXR and induce the expression of a luciferase reporter gene.

FXR_Reporter_Assay_Workflow A 1. Seed HEK293T cells in 96-well plates B 2. Co-transfect with: - FXR expression vector - FXRE-luciferase reporter vector - Renilla luciferase control vector A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with farnesoic acid analogs and controls C->D E 5. Incubate for 24 hours D->E F 6. Lyse cells E->F G 7. Measure Firefly and Renilla luciferase activity F->G H 8. Data Analysis: Normalize and calculate fold activation G->H

FXR Luciferase Reporter Assay Workflow

a. Materials

  • Cell Line: Human Embryonic Kidney (HEK293T) cells or Human Liver Cancer (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • FXR expression vector (e.g., pCMV-hFXR).

    • FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of the firefly luciferase gene).

    • Control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Positive Control: GW4064 (a potent synthetic FXR agonist)[1][2].

  • Assay Plates: White, clear-bottom 96-well plates.

  • Reagents: Dual-Luciferase® Reporter Assay System, Phosphate-Buffered Saline (PBS).

  • Equipment: Cell culture incubator, luminometer.

b. Procedure

  • Cell Plating: Seed HEK293T cells in white, clear-bottom 96-well plates at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[2]

  • Transfection: For each well, prepare a transfection complex according to the manufacturer's protocol. A typical ratio is 50 ng of FXR expression vector, 100 ng of FXRE-luciferase reporter vector, and 5 ng of Renilla luciferase control vector.[1]

  • Incubation: Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and the positive control (GW4064) in culture medium. The final DMSO concentration should not exceed 0.1%.[2] Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[1][2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[2]

CompoundReceptorAssay TypeEC50 (µM)Reference
GW4064Human FXRCell-based reporter assay0.037[1]
AltenusinHuman FXRCell-based reporter assay3.2 ± 0.2[2]
Chenodeoxycholic acid (CDCA)Human FXRCell-based reporter assay~15-50

II. Invertebrate System: Methyl Farnesoate Receptor (MfR) Activation

In many invertebrates, particularly crustaceans and insects, the biological activity of this compound is mediated through its conversion to methyl farnesoate (MF), which then activates the Methyl Farnesoate Receptor (MfR). The MfR is a heterodimer of Methoprene-tolerant (Met) and a Steroid Receptor Coactivator (SRC) homolog, such as Taiman (Tai) in Drosophila.

Signaling Pathway: MfR-Mediated Transcription

Methyl farnesoate (or an active this compound analog) binds to the Met subunit of the MfR. This induces a conformational change that facilitates the heterodimerization of Met with Tai/SRC. The activated Met-Tai/SRC complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, leading to the regulation of their transcription.

MfR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_analog This compound Analog / MF Met_inactive Met FA_analog->Met_inactive Binds Met_active Activated Met Met_inactive->Met_active Activation Tai_SRC Tai/SRC Met_active->Tai_SRC Heterodimerizes Met_Tai Met-Tai/SRC Heterodimer Met_active->Met_Tai Tai_SRC->Met_Tai JHRE JHRE Met_Tai->JHRE Binds to Transcription Target Gene Transcription JHRE->Transcription Regulates

MfR Signaling Pathway
MfR Luciferase Reporter Gene Assay (Yeast-Based)

This protocol is adapted from a yeast-based reporter gene assay for juvenile hormone agonists and is suitable for high-throughput screening of this compound analogs for their activity on the invertebrate MfR.

MfR_Yeast_Reporter_Assay_Workflow A 1. Transform yeast with: - Met expression vector - Tai/SRC expression vector - JHRE-lacZ reporter vector B 2. Culture transformed yeast A->B C 3. Treat yeast with farnesoic acid analogs and controls B->C D 4. Incubate for a defined period C->D E 5. Lyse yeast cells D->E F 6. Measure β-galactosidase activity (colorimetric or luminescent) E->F G 7. Data Analysis: Calculate fold activation F->G Competitive_Binding_Assay cluster_0 No Competitor cluster_1 With Competitor Receptor1 Receptor Labeled_Ligand1 Labeled Ligand Receptor1->Labeled_Ligand1 Binds Bound_Complex1 High Signal Labeled_Ligand1->Bound_Complex1 Receptor2 Receptor Competitor FA Analog Receptor2->Competitor Binds Labeled_Ligand2 Labeled Ligand Bound_Complex2 Low Signal Labeled_Ligand2->Bound_Complex2 Competitor->Labeled_Ligand2 Competes with

References

Application Notes and Protocols for Measuring FAMeT Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid O-methyltransferase (FAMeT) is a key enzyme in the juvenile hormone (JH) biosynthetic pathway in many invertebrates, including insects and crustaceans. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of this compound (FA) to produce methyl farnesoate (MF). In most insects, MF is then epoxidized to form the active juvenile hormone III (JH III), a critical regulator of development, reproduction, and metamorphosis. The crucial role of FAMeT in the JH pathway makes it an attractive target for the development of novel insecticides and growth regulators.

These application notes provide a detailed overview of the techniques available for measuring FAMeT enzyme kinetics, with a focus on a widely used radiochemical assay. This document includes protocols, data presentation guidelines, and visual representations of the relevant pathways and workflows to aid researchers in studying this important enzyme.

Data Presentation

Table 1: Michaelis-Menten Kinetic Constants for this compound O-Methyltransferase (FAMeT)

SubstrateEnzyme SourceKm (µM)Vmax (pmol/min)kcat (s-1 x 10-3)Reference
This compoundDiaphorina citri (recombinant)1.8 ± 0.215.4 ± 0.50.72[1]
S-Adenosyl-L-methionineDiaphorina citri (recombinant)Data not reportedData not reportedData not reported[1]

Table 2: Potential Inhibitors of FAMeT and Juvenile Hormone Biosynthesis

InhibitorTarget/MechanismIC50 for FAMeTReference
3-Deazaneplanocin A (DZNep)Inhibitor of S-adenosyl-homocysteine hydrolase (SAHH), leading to feedback inhibition of JHAMT.[2]Not reported for FAMeT[2]
Imidazole derivatives (e.g., KK-42)Inhibit juvenile hormone biosynthesis.[3]Not reported for FAMeT[3]
Ethyl 4-(2-benzylhexyloxy)benzoateSuppresses transcription of JH biosynthetic enzymes.[4]Not reported for FAMeT[4]
AllatostatinsNeuropeptides that inhibit JH synthesis.[5]Not reported for FAMeT[5]

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated.

Juvenile_Hormone_Biosynthesis cluster_pathway Juvenile Hormone Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Diphosphate Mevalonate->FPP Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA This compound Farnesal->FA MF Methyl Farnesoate FA->MF FAMeT (S-adenosyl-L-methionine -> S-adenosyl-L-homocysteine) JHIII Juvenile Hormone III MF->JHIII Epoxidase

Juvenile Hormone Biosynthesis Pathway

FAMeT_Kinetics_Workflow cluster_workflow Experimental Workflow for FAMeT Kinetics start Start: Prepare Reagents reagents Enzyme (FAMeT) Substrates (this compound, [3H]SAM) Buffer start->reagents assay_setup Set up reaction mixtures (Varying substrate concentrations) reagents->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation stop_reaction Stop reaction (e.g., with organic solvent) incubation->stop_reaction extraction Extract product (Methyl Farnesoate) stop_reaction->extraction quantification Quantify product via Liquid Scintillation Counting extraction->quantification analysis Data Analysis: Michaelis-Menten Plot Lineweaver-Burk Plot quantification->analysis results Determine Km and Vmax analysis->results

General Workflow for FAMeT Kinetic Assay

Experimental Protocols

The most common method for measuring FAMeT activity is the radiochemical partition assay. This assay relies on the use of radiolabeled S-adenosyl-L-methionine ([³H]SAM) and the separation of the radiolabeled product, methyl farnesoate, from the unreacted radiolabeled substrate.

Protocol: Radiochemical Partition Assay for FAMeT Kinetics

This protocol is adapted from methodologies used for the characterization of recombinant FAMeT.[1][6]

Materials:

  • Enzyme: Purified recombinant FAMeT or tissue homogenate containing FAMeT activity.

  • Substrates:

    • This compound (FA) stock solution (e.g., 1 mM in ethanol).

    • Radiolabeled S-adenosyl-L-methionine ([³H]SAM) with a known specific activity (e.g., 10-20 Ci/mmol).

  • Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol (B142953) (DTT) and 1 mM EDTA.

  • Stop Solution: Isooctane (B107328) or other suitable organic solvent.

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail.

  • Equipment:

    • Microcentrifuge tubes.

    • Pipettes.

    • Water bath or incubator.

    • Vortex mixer.

    • Microcentrifuge.

    • Liquid scintillation counter.

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 20 µM).

    • In a microcentrifuge tube, combine the following on ice:

      • Assay buffer.

      • A fixed amount of [³H]SAM (e.g., to a final concentration of 10 µM).

      • Varying concentrations of this compound.

      • A fixed amount of purified enzyme or tissue homogenate (the amount should be determined empirically to ensure linear reaction kinetics over the chosen time course).

    • The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate the reaction at the optimal temperature for FAMeT activity (e.g., 25-30 °C) for a predetermined time (e.g., 30 minutes). It is crucial to ensure that the reaction is in the linear range with respect to time and enzyme concentration.

  • Stopping the Reaction and Product Extraction:

    • Terminate the reaction by adding an equal volume of isooctane (or another suitable organic solvent) to the reaction tube.

    • Vortex vigorously for 30-60 seconds to extract the hydrophobic product, methyl farnesoate, into the organic phase.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully transfer a known volume of the upper organic phase (containing the radiolabeled methyl farnesoate) to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert the CPM values to moles of product formed using the specific activity of the [³H]SAM.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol: Continuous Spectrophotometric Coupled Assay for Methyltransferases

While not yet specifically reported for FAMeT, continuous spectrophotometric assays have been developed for other SAM-dependent methyltransferases and could potentially be adapted for high-throughput screening of FAMeT inhibitors. These assays couple the production of S-adenosyl-L-homocysteine (SAH) to a detectable change in absorbance.

Principle:

One common approach involves a three-enzyme cascade. The SAH produced by the methyltransferase is first converted to S-inosyl-L-homocysteine and ammonia (B1221849) by SAH deaminase. The ammonia is then used by glutamate (B1630785) dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored continuously by measuring the decrease in absorbance at 340 nm.

Note: The successful adaptation of this assay for FAMeT would require empirical determination of optimal conditions and validation against the established radiochemical assay.

Conclusion

The study of FAMeT kinetics is essential for understanding the regulation of juvenile hormone biosynthesis and for the development of novel insect control agents. The radiochemical partition assay provides a robust and sensitive method for determining the kinetic parameters of this enzyme. While specific inhibitors with well-defined IC50 values for FAMeT are yet to be extensively characterized, the methodologies outlined in these application notes provide a solid foundation for researchers to pursue these investigations. The continued exploration of FAMeT enzymology will undoubtedly contribute to the advancement of both basic and applied entomology.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) and its related sesquiterpenoid compounds, such as methyl farnesoate (MF) and juvenile hormone III (JH III), are crucial signaling molecules in various biological processes, particularly in the development, reproduction, and metamorphosis of insects and crustaceans.[1] Accurate metabolomic profiling and quantification of these lipophilic molecules are essential for understanding their physiological roles and for the development of targeted therapeutics and pest control agents. This document provides detailed application notes and experimental protocols for the extraction, detection, and quantification of this compound and its derivatives from biological matrices.

I. Experimental Protocols

A. Sample Preparation

The selection of an appropriate sample preparation method is critical for the accurate quantification of this compound and related compounds, as their levels can change rapidly due to metabolic activity.

1. Tissue Sample Preparation for Metabolomic Analysis

This protocol is suitable for the extraction of this compound and other metabolites from insect or crustacean tissues.

  • Materials:

    • Liquid nitrogen

    • Pre-chilled 2 mL bead beating tubes with 2.8 mm ceramic beads

    • 80% Methanol (B129727) (MeOH), degassed and stored at -80°C

    • Chloroform (CHCl3), degassed and stored at -80°C

    • Deionized water (H2O), degassed and stored at 4°C

    • Centrifuge

    • SpeedVac or similar vacuum concentrator

  • Protocol:

    • Harvest tissues and immediately snap-freeze in liquid nitrogen. Store at -80°C until extraction.

    • Transfer the frozen tissue (50-100 mg) to a pre-chilled bead beating tube.

    • Add 400 µL of cold 80% MeOH.

    • Homogenize using a bead beater for 30 seconds.

    • Centrifuge at 100 x g for 5 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a new pre-chilled 2 mL tube.

    • Repeat the homogenization and centrifugation steps two more times, pooling the supernatants.

    • Add 200 µL of cold degassed H2O to the pooled supernatant and vortex thoroughly.

    • Add 800 µL of cold degassed CHCl3, creating a final MeOH:CHCl3:H2O ratio of 2:2:1, and vortex well.

    • Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper aqueous phase to a new 1.5 mL tube, avoiding the organic phase.

    • Dry the aqueous extract using a SpeedVac without heat.

    • Reconstitute the dried sample in 40 µL of degassed H2O, vortex, and centrifuge at 16,100 x g for 15 minutes at 4°C.

    • Transfer 30 µL of the supernatant to an appropriate vial for LC-MS analysis.[2]

2. Extraction of this compound and Methyl Farnesoate from Insect Hemolymph

This protocol is adapted for the extraction of less polar compounds like this compound and methyl farnesoate from insect hemolymph.

  • Materials:

    • Methanol

    • Pentane (B18724) (GC grade)

    • Micro-centrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Collect hemolymph and immediately mix with methanol to precipitate proteins and extract the compounds.

    • Transfer the methanol extract to a 1.5 mL micro-centrifuge tube.

    • Add 450 µL of pentane to the sample.

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper pentane layer, containing the this compound and methyl farnesoate, to a clean vial for analysis.[3]

B. Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpenoid Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like farnesol, farnesal (B56415), this compound, and methyl farnesoate.[4]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identification of compounds is based on comparison of their retention times and mass spectra with those of authentic standards.

    • Quantification can be achieved using an internal standard method. For sesquiterpenes, a deuterated analog like α-Farnesene-d6 can be used.[5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of this compound

LC-MS/MS offers high sensitivity and selectivity for the quantification of non-volatile compounds like this compound in complex biological matrices.[6]

  • Instrumentation:

    • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion [M-H]⁻ m/z 235.2 -> Product ions (e.g., m/z 135.1, 191.1). Note: Specific transitions should be optimized for the instrument used.

      • Internal Standard (e.g., d6-Farnesoic Acid): Precursor ion [M-H]⁻ m/z 241.2 -> Product ions.

  • Data Analysis:

    • Quantification is performed by constructing a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard.

3. Enzymatic Assay for Aldehyde Dehydrogenase 3 (ALDH3) Activity

This assay measures the conversion of farnesal to this compound, a key step in the juvenile hormone biosynthesis pathway, catalyzed by ALDH3.[7][8]

  • Materials:

    • 50 mM Glycine (B1666218) buffer (pH 9.5)

    • 2 mM NAD+ solution

    • 50 µM farnesal solution

    • Tissue homogenate or purified enzyme preparation

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Protocol:

    • Prepare a reaction mixture containing 50 mM glycine buffer (pH 9.5) and 2 mM NAD+.

    • Add the tissue homogenate or purified enzyme to the reaction mixture.

    • Initiate the reaction by adding 50 µM farnesal.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • The rate of the reaction can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

II. Data Presentation

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and methyl farnesoate in various biological samples.

CompoundSpeciesTissue/FluidConcentrationAnalytical MethodReference
This compoundHomarus americanus (American lobster)Mandibular OrganProduction rate is 7.5 times that of MFRadiochemical Assay[9]
Methyl FarnesoateDiploptera punctata (Cockroach)Hemolymph (Day 5 adult female)~1717 ng/mLGC-MS/MS[4]
Methyl FarnesoateVarious Insect OrdersHemolymphRatios of MF to JH III vary with developmental stageGC-MS[10]
This compoundAedes aegypti (Mosquito)Corpora AllataLevels decrease after a blood mealHPLC-FD with fluorescent tagging[11][12]
Methyl FarnesoateCrustaceansHemolymphTiters are highest in males with large reproductive systemsNot specified[13]

III. Visualization of Pathways and Workflows

A. Juvenile Hormone Biosynthesis Pathway

This pathway illustrates the synthesis of this compound and its subsequent conversion to methyl farnesoate and juvenile hormone III.

Juvenile_Hormone_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Farnesol Farnesol FPP->Farnesol FPP phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol dehydrogenase FA This compound (FA) Farnesal->FA Aldehyde Dehydrogenase 3 (ALDH3) MF Methyl Farnesoate (MF) FA->MF This compound O-Methyltransferase (FAMeT) JHA JH III Acid FA->JHA Epoxidase (CYP15A1) JH Juvenile Hormone III (JH III) MF->JH Epoxidase (CYP15A1) JHA->JH JHA methyltransferase FXR_Signaling cluster_ligand Ligands cluster_cell Hepatocyte cluster_targets Downstream Target Genes Farnesoids Farnesoid Derivatives FXR FXR Farnesoids->FXR activates BileAcids Bile Acids BileAcids->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA binds to SHP SHP (Small Heterodimer Partner) DNA->SHP upregulates FGF19 FGF19 DNA->FGF19 upregulates BSEP BSEP (Bile Salt Export Pump) DNA->BSEP upregulates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 inhibits transcription FGF19->CYP7A1 inhibits transcription Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Hemolymph, Tissue) Extraction 2. Extraction (e.g., LLE, SPE) SampleCollection->Extraction Analysis 3. Analytical Separation & Detection (GC-MS or LC-MS/MS) Extraction->Analysis DataProcessing 4. Data Processing (Peak Integration, Normalization) Analysis->DataProcessing Quantification 5. Quantification (Calibration Curve) DataProcessing->Quantification Interpretation 6. Biological Interpretation Quantification->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Farnesoic Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of farnesoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor sensitivity for this compound in my LC-MS analysis?

A1: Poor sensitivity for this compound is often attributed to its chemical nature. As a carboxylic acid, it can exhibit insufficient ionization in negative ion mode electrospray ionization (ESI), which is a common analytical approach.[1][2] To enhance sensitivity, consider the following:

  • Derivatization: Chemically modifying the carboxylic acid group can significantly improve ionization efficiency.

  • Ionization Source Optimization: The choice and settings of your ionization source (e.g., ESI, APCI) play a critical role.

  • Sample Preparation: Proper extraction and cleanup of your sample can reduce matrix effects and improve signal-to-noise.

  • LC Method Optimization: Chromatographic conditions can impact the concentration of this compound entering the mass spectrometer at any given time.

Q2: What is derivatization and how can it improve this compound detection?

A2: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[3] For this compound, the primary goal of derivatization is to improve its ionization efficiency in mass spectrometry.[2] This is often achieved through "charge-reversal" derivatization, where the carboxylic acid group is tagged with a permanently positively charged moiety, allowing for highly sensitive detection in positive ion mode.[1][2]

Q3: What are the best ionization techniques for this compound analysis?

A3: The optimal ionization technique depends on whether you are analyzing the native (underivatized) or a derivatized form of this compound.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of compounds, including polar and moderately nonpolar molecules.[4][5] While underivatized this compound can be analyzed in negative ion mode ESI, the sensitivity may be limited.[1] However, for derivatized this compound (e.g., with a permanently charged tag), positive ion mode ESI is highly sensitive.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds.[6][7] It can be a good alternative if ESI performance is poor for your specific application. It's important to ensure that this compound or its derivative is thermally stable, as APCI utilizes a heated nebulizer.[7]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

A4: Yes, GC-MS is a viable technique for this compound analysis. However, due to the low volatility of the carboxylic acid, derivatization is essential to increase its volatility and thermal stability.[1] A common approach is to convert this compound into its fatty acid methyl ester (FAME) derivative.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity / Poor Sensitivity

This is one of the most common challenges in this compound analysis. The following troubleshooting workflow can help you diagnose and resolve the issue.

start Start: Low Signal Intensity check_derivatization Are you using a derivatization strategy? start->check_derivatization no_derivatization Consider derivatization (e.g., AMPP for LC-MS, FAME for GC-MS) check_derivatization->no_derivatization No yes_derivatization Derivatization in use check_derivatization->yes_derivatization Yes end Signal Intensity Improved no_derivatization->end check_reaction Is the derivatization reaction complete? yes_derivatization->check_reaction optimize_reaction Optimize reaction conditions: - Reagent concentration - Reaction time & temperature - pH check_reaction->optimize_reaction No/Unsure reaction_ok Reaction is complete check_reaction->reaction_ok Yes optimize_reaction->end check_ms_settings Are MS source parameters optimized? reaction_ok->check_ms_settings optimize_ms Optimize: - Ionization mode (+/-) - Capillary/nozzle voltage - Gas flows (nebulizer, drying) - Source temperature check_ms_settings->optimize_ms No/Unsure ms_ok MS settings are optimized check_ms_settings->ms_ok Yes optimize_ms->end check_sample_prep Is your sample preparation adequate? ms_ok->check_sample_prep optimize_sample_prep Improve sample cleanup: - Solid-phase extraction (SPE) - Liquid-liquid extraction (LLE) - Remove interfering matrix components check_sample_prep->optimize_sample_prep No/Unsure sample_prep_ok Sample prep is adequate check_sample_prep->sample_prep_ok Yes optimize_sample_prep->end check_lc_conditions Are LC conditions optimized? sample_prep_ok->check_lc_conditions optimize_lc Optimize: - Mobile phase composition (additives like formic acid) - Gradient profile - Column chemistry check_lc_conditions->optimize_lc No/Unsure check_lc_conditions->end Yes optimize_lc->end

Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Contamination

High background noise can mask the signal of your analyte, leading to poor sensitivity and inaccurate quantification.

start Start: High Background Noise check_solvents Are you using high-purity (LC-MS grade) solvents and additives? start->check_solvents use_high_purity Switch to LC-MS grade solvents and fresh additives. check_solvents->use_high_purity No solvents_ok Solvents are high purity check_solvents->solvents_ok Yes end Background Noise Reduced use_high_purity->end check_system Is the LC-MS system clean? solvents_ok->check_system clean_system Perform system cleaning: - Flush LC with appropriate solvents - Clean the MS ion source check_system->clean_system No/Unsure system_clean System is clean check_system->system_clean Yes clean_system->end check_blanks Are you observing contamination in blank injections? system_clean->check_blanks identify_source Identify source of contamination: - Sample carryover - Contaminated vials/caps - Leaks in the system check_blanks->identify_source Yes no_contamination Blanks are clean check_blanks->no_contamination No identify_source->end no_contamination->end

Troubleshooting workflow for high background noise.

Quantitative Data Summary

The following table summarizes the reported sensitivity improvements using different analytical strategies.

Analytical StrategyAnalyteMethodSensitivity ImprovementReference
Charge-Reversal DerivatizationFatty AcidsLC-ESI-MS/MS with AMPP derivatization~60,000-fold vs. underivatized[1]
Charge-Reversal DerivatizationEicosanoidsLC-ESI-MS/MS with AMPP derivatization10 to 20-fold[1]
DerivatizationPregnenolone Sulfate (B86663)LC/ESI-MS8 to 11-fold vs. underivatized[4]

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization of this compound with AMPP for LC-ESI-MS/MS

This protocol is adapted from a method developed for fatty acids and eicosanoids.[1]

Materials:

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • Anhydrous acetonitrile (B52724) or other suitable solvent

  • This compound standard or sample extract

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation:

    • Isolate this compound from the biological matrix using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).[9]

  • Derivatization Reaction:

    • Dry the extracted this compound under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of anhydrous solvent (e.g., 50 µL of acetonitrile).

    • Add a solution of the AMPP reagent and the coupling agent (e.g., DCC) in the same solvent. The molar ratio of this compound:AMPP:coupling agent should be optimized, but a starting point could be 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). The optimal time and temperature should be determined experimentally.

  • Reaction Quench and Cleanup:

    • After the reaction is complete, quench any remaining coupling agent according to standard procedures if necessary.

    • The derivatized sample can be directly injected into the LC-MS/MS system or further purified using SPE to remove excess reagents.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a reverse-phase column (e.g., C18).

    • Operate the ESI source in positive ion mode.

    • Detect the AMPP-derivatized this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The precursor ion will be the [M+H]+ of the derivatized this compound, and the product ions will be characteristic fragments.

Protocol 2: Derivatization of this compound to its Methyl Ester (FAME) for GC-MS Analysis

This is a general protocol for the formation of FAMEs.[8]

Materials:

  • Boron trifluoride-methanol (BF3-methanol) solution (e.g., 14% w/v) or methanolic HCl

  • Hexane (B92381) or other non-polar solvent for extraction

  • Sodium sulfate (anhydrous)

  • This compound standard or sample extract

Procedure:

  • Sample Preparation:

    • Extract lipids, including this compound, from the sample.

  • Esterification Reaction:

    • To the dried lipid extract, add a known volume of BF3-methanol solution.

    • Heat the mixture in a sealed vial at a specified temperature (e.g., 60-100 °C) for a defined period (e.g., 10-30 minutes).

  • Extraction of FAMEs:

    • After cooling, add water and a non-polar solvent like hexane to the reaction mixture.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Separate the hexane layer.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The hexane layer containing the this compound methyl ester can be concentrated under a stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • Use a suitable capillary column for fatty acid analysis (e.g., a polar column).

    • The mass spectrometer can be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be used for identification and quantification.

References

Technical Support Center: Overcoming Matrix Effects in Farnesoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of farnesoic acid and its derivatives by LC-MS/MS.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in complex biological matrices.

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[3][4] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous metabolites.[1][5]

Q2: My this compound signal is inconsistent and has poor reproducibility across different samples. Could this be due to matrix effects?

A: Yes, inconsistent signal intensity and poor reproducibility are classic indicators of matrix effects.[6] Co-eluting components from the sample matrix can variably suppress or enhance the ionization of this compound, leading to significant fluctuations in the analytical signal.[6]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using a post-extraction spike method. This involves comparing the signal of this compound in a clean solvent to the signal in a post-spiked blank matrix extract.[7]

  • Improve Sample Cleanup: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or Liquid-Liquid Extraction (LLE) for removing phospholipids.[8]

  • Optimize Chromatography: Modify your LC method to improve the separation between this compound and interfering compounds. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[10]

Q3: I am observing low sensitivity for this compound, even at concentrations that should be detectable. What could be the cause?

A: Low sensitivity is often a direct consequence of ion suppression caused by matrix effects.[11] Abundant co-eluting matrix components, particularly phospholipids in plasma or serum samples, can significantly reduce the ionization efficiency of this compound, potentially lowering its signal below the instrument's limit of detection.[5]

Troubleshooting Steps:

  • Enhance Sample Preparation: Focus on methods that effectively remove phospholipids. This can include specialized SPE sorbents designed for phospholipid removal or optimized LLE protocols.

  • Chromatographic Separation: Ensure that this compound elutes in a region of the chromatogram with minimal matrix interference. A post-column infusion experiment can help identify regions of high ion suppression.[1][7][12]

  • Alternative Ionization Source: If available, consider using an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[9]

Q4: How can I choose the best sample preparation method to minimize matrix effects for this compound analysis?

A: The optimal sample preparation method depends on the sample matrix and the required sensitivity. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving significant amounts of phospholipids and other matrix components that can cause ion suppression. It is generally not recommended for sensitive this compound quantification unless followed by further cleanup.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. By optimizing the solvent system and pH, you can selectively extract this compound while leaving many interfering compounds in the aqueous phase.[6]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and is highly effective at removing phospholipids and other interfering substances.[8] Various sorbents are available, and method development is required to find the optimal conditions for this compound.[3]

Refer to the Experimental Protocols section for detailed methodologies.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes representative recovery and matrix effect data for the analysis of acidic analytes like this compound using different sample preparation techniques. Lower matrix effect values indicate less signal suppression or enhancement and are more desirable.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 85 - 11040 - 70Fast and simpleHigh matrix effects, low sensitivity
Liquid-Liquid Extraction (Methyl-tert-butyl ether) 70 - 9520 - 40Good for removing polar interferencesCan be labor-intensive, emulsion formation
Solid-Phase Extraction (Reversed-Phase C18) 90 - 105< 15Excellent cleanup, high recoveryRequires method development, costlier

Note: The values presented are typical for acidic lipids and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard solution.

  • Acidification: Add 10 µL of 1 M HCl to acidify the sample to a pH of approximately 3-4. This ensures that this compound is in its protonated, less polar form.

  • Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE), vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Cell Culture Media
  • Sorbent: Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL).

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Acidify the cell culture media sample (e.g., 1 mL) with 0.1% formic acid. Add the stable isotope-labeled internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Visualization of Key Processes

This compound Quantification Workflow

FarnesoicAcid_Workflow Figure 1. General workflow for this compound quantification with strategies to mitigate matrix effects. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy Sample Biological Sample (Plasma, Hemolymph, Media) Add_IS Spike with Stable Isotope- Labeled Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Recommended SPE Solid-Phase Extraction (SPE) Add_IS->SPE Highly Recommended PPT Protein Precipitation (PPT) Add_IS->PPT Less Recommended Cleanup Extract Cleanup LLE->Cleanup SPE->Cleanup PPT->Cleanup LC_Separation LC Separation (Chromatographic Optimization) Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Matrix_Matched Matrix-Matched Calibration Data_Processing->Matrix_Matched Standard_Addition Standard Addition Data_Processing->Standard_Addition SIL_IS_Cal Stable Isotope Dilution (Gold Standard) Data_Processing->SIL_IS_Cal FXR_Signaling Figure 2. Simplified signaling pathway of the Farnesoid X Receptor (FXR). FA This compound / Bile Acids FXR FXR FA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Transcription Target Gene Transcription FXRE->Transcription Initiates Response Regulation of: - Bile Acid Synthesis - Lipid Metabolism - Glucose Homeostasis Transcription->Response

References

Technical Support Center: Optimizing Farnesoic Acid Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of farnesoic acid from fatty tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for handling fatty tissues to ensure accurate this compound analysis?

A1: Proper sample handling and storage are paramount to prevent enzymatic degradation and oxidation of this compound. Immediately after collection, tissues should be flash-frozen in liquid nitrogen and stored at -80°C until extraction.[1] All subsequent extraction steps should be performed quickly and on ice to minimize enzymatic activity.[1]

Q2: Which solvent system is most effective for extracting this compound from adipose tissue?

A2: The high lipid content in adipose tissue presents unique challenges.[1] A mixture of chloroform (B151607) and methanol (B129727) is a robust, general-purpose solvent system that efficiently extracts a broad range of lipids, including this compound.[1][2] For a less toxic alternative, a hexane (B92381) and isopropanol (B130326) mixture can be used, although it may be less efficient for more polar lipids.[1][2] The choice of solvent also depends on the downstream analysis; for example, different solvents may be preferred for Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) due to compatibility issues.[1]

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: Preventing degradation is crucial for accurate quantification. Key strategies include:

  • Work Quickly and on Ice: Minimize enzymatic activity by keeping the samples and reagents cold.[1]

  • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent the oxidation of unsaturated fatty acids.[1]

  • Use an Inert Atmosphere: Whenever possible, perform solvent evaporation steps under a gentle stream of nitrogen or argon to minimize exposure to oxygen.[1]

  • Proper Storage: Store the final lipid extracts at -20°C or lower in an airtight, light-protected container.[1]

Q4: Why is derivatization necessary for this compound analysis by GC-MS, and which method is recommended?

A4: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and polar carboxyl groups, which can cause poor chromatographic peak shape and inaccurate quantification.[3] Derivatization converts the polar carboxyl group into a less polar, more volatile ester.[3] The most common method is esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol or a methanolic solution of KOH.[3][4] Silylation is another option that can derivatize other functional groups as well.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction workflow.

Problem Probable Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete Tissue Homogenization: Fatty tissue is tough and requires thorough disruption.Use a mechanical homogenizer (e.g., rotor-stator or bead beater) for optimal cell lysis. For particularly tough tissues, consider cryogenic grinding.[1]
Insufficient Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers leads to loss of analyte.Centrifuge the sample to achieve a clear separation of layers.[6][7] Adding a salt solution (e.g., 0.9% NaCl) can also improve phase separation.[1]
Incomplete Extraction: A single extraction may not be sufficient to recover all the analyte.Perform the extraction step three times with fresh solvent, pooling the organic layers for each replicate.[8][9]
Incomplete Elution: If using solid-phase extraction (SPE), the analyte may be retained on the column.Repeat the elution step or increase the elution buffer volume. Warming the elution buffer may also improve recovery.[7][10]
Formation of Emulsion during Extraction Vigorous Shaking: High-energy mixing can lead to the formation of a stable emulsion at the layer interface.Mix phases by gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[11]
High Concentration of Lipids: Saponified fats can act as soaps, stabilizing emulsions.Add a saturated sodium chloride (brine) solution to "salt out" the organic components, which increases the ionic strength of the aqueous phase and helps break the emulsion.[11] Centrifugation can also help separate the layers.
Contaminated Extract (Non-lipid components) Co-extraction of Polar Molecules: Water-soluble compounds from the tissue may be carried over into the organic phase.Perform a "Folch wash" by adding a salt solution (0.9% NaCl) to the extract, which helps remove many non-lipid contaminants.[1] For higher purity, consider a solid-phase extraction (SPE) cleanup step.[1]
Plasticizers from Labware: Contaminants like phthalates can leach from plastic tubes and pipette tips.Use glass tubes, vials, and pipettes whenever possible. Ensure any plasticware is certified as solvent-resistant.[1]
Poor GC-MS Peak Shape (Tailing) Analyte Adsorption: The polar carboxyl group of underivatized this compound can interact with the GC column.Ensure the derivatization step (e.g., methylation to FAME) has gone to completion.[3]
Active Sites in GC System: The glass liner or column itself may have active sites that adsorb the analyte.Use deactivated glassware and a high-quality, low-polarity capillary column (e.g., DB-5ms) suitable for fatty acid analysis.[3][12]

Visualized Workflows and Protocols

General Workflow for this compound Extraction and Analysis

The following diagram outlines the complete process from tissue preparation to final analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Fatty Tissue Sample homogenize Homogenization (in Solvent + BHT) tissue->homogenize saponify Saponification (with KOH) homogenize->saponify acidify Acidification (to pH < 3) saponify->acidify extract Liquid-Liquid Extraction (e.g., with Hexane) acidify->extract wash Wash & Dry extract->wash derivatize Derivatization (e.g., to FAME) wash->derivatize gcms GC-MS or LC-MS/MS Analysis derivatize->gcms quantify Quantification gcms->quantify result Results quantify->result Final Concentration

This compound extraction and analysis workflow.
Troubleshooting Logic for Low Yield

This decision tree helps diagnose and solve issues related to low recovery of this compound.

start Low this compound Yield cause1 Incomplete Homogenization? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Poor Extraction Efficiency? start->cause3 sol1 Use mechanical homogenizer or cryogenic grinding. cause1->sol1 Yes sol2 Add antioxidant (BHT). Work on ice. cause2->sol2 Yes sol3 Perform multiple extractions. Ensure proper phase separation (centrifuge/add salt). cause3->sol3 Yes

Troubleshooting decision tree for low yield.

Detailed Experimental Protocol: Saponification-Based Extraction

This protocol is designed for the extraction of this compound from high-fat tissues for subsequent GC-MS analysis.

Materials:

  • Fatty tissue (e.g., adipose), stored at -80°C

  • Homogenizer (bead beater or rotor-stator)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (GC grade)

  • Reagents: 0.5N Potassium Hydroxide (KOH) in MeOH, 4N Hydrochloric Acid (HCl), 0.9% Sodium Chloride (NaCl) solution, Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Derivatization Agent: 12-14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass vials, tubes, and Pasteur pipettes

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 100 mg of frozen fatty tissue in a pre-weighed tube suitable for homogenization.

    • Add an appropriate amount of internal standard.

    • Add 2 mL of a DCM:MeOH (2:1, v/v) solution containing 50 µg/mL BHT.

    • Thoroughly homogenize the tissue on ice until no visible solids remain.

  • Saponification:

    • Centrifuge the homogenate at 3000 x g for 10 minutes. Transfer the liquid supernatant to a clean glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the dried lipid extract, add 2 mL of 0.5N KOH in methanol.

    • Tightly cap the tube and heat at 70°C for 2-3 hours to hydrolyze the lipids.

  • Extraction of Free Fatty Acids:

    • Allow the tube to cool to room temperature.

    • Add 2 mL of 5% NaCl solution and mix.

    • Acidify the solution to a pH between 1 and 3 by adding 4N HCl dropwise. This step protonates the fatty acid salts, making them soluble in organic solvents.

    • Add 4 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic (n-hexane) layer to a new glass tube.

    • Repeat the extraction (steps 3.4-3.5) two more times, pooling all organic layers.

  • Washing and Drying:

    • Wash the combined hexane extract with 2 mL of 0.9% NaCl solution to remove residual acid and water-soluble impurities.

    • Add anhydrous sodium sulfate to the hexane extract to remove any remaining water.

    • Transfer the dried extract to a clean tube and evaporate the hexane under a stream of nitrogen.

  • Derivatization to FAMEs for GC-MS Analysis:

    • To the dried fatty acid extract, add 1 mL of 12-14% BF3-methanol reagent.[3]

    • Tightly cap the tube and heat at 100°C for 1 hour.[5][13]

    • Allow the tube to cool, then add 1 mL of water and 2 mL of n-hexane.

    • Vortex to mix and centrifuge to separate the phases.

    • Carefully collect the upper n-hexane layer, which now contains the this compound methyl ester (FAME). This sample is ready for GC-MS analysis.[4]

References

Technical Support Center: Preventing Degradation of Farnesoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of farnesoic acid samples is paramount for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in handling and analysis, minimizing degradation and ensuring the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation, hydrolysis under acidic or basic conditions, and photodegradation. As an isoprenoid with multiple double bonds, it is particularly prone to oxidation by atmospheric oxygen and other reactive oxygen species.[1][2] Its carboxylic acid functional group can also undergo reactions depending on the pH of the environment.

Q2: How should I store my this compound samples to ensure long-term stability?

A2: For optimal stability, this compound should be stored as a dry solid at -20°C or below. If in solution, it should be dissolved in an anhydrous organic solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is soluble in most organic solvents such as ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. Due to its poor water solubility, aqueous solutions should be avoided for long-term storage. When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content and reduce the risk of hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or Disappearing Peaks in HPLC Analysis

Possible Cause: Degradation of this compound in the sample or during analysis.

Troubleshooting Steps:

  • Sample Preparation:

    • Prepare samples immediately before analysis whenever possible.

    • If samples must be stored, ensure they are kept at low temperatures (-20°C or -80°C) and protected from light.

    • Use pre-chilled solvents for extraction and dilution to minimize thermal degradation.

  • Mobile Phase and pH:

    • Ensure the mobile phase is freshly prepared and degassed.

    • The pH of the mobile phase can influence the stability and ionization of this compound. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for the analysis of acidic compounds to ensure consistent protonation and retention.

  • Column and System Integrity:

    • Use a guard column to protect the analytical column from contaminants that could catalyze degradation.

    • Flush the HPLC system thoroughly between runs to remove any residues.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants:

    • Common degradation products can arise from oxidation (e.g., epoxides, hydroxides) or isomerization of the double bonds.

    • LC-MS/MS analysis can be used to identify the mass-to-charge ratio of the unknown peaks and help elucidate their structures.

  • Review Sample Handling and Storage:

    • Assess if the sample was exposed to air, light, or extreme temperatures for prolonged periods.

    • Check the purity of solvents used, as contaminants can initiate degradation.

  • Perform Forced Degradation Studies:

    • To confirm if the unexpected peaks are degradation products, you can perform controlled degradation studies on a pure this compound standard. Expose the standard to acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation is limited in publicly available literature, the following table provides an estimated stability profile based on studies of the closely related compound, farnesol (B120207), and general principles of organic chemistry.[1][2] These values should be used as a guideline, and it is recommended to perform in-house stability studies for your specific experimental conditions.

ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Acidic Room TemperatureDays to WeeksHydrolysis, Isomerization
(pH < 4)Elevated (e.g., 60°C)Hours to Days
Neutral Room TemperatureWeeks to MonthsOxidation
(pH ~ 7)Elevated (e.g., 60°C)Days to Weeks
Basic Room TemperatureDays to WeeksHydrolysis
(pH > 8)Elevated (e.g., 60°C)Hours to Days
Oxidative Room TemperatureHours to DaysOxidation (Epoxidation, Hydroxylation)
(e.g., presence of H₂O₂)
Photolytic Room TemperatureHours to DaysPhoto-oxidation, Isomerization
(Exposure to UV light)

Experimental Protocols

Protocol 1: Extraction of this compound from Insect Hemolymph

This protocol is adapted from methods used for the extraction of juvenile hormones and related isoprenoids.

Materials:

Procedure:

  • Collect hemolymph from insects and immediately place it in a microcentrifuge tube containing 2 volumes of ice-cold methanol to precipitate proteins and quench enzymatic activity.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Add 2 volumes of hexane or pentane to the supernatant and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the upper organic phase containing this compound.

  • Repeat the extraction of the aqueous phase with another 2 volumes of the organic solvent.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for HPLC or GC-MS analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is based on protocols developed for the analysis of farnesol and other isoprenoids.[1][2]

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% A

    • 2-15 min: Linear gradient to 0% A

    • 15-20 min: Hold at 0% A

    • 20.1-25 min: Return to 80% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways and Workflows

To aid in understanding the processes that can lead to this compound degradation and the experimental steps to mitigate it, the following diagrams are provided.

Farnesoic_Acid_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation FA This compound Epoxides Epoxides FA->Epoxides O₂, ROS Hydroxylated_FA Hydroxylated Derivatives FA->Hydroxylated_FA O₂, ROS Farnesol Farnesol (under certain conditions) FA->Farnesol H₂O, H⁺ or OH⁻ Isomers Geometric Isomers FA->Isomers UV Light Photo_Oxidation_Products Photo-oxidation Products FA->Photo_Oxidation_Products UV Light, O₂

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_sampling Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Hemolymph) Quench Immediately Quench with Cold Methanol Collect_Sample->Quench Centrifuge_Proteins Centrifuge to Pellet Proteins Quench->Centrifuge_Proteins Extract_Supernatant Liquid-Liquid Extraction with Hexane/Pentane Centrifuge_Proteins->Extract_Supernatant Dry_Evaporate Dry and Evaporate Organic Phase Extract_Supernatant->Dry_Evaporate Reconstitute Reconstitute in Mobile Phase Component Dry_Evaporate->Reconstitute HPLC_Analysis Stability-Indicating HPLC Analysis Reconstitute->HPLC_Analysis

Caption: Recommended workflow for this compound sample processing.

References

Farnesoic Acid Radiolabeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful radiolabeling of farnesoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes for labeling this compound?

A1: The choice of radioisotope depends on the intended application. Commonly used isotopes for labeling fatty acids like this compound include:

  • Tritium (

    3^33 
    H): A low-energy beta emitter, suitable for in vitro assays and when minimal damage to the molecule is crucial.

  • Carbon-14 (

    14^1414 
    C): A beta emitter with higher energy than tritium, allowing for easier detection in various assays, including metabolic studies.

  • Iodine-125 (

    125^125125 
    I): A gamma emitter, often used for in vivo imaging and radioimmunoassays. Labeling with iodine typically requires a derivative of this compound that can be iodinated.

Q2: What are the main strategies for radiolabeling this compound?

A2: There are two primary approaches for radiolabeling this compound:

  • Direct Labeling: This involves incorporating a radioactive atom directly into the this compound molecule. For example, introducing

    3^33
    H or
    14^1414
    C during the chemical synthesis of this compound.

  • Indirect Labeling (Conjugation): This method involves attaching a radiolabeled prosthetic group or chelator to this compound. This is common for radiometals like Gallium-68 (

    68^{68}68
    Ga) or when using radioiodination where a suitable functional group is first attached to the this compound.[1][2][3]

Q3: How can I purify radiolabeled this compound?

A3: Purification is critical to remove unreacted radioisotope and other impurities. The preferred method depends on the properties of the radiolabeled product and the nature of the impurities. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the radiolabeled this compound from its non-radiolabeled counterpart and other reaction components.

  • Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of reaction progress and for smaller-scale purifications.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for a quick cleanup and to separate the more lipophilic radiolabeled this compound from more polar impurities.

Q4: How should I store radiolabeled this compound?

A4: Radiolabeled compounds can degrade over time due to radiolysis. To minimize degradation, store radiolabeled this compound:

  • At low temperatures (e.g., -20°C or -80°C).

  • In a suitable solvent, such as ethanol (B145695) or a buffered solution containing a radical scavenger like gentisic acid.[4]

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Protected from light, especially for photosensitive derivatives.

Troubleshooting Guides

Low Radiolabeling Yield
Potential Cause Recommended Solution
Impure this compound or Precursor Verify the purity of your starting material using techniques like NMR or mass spectrometry. Purify if necessary before the radiolabeling reaction.
Suboptimal Reaction Conditions (pH, Temperature, Time) Optimize the reaction pH, as it can be critical for many labeling reactions. Perform a temperature and time course experiment to find the optimal conditions for your specific labeling method.
Inactive or Insufficient Reagents Use fresh, high-quality reagents. Ensure the specific activity of your radioisotope is appropriate for the desired level of incorporation. For indirect labeling, ensure the chelator or prosthetic group is fully active.
Presence of Contaminating Metals For reactions involving radiometals, trace metal contaminants can compete with the desired radioisotope. Treat buffers and solutions with Chelex resin to remove contaminating metals.[4]
Steric Hindrance (for indirect labeling) If attaching a bulky chelator or prosthetic group, steric hindrance may prevent efficient labeling. Consider using a linker to increase the distance between this compound and the radiolabel.[3]
Poor Purity of Radiolabeled Product
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.
Degradation of this compound or the Radiolabeled Product This compound is an unsaturated fatty acid and can be prone to oxidation.[5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to heat and light.
Inefficient Purification Method Optimize your purification protocol. For HPLC, adjust the gradient and mobile phase composition. For SPE, try different cartridge types and elution solvents.
Radiolysis If the product degrades after purification, this may be due to radiolysis. Store the purified product as recommended above (low temperature, with radical scavengers).
Difficulty with Product Analysis (TLC/HPLC)
Potential Cause Recommended Solution
Inappropriate Mobile Phase For TLC and HPLC, the choice of mobile phase is crucial for good separation. This compound is relatively nonpolar.[6] Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and adjust the polarity as needed.
Co-elution of Labeled and Unlabeled Compound It can be challenging to separate the radiolabeled product from the unlabeled starting material. High-resolution HPLC may be required. Consider using a different stationary phase or mobile phase modifier.
Low Specific Activity If the specific activity is too low, it may be difficult to detect the radiolabeled product. Use a higher specific activity radioisotope or adjust the reaction stoichiometry to favor the formation of the radiolabeled product.

Experimental Protocols

Protocol 1: Indirect Radiolabeling of this compound via Amide Coupling and Radioiodination (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of an Amine-Functionalized this compound Derivative

  • Activate the carboxylic acid of this compound using a standard coupling agent (e.g., EDC/NHS).

  • React the activated this compound with a diamine linker (e.g., ethylenediamine) to produce an amine-terminated this compound derivative.

  • Purify the product by column chromatography or HPLC.

Step 2: Radioiodination of the Amine-Functionalized Derivative

  • To a solution of the amine-functionalized this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), add a solution of N-succinimidyl 4-[^125I]iodobenzoate ([

    125^{125}125
    I]SIB).

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris).

  • Purify the [

    125^{125}125
    I]iodobenzoyl-farnesoic acid conjugate using reverse-phase HPLC.

Protocol 2: General Considerations for Direct [ 14^1414 C] Labeling

Direct labeling with

14^{14}14
C is typically performed during the chemical synthesis of the molecule. This requires a custom synthesis approach where one of the building blocks contains the
14^{14}14
C label. For this compound, this could involve using a
14^{14}14
C-labeled precursor in a multi-step synthesis. Due to the complexity and specialized nature of this process, it is often outsourced to companies specializing in custom radiosynthesis.

Visualizations

Experimental_Workflow General Radiolabeling Workflow A This compound or Derivative B Radiolabeling Reaction (+ Radioisotope) A->B C Quenching of Reaction B->C D Purification (e.g., HPLC, SPE) C->D E Analysis and Quality Control (e.g., TLC, HPLC, Activity Measurement) D->E F Storage E->F

Caption: A generalized workflow for the radiolabeling of this compound.

Troubleshooting_Logic Troubleshooting Low Radiolabeling Yield Start Low Radiolabeling Yield Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (pH, Temp, Time) Start->Conditions Reagents Verify Reagent Activity and Concentration Start->Reagents Metals Check for Metal Contamination Start->Metals Result Improved Yield Purity->Result Conditions->Result Reagents->Result Metals->Result

Caption: A decision tree for troubleshooting low radiolabeling yield.

References

Technical Support Center: Enhancing the Stability of Farnesoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with farnesoic acid, maintaining its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: this compound, a trienoic fatty acid, is susceptible to degradation through several mechanisms, primarily oxidation. The double bonds in its structure are vulnerable to attack by reactive oxygen species (ROS). Key factors that accelerate degradation include:

  • Exposure to Oxygen: Atmospheric oxygen can lead to the formation of hydroperoxides, which can further break down into volatile and non-volatile secondary oxidation products.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation process.[1][2]

  • Light Exposure: UV and visible light can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Suboptimal pH: While specific data for this compound is limited, the stability of many organic acids can be pH-dependent.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound has poor water solubility.[3] Therefore, organic solvents are necessary for preparing stock solutions. The most commonly used solvents are:

  • Ethanol (B145695): A good choice for many biological applications as it is relatively less toxic to cells at low final concentrations.

  • Dimethyl Sulfoxide (DMSO): Offers excellent solubilizing capacity for many organic compounds. However, it is important to keep the final concentration of DMSO in cell-based assays low (typically below 0.5%) to avoid solvent-induced artifacts.[4]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: To ensure the long-term stability of this compound, proper storage is essential.

FormStorage TemperatureDurationSpecial Considerations
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in Organic Solvent -20°C or -80°CUp to 1-6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in amber vials or wrap vials in aluminum foil to protect from light. Purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing can further minimize oxidation.

Data is based on general recommendations for storing unsaturated fatty acids and similar organic compounds.

Q4: How can I enhance the stability of this compound in my experimental solutions?

A4: Several strategies can be employed to minimize the degradation of this compound in your working solutions:

  • Use of Antioxidants: The addition of antioxidants can protect this compound from oxidative damage.[5] Commonly used antioxidants for lipids include:

    • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.

    • α-Tocopherol (Vitamin E): A natural lipid-soluble antioxidant.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants like vitamin E.

  • Addition of Chelating Agents: To sequester pro-oxidant metal ions, chelating agents can be added to aqueous buffers.[1][2]

    • Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent.

    • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA): Has a higher affinity for calcium ions but also chelates other divalent cations.[6]

  • pH Control: Maintaining an appropriate pH can be crucial. While specific optimal pH ranges for this compound stability are not well-documented, preparing solutions in a buffered system is recommended.

  • Minimize Exposure to Light and Air: Prepare solutions fresh whenever possible and protect them from light by using amber vials or foil wrapping. Work quickly to minimize exposure to atmospheric oxygen.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous/Cell Culture Media

Possible Cause Troubleshooting Step
Low Solubility in Aqueous Media This compound is poorly soluble in water. When diluting a concentrated stock solution (in organic solvent) into an aqueous buffer or cell culture medium, the final concentration may exceed its solubility limit. Solution: 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is as low as possible while maintaining solubility. 2. Prepare the working solution by adding the this compound stock solution to the aqueous medium with vigorous vortexing or sonication to aid dispersion. 3. Consider the use of a carrier protein, such as bovine serum albumin (BSA), to improve solubility and delivery to cells.
Temperature Effects The solubility of this compound may decrease at lower temperatures. If you prepare your solutions at room temperature and then move them to a colder environment (e.g., 4°C or on ice), precipitation may occur. Solution: Prepare and use the final working solutions at the experimental temperature. If storage at a lower temperature is necessary, allow the solution to equilibrate to the working temperature and check for precipitation before use. If precipitate is present, gentle warming and vortexing may redissolve it.
Interaction with Media Components Components in complex media, such as salts or proteins, may interact with this compound and reduce its solubility. Solution: Test the solubility of this compound in a simpler buffer (e.g., PBS) before moving to a complex cell culture medium. This can help identify if specific media components are causing the issue.

Issue 2: Inconsistent or Loss of Biological Activity

Possible Cause Troubleshooting Step
Degradation of this compound This compound is prone to oxidation, which will lead to a decrease in its effective concentration and a loss of biological activity. Solution: 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation. 3. Consider adding an antioxidant (e.g., BHT, α-tocopherol) to your stock solution. 4. Always store stock solutions and powder protected from light and at the recommended temperature.
Inaccurate Concentration of Stock Solution Errors in weighing the this compound powder or in the volume of solvent added can lead to an incorrect stock concentration. Solution: Use a calibrated analytical balance for weighing. Use calibrated pipettes for solvent addition. For highly accurate concentrations, consider verifying the stock solution concentration using an analytical method like HPLC.
Adsorption to Labware Lipophilic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates). Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can help minimize loss.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Amber glass vial with a screw cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder directly into a clean, dry amber glass vial.

  • Add the calculated volume of anhydrous ethanol to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • For long-term storage, purge the vial's headspace with an inert gas (e.g., argon or nitrogen) before tightly sealing.

  • Label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Note: The final concentration of ethanol in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments.

Signaling Pathways and Experimental Workflows

Juvenile Hormone Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of juvenile hormones in insects. The pathway involves the conversion of farnesyl pyrophosphate to this compound, which is then methylated to form methyl farnesoate, a direct precursor to juvenile hormone III.[2][7]

Juvenile_Hormone_Biosynthesis FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Phosphatase Farnesal Farnesal Farnesol->Farnesal Alcohol Dehydrogenase FA This compound Farnesal->FA Aldehyde Dehydrogenase MF Methyl Farnesoate FA->MF This compound O-Methyltransferase (FAMeT) JHIII Juvenile Hormone III MF->JHIII Epoxidase FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound FXR_inactive FXR (inactive) FA->FXR_inactive Binds and activates FXR_active FXR (active) FXR_inactive->FXR_active Translocates to nucleus FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Regulates Stability_Workflow Prep Prepare this compound Solution Aliquots Create Aliquots for Different Conditions (e.g., pH, Temp, Light) Prep->Aliquots Incubate Incubate Under Specified Conditions Aliquots->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Analyze Analyze Samples by HPLC or LC-MS Sample->Analyze Data Quantify Remaining this compound and Identify Degradation Products Analyze->Data Kinetics Determine Degradation Kinetics Data->Kinetics

References

minimizing background noise in farnesoic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize background noise and ensure data accuracy in farnesoic acid (FA) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the primary sources of background noise in this compound bioassays?

High background noise in this compound bioassays can originate from several sources, broadly categorized as biological and chemical.

  • Biological Sources:

    • Endogenous Farnesoid X Receptor (FXR) Activation: Cells may exhibit baseline FXR activation due to endogenous ligands present in the cell culture medium or serum.

    • Off-Target Effects: Compounds being tested may activate other signaling pathways that indirectly influence the reporter gene expression, leading to false positives.

    • Cell Health and Viability: Unhealthy or dying cells can release substances that interfere with the assay chemistry or exhibit altered metabolic activity, contributing to inconsistent results.

  • Chemical and Procedural Sources:

    • Assay Reagents: The quality and storage of reagents, including the this compound itself, luciferase substrates, and cell culture media components, can significantly impact background levels. Phenol (B47542) red in media, for instance, can be a source of interference.

    • Plasticware: Compounds can adsorb to the surface of standard polystyrene plates, reducing the effective concentration and potentially leading to variability.

    • Reader Artifacts: Improper settings on the luminometer or fluorometer, such as gain settings that are too high, can amplify background noise.

2. How can I reduce high background signal in my cell-based reporter assay?

Several strategies can be employed to lower high background signals:

  • Optimize Serum Concentration: Fetal bovine serum (FBS) contains endogenous FXR ligands. Reducing the serum concentration or using charcoal-stripped serum, which removes lipophilic molecules, can significantly decrease background activation.

  • Use High-Quality Reagents: Ensure all reagents are of high purity and stored correctly. Use phenol red-free medium to avoid its intrinsic fluorescence and potential estrogenic effects.

  • Incorporate a Quenching Agent: For luciferase-based assays, agents designed to quench non-specific luminescence can be added to the reagent mix to lower background.

  • Pre-incubation and Wash Steps: Pre-incubating cells in serum-free media before adding the test compounds can help to wash out endogenous activators. Thorough, yet gentle, wash steps after treatment can also remove residual compounds that might interfere with the reader.

3. My dose-response curve has a poor signal-to-noise ratio. What can I do?

A low signal-to-noise (S/N) ratio can make it difficult to discern a true biological response.

  • Increase Incubation Time: Extending the incubation period with this compound or your test compounds may allow for a more robust activation of the FXR signaling pathway, leading to a stronger signal.

  • Optimize Cell Density: Seeding too few or too many cells can negatively impact the assay window. Perform a cell titration experiment to determine the optimal cell number per well that yields the highest signal over background.

  • Switch to a More Sensitive Reporter System: If using a standard luciferase, consider switching to a brighter, more stable engineered luciferase variant, which can significantly enhance the signal intensity.

  • Use Low-Binding Plates: Polypropylene or other low-binding microplates can prevent the adherence of hydrophobic compounds like this compound, ensuring the intended concentration is available to the cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate.Use a multichannel pipette for cell seeding and reagent addition; Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
False positives with vehicle control (e.g., DMSO) High concentration of DMSO; Contaminated vehicle stock.Keep the final DMSO concentration below 0.5%; Use fresh, high-purity DMSO for all dilutions.
No response to this compound (positive control) Degraded this compound stock; Incorrect concentration; Problems with the cell line (e.g., loss of reporter plasmid).Prepare fresh this compound dilutions from a new stock; Confirm the concentration with a separate analytical method; Perform a quality check on the cell line, such as a mycoplasma test and verification of reporter expression.
Signal decreases at high compound concentrations Compound cytotoxicity; Compound precipitation.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the bioassay; Check the solubility of the compound in the assay medium.

Experimental Protocols

Protocol 1: Farnesoid X Receptor (FXR) Transactivation Assay

This protocol outlines a typical cell-based reporter assay to measure the activation of FXR by this compound.

  • Cell Seeding: Plate HEK293T cells transiently co-transfected with an FXR expression plasmid and a luciferase reporter plasmid (containing FXR response elements) into a 96-well plate at a density of 5 x 104 cells per well.

  • Incubation: Culture the cells for 24 hours in DMEM supplemented with 10% charcoal-stripped FBS.

  • Compound Treatment: Prepare serial dilutions of this compound (and test compounds) in serum-free, phenol red-free DMEM. Replace the culture medium with the compound dilutions.

  • Induction: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase lysis buffer. Add the luciferase substrate and immediately measure the luminescence using a plate reader.

Visualizations

G cluster_workflow Troubleshooting Workflow for High Background Noise Start High Background Noise Detected Check_Serum Is Charcoal-Stripped Serum Being Used? Start->Check_Serum Use_Stripped_Serum Action: Switch to Charcoal-Stripped Serum Check_Serum->Use_Stripped_Serum No Check_Media Is Phenol Red-Free Medium Used? Check_Serum->Check_Media Yes Use_Stripped_Serum->Check_Media Use_Phenol_Free Action: Switch to Phenol Red-Free Medium Check_Media->Use_Phenol_Free No Check_Reagents Are Reagents High Quality and Stored Properly? Check_Media->Check_Reagents Yes Use_Phenol_Free->Check_Reagents Optimize_Cells Action: Optimize Cell Seeding Density End Background Noise Minimized Optimize_Cells->End Check_Reagents->Optimize_Cells Yes Replace_Reagents Action: Use Fresh, High-Purity Reagents Check_Reagents->Replace_Reagents No Replace_Reagents->Optimize_Cells

Caption: A logical workflow for troubleshooting high background noise in this compound bioassays.

G cluster_pathway Simplified FXR Signaling Pathway FA This compound (Ligand) FXR FXR (Nuclear Receptor) FA->FXR Binds to RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (on DNA) RXR->FXRE Binds to Reporter Reporter Gene Expression (e.g., Luciferase) FXRE->Reporter Induces Signal Detectable Signal (Light) Reporter->Signal Produces

Caption: The signaling cascade initiated by this compound binding to the FXR nuclear receptor.

Technical Support Center: Optimization of HPLC Gradient for Farnesoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of farnesoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

This compound has several geometric isomers (e.g., (2E,6E), (2Z,6E), (2E,6Z), (2Z,6Z)) that are structurally very similar. These isomers often exhibit nearly identical hydrophobicity, making their separation by standard reversed-phase HPLC methods difficult.[1] Achieving adequate resolution requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters to exploit subtle differences in their physicochemical properties.

Q2: What is a good starting point for developing an HPLC method for this compound isomers?

A good starting point is to use a C18 column with a simple mobile phase consisting of acetonitrile (B52724) and water, both with 0.1% formic or acetic acid.[2] A broad scouting gradient, for instance, from 50% to 100% acetonitrile over 20-30 minutes, can help determine the approximate elution conditions for the isomers.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol (B129727) have different solvent strengths and can offer different selectivities.[3] For isomers with aromatic rings or conjugated double bond systems like this compound, methanol can sometimes provide better selectivity due to its ability to engage in different intermolecular interactions compared to acetonitrile.[4] If you are not achieving separation with acetonitrile, trying a gradient with methanol is a recommended step.

Q4: Can temperature be used to improve the resolution of this compound isomers?

Yes, adjusting the column temperature can influence selectivity.[3] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[5] However, the effect on selectivity can be compound-specific, so it is an important parameter to screen during method development.

Q5: What are the alternatives if a C18 column does not provide adequate separation?

If a standard C18 column is insufficient, consider stationary phases with alternative selectivities. Phenyl-based columns (e.g., phenyl-hexyl) can provide π-π interactions with the conjugated double bonds of this compound, offering a different separation mechanism.[4] For very similar isomers, columns with high shape selectivity, such as those with cholesterol-bonded phases, may also provide enhanced resolution.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution - Inappropriate stationary phase.- Mobile phase composition not optimal.- Gradient slope is too steep.- Switch to a column with alternative selectivity (e.g., phenyl-hexyl).- Try a different organic modifier (methanol instead of acetonitrile).- Decrease the gradient slope (e.g., from a 5%/min to a 2%/min change in organic solvent).- Adjust the mobile phase pH with an appropriate acid (e.g., 0.1% formic acid).
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase.- Column overload.- Incompatible sample solvent.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol (B1196071) activity.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Shifting Retention Times - Inadequate column equilibration.- Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the column or system.- Precipitated buffer in the mobile phase.- Filter all samples and mobile phases.- If the pressure is high with the column installed, try back-flushing the column (if permitted by the manufacturer).- Ensure buffer components are fully dissolved in the mobile phase.

Experimental Protocol: HPLC Gradient Optimization for this compound Isomers

This protocol provides a systematic approach to developing and optimizing an HPLC gradient for the separation of this compound isomers.

1. Sample Preparation:

  • Prepare a stock solution of a this compound isomer mixture at 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 50-100 µg/mL in the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Initial Scouting Gradient:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Gradient Optimization:

Based on the results of the scouting run, adjust the gradient to improve the resolution of the target isomers.

  • Narrow the Gradient Range: If the isomers elute within a narrow time window, narrow the gradient to span the elution region. For example, if elution occurs between 70% and 85% B, set the gradient from 65% to 90% B.

  • Decrease the Gradient Slope: To increase the separation between closely eluting peaks, decrease the rate of change of the mobile phase composition. For example, change the gradient from 65-90% B over 10 minutes to 65-90% B over 25 minutes.

4. Alternative Selectivity Screening:

If optimization on the C18 column is insufficient, screen a column with a different stationary phase.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol may offer better selectivity with a phenyl column)

  • Repeat the scouting and optimization steps as described above.

Data Presentation

The following table presents hypothetical data from the optimization of an HPLC gradient for the separation of four this compound isomers.

Parameter Condition 1: C18, Acetonitrile Gradient Condition 2: C18, Optimized Acetonitrile Gradient Condition 3: Phenyl-Hexyl, Methanol Gradient
Gradient 50-100% B in 20 min70-85% B in 15 min60-80% B in 20 min
Isomer Retention Time (min) Retention Time (min) Retention Time (min)
(2Z,6Z)-FA12.510.214.1
(2Z,6E)-FA12.810.814.9
(2E,6Z)-FA13.211.515.8
(2E,6E)-FA13.311.816.5
Resolution (Rs) between closest pair 1.21.62.1

Visualizations

Logical Workflow for HPLC Gradient Optimization

HPLC_Optimization_Workflow start Start: this compound Isomer Mixture scouting Initial Scouting Gradient (e.g., C18, 50-100% ACN) start->scouting evaluate Evaluate Resolution scouting->evaluate optimize_gradient Optimize Gradient (Narrow Range, Decrease Slope) evaluate->optimize_gradient Resolution < 1.5 final_method Final Optimized Method evaluate->final_method Resolution >= 1.5 re_evaluate Re-evaluate Resolution optimize_gradient->re_evaluate change_column Change Stationary Phase (e.g., Phenyl-Hexyl) re_evaluate->change_column Resolution < 1.5 re_evaluate->final_method Resolution >= 1.5 inadequate Resolution Still Inadequate change_solvent Change Organic Modifier (e.g., Methanol) change_column->change_solvent change_solvent->scouting

Caption: A flowchart illustrating the systematic approach to HPLC gradient optimization for this compound isomers.

Juvenile Hormone Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of juvenile hormones in insects.

JH_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate mevalonate->fpp Multiple Steps farnesol Farnesol fpp->farnesol farnesal Farnesal farnesol->farnesal fa This compound farnesal->fa mf Methyl Farnesoate fa->mf Methyltransferase jh Juvenile Hormone III mf->jh Epoxidase

Caption: A simplified diagram of the juvenile hormone biosynthetic pathway highlighting the role of this compound.[6]

References

quality control measures for synthetic farnesoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic farnesoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound and what are the common impurities?

A1: High-quality synthetic this compound should have a purity of ≥95%. Common impurities can arise from the synthesis process and degradation. These include:

  • Geometric Isomers: this compound has multiple double bonds, leading to the potential for various cis/trans isomers to form during synthesis. The most common isomer is the (2E,6E) or all-trans form.[1]

  • Starting Materials & Intermediates: Residual amounts of starting materials like farnesol (B120207) or intermediates such as farnesal (B56415) may be present.[2][3]

  • Oxidation Products: Due to its unsaturated nature, this compound is susceptible to oxidation, which can lead to the formation of epoxides and other degradation products.[4]

  • Byproducts: Dicarboxylic acids can be formed as byproducts during synthesis or as metabolic products in biological systems.[5]

Q2: How should I properly store and handle synthetic this compound to ensure its stability?

A2: To prevent degradation, especially oxidation, synthetic this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally -20°C or -80°C.[6] It is also crucial to protect it from light.[4][6] For cell culture experiments, it is recommended to prepare aqueous solutions fresh for each use. If preparing stock solutions, use an organic solvent like ethanol (B145695) and store at -20°C or below.[6]

Q3: My this compound is difficult to dissolve in aqueous media. What is the best way to prepare it for cell culture experiments?

A3: this compound has low solubility in water. For cell culture applications, it is best to first dissolve it in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock can then be diluted into the cell culture medium. To improve stability and delivery to cells, complexing this compound with fatty acid-free bovine serum albumin (BSA) is highly recommended.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Low Biological Activity

Q: I am observing lower than expected or inconsistent biological activity in my experiments. What could be the cause?

A: This issue can stem from several factors related to the compound's quality and handling:

  • Degradation of the Compound: this compound is prone to oxidation, which can reduce its activity.[6]

    • Troubleshooting Step 1: Verify the storage conditions. Was the compound consistently stored at -20°C or -80°C under an inert atmosphere and protected from light?

    • Troubleshooting Step 2: Prepare fresh solutions from a new aliquot of the solid compound. Avoid using old stock solutions.

    • Troubleshooting Step 3: Re-analyze the purity of your compound using LC-MS or GC-MS to check for degradation products.

  • Presence of Inactive Isomers: The biological activity of this compound can be dependent on its specific geometric isomer. Synthetic preparations may contain a mixture of isomers, with only one being highly active.

    • Troubleshooting Step 1: Check the certificate of analysis (CoA) for the isomeric purity of your batch. The (2E,6E)-isomer is typically the most studied.[1]

    • Troubleshooting Step 2: If possible, use a purification method like HPLC to isolate the desired isomer.

  • Solubility and Bioavailability Issues: Poor solubility in your experimental system can lead to low effective concentrations.

    • Troubleshooting Step 1: Ensure your final concentration of the organic solvent (e.g., ethanol, DMSO) is not toxic to your cells.

    • Troubleshooting Step 2: Consider using a carrier protein like fatty acid-free BSA to enhance solubility and cellular uptake.[6]

Issue 2: Unexpected Peaks in Chromatographic Analysis (GC-MS/LC-MS)

Q: I am seeing unexpected peaks in my GC-MS or LC-MS analysis of this compound. How can I identify them?

A: Unexpected peaks are likely due to impurities, degradation products, or artifacts from sample preparation.

  • Identifying Potential Impurities:

    • Geometric Isomers: Isomers will have the same mass-to-charge ratio (m/z) but different retention times.

    • Related Compounds: Look for the m/z of potential precursors like farnesol and farnesal, or the product methyl farnesoate.[2][7]

    • Degradation Products: Oxidation can add oxygen atoms, so look for peaks with m/z values that are +16 or +32 higher than this compound (C15H24O2, MW: 236.35 g/mol ).[1][4]

  • Troubleshooting the Analytical Method:

    • Run a Blank: Inject a solvent blank to ensure that the unexpected peaks are not coming from the solvent or the system itself.

    • Check Derivatization (for GC-MS): Incomplete derivatization can lead to multiple peaks corresponding to both the derivatized and underivatized acid. Optimize the reaction time and temperature.[6]

    • Review Sample Handling: If the sample was exposed to air or light for an extended period before analysis, you may be observing on-the-fly degradation.

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity (by GC or LC) ≥ 95%GC-MS, LC-MS/MS
Isomeric Purity ((2E,6E)-isomer) Report percentageHPLC, GC-MS
Identification Conforms to reference spectrumMass Spectrometry, NMR
Residual Solvents As per ICH guidelinesHeadspace GC-MS

Table 2: Example Parameters for Chromatographic Analysis

MethodColumnMobile Phase / Carrier GasDetection
GC-MS Rxi-5Sil MS capillary column (or similar)HeliumElectron Ionization (EI)
LC-MS/MS C8 or C18 analytical columnAcetonitrile (B52724)/Water with formic acidESI in negative ion mode

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS (with Derivatization)

This method is suitable for determining the purity and identifying volatile impurities. This compound must be derivatized to a more volatile ester (e.g., a methyl ester) prior to analysis.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Sample Preparation: Dissolve a known amount of the synthetic this compound sample in acetonitrile to achieve a concentration of approximately 1 mg/mL.

  • Derivatization: a. To 100 µL of the sample or standard solution in a glass vial, add 100 µL of a derivatizing agent such as boron trifluoride-methanol (10% w/w).[8] b. Seal the vial and heat at 60-80°C for 30-90 minutes.[8] c. Cool the vial to room temperature. d. Quench the reaction by adding a small amount of water and extract the fatty acid methyl esters (FAMEs) with hexane.

  • GC-MS Analysis: a. Injector: Splitless mode, 260°C. b. Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9] c. Oven Program: Start at 90°C, hold for 2 minutes, ramp at 15°C/min to 180°C, then ramp at 20°C/min to 270°C.[9] d. MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-350.[9]

  • Data Analysis: Identify the peak for this compound methyl ester based on its retention time and mass spectrum compared to the reference standard. Calculate purity based on the peak area percentage.

Protocol 2: Purity Analysis by LC-MS/MS

This method allows for the analysis of this compound in its native form without derivatization and is highly sensitive.

  • Standard and Sample Preparation: a. Prepare 1 mg/mL stock solutions of the reference standard and test sample in acetonitrile. b. Further dilute these stocks with the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) to create working solutions in the range of 1-1000 ng/mL.

  • LC-MS/MS Analysis: a. LC System: HPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with a suitable percentage of B, then ramp up to elute this compound. e. Flow Rate: 0.3 - 0.5 mL/min. f. MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. g. MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions. For this compound (m/z 235.2), product ions can be determined by infusion or literature.

  • Data Analysis: Quantify the this compound peak based on the area of the specific MRM transition compared to a calibration curve generated from the reference standard. Assess purity by identifying and quantifying any additional peaks.

Visualizations

cluster_impurities Potential Impurities cluster_sources Sources FA This compound (C15H24O2) Impurity Impurity Source Source Isomers Geometric Isomers (e.g., cis/trans) Isomers->FA contaminate Precursors Residual Precursors (Farnesol, Farnesal) Precursors->FA contaminate Oxidation Oxidation Products (Epoxides) Oxidation->FA contaminate Byproducts Synthesis Byproducts (Dicarboxylic Acids) Byproducts->FA contaminate Synthesis Synthesis Process Synthesis->Isomers generates Synthesis->Precursors generates Synthesis->Byproducts generates Storage Improper Storage Storage->Oxidation leads to

Caption: Logical relationship of potential impurities in synthetic this compound.

start Start: Receive Synthetic this compound prep Sample Preparation (Dissolution, Dilution, Derivatization if GC) start->prep analysis Chromatographic Analysis (GC-MS or LC-MS/MS) prep->analysis data Data Acquisition (Chromatogram & Spectra) analysis->data process Data Processing (Peak Integration) data->process compare Compare to Reference (Retention Time, m/z) process->compare decision Purity ≥ 95%? compare->decision pass Pass QC decision->pass Yes fail Fail QC: Identify Impurities & Troubleshoot decision->fail No

Caption: Experimental workflow for quality control of synthetic this compound.

ligand ligand receptor receptor protein protein process process FA This compound (or active form) RXR Retinoid X Receptor (RXR) FA->RXR activates MAPK MAPK Signaling Pathway FA->MAPK may influence Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR, FXR) Partner->Heterodimer DNA Hormone Response Element (on DNA) Heterodimer->DNA binds to Transcription Gene Transcription DNA->Transcription regulates Response Cellular Response (Growth, Differentiation) Transcription->Response MAPK->Transcription

Caption: Simplified this compound signaling pathway via Retinoid X Receptor (RXR).

References

Technical Support Center: Addressing Variability in Crustacean Endocrine-Disrupting Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with crustacean endocrine-disrupting assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address variability and ensure the robustness of your experimental results.

Troubleshooting Guide

High variability in crustacean endocrine-disrupting assays can obscure the true effects of test compounds. The following table summarizes common sources of variability and provides recommendations for their mitigation.

Source of Variability Potential Impact Troubleshooting Recommendations
Genetic Variation Different genotypes within the same species can exhibit varied sensitivity to endocrine-disrupting compounds (EDCs).- Use well-characterized, inbred strains when possible.- If using wild-caught animals, increase sample size to account for genetic diversity.- Report the source and any known genetic information of the test animals.
Molt Stage The physiological state of crustaceans varies significantly throughout the molt cycle, affecting their response to EDCs. Ecdysteroid titers naturally fluctuate, and vitellogenin levels can be linked to the molt cycle.- Determine and record the molt stage of each animal at the start and end of the experiment.- Standardize experiments to a specific molt stage (e.g., intermolt) to reduce variability.- Use non-invasive molt staging techniques to minimize stress on the animals.
Environmental Conditions Temperature, salinity, pH, and photoperiod can all influence crustacean physiology and their response to chemical stressors.- Maintain and monitor environmental conditions strictly throughout the acclimation and experimental periods.- Ensure that water quality parameters are optimal for the species being tested.- Report all environmental conditions in detail in your experimental records.
Animal Health and Stress Stressed or unhealthy animals will exhibit altered physiological responses, leading to unreliable data.- Acclimate animals to laboratory conditions for a sufficient period before starting experiments.- Handle animals minimally and carefully to reduce stress.- Monitor for any signs of disease or distress and remove affected individuals from the study.
Diet and Nutrition The nutritional state of an animal can impact its endocrine function and overall health.- Provide a consistent and appropriate diet to all animals.- Ensure that the food source is free of contaminants that could interfere with the assay.
Assay-Specific Factors Pipetting errors, reagent variability, and inconsistent incubation times can introduce significant error.- Calibrate pipettes regularly.- Use high-quality reagents and prepare fresh solutions as needed.- Standardize all steps of the assay protocol, including incubation times and temperatures.

Frequently Asked Questions (FAQs)

Experimental Design and Execution

Q1: How can I minimize the impact of the molt cycle on my results?

A1: It is crucial to account for the molt cycle as it is a primary source of physiological variation in crustaceans. You can determine the molt stage of your animals before and after the experiment using non-invasive morphological indicators, such as the degree of epidermal retraction in the pleopods or changes in the color and hardness of the exoskeleton.[1][2] For many assays, it is advisable to use animals in the intermolt stage, as this is a period of relative physiological stability.

Q2: What are the key environmental parameters I need to control?

A2: Temperature, salinity, pH, and photoperiod are critical. These parameters should be kept constant and within the optimal range for your test species. Abrupt changes in these conditions can induce stress and affect the endocrine system, leading to variable results.

Q3: How long should I acclimate my animals to laboratory conditions?

A3: Acclimation periods will vary depending on the species and the shipping conditions. A general guideline is to acclimate animals for at least one to two weeks. During this time, monitor their feeding behavior, activity levels, and overall health to ensure they have adjusted to the new environment.

Assay-Specific Questions

Q4: My vitellogenin (Vtg) ELISA results show high inter-individual variability. What could be the cause?

A4: High inter-individual variability in Vtg levels is a common issue. Several factors can contribute to this, including:

  • Undetermined molt stage: Vtg levels can fluctuate with the molt cycle in some species.

  • Genetic variability: Different individuals may have different baseline levels of Vtg.

  • Reproductive status: The reproductive maturity of the animals will significantly impact Vtg levels.

  • Pipetting inaccuracies: Small errors in pipetting can lead to large variations in results.

  • Inconsistent sample handling: Ensure all samples are processed consistently.

Q5: I am not seeing a clear dose-response relationship in my ecdysteroid assay. What should I check?

A5: A lack of a clear dose-response relationship can be due to several factors:

  • Molt cycle interference: Natural fluctuations in ecdysteroid levels during the molt cycle can mask the effects of the test compound.

  • Metabolism of the test compound: The crustacean may be rapidly metabolizing the test compound.

  • Non-endocrine toxicity: At high concentrations, the compound may be causing general toxicity, which can affect hormone levels indirectly.

  • Assay sensitivity: Ensure your assay is sensitive enough to detect the expected changes in ecdysteroid concentrations.

Experimental Protocols

Protocol 1: Crustacean Vitellogenin (Vtg) Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA to quantify vitellogenin in crustacean hemolymph or tissue homogenates. It is important to optimize the protocol for your specific species and antibodies.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific to your crustacean's Vtg.

  • Vtg standard for your crustacean species.

  • Biotinylated detection antibody specific to your crustacean's Vtg.

  • Streptavidin-HRP conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Hemolymph or tissue homogenate samples.

Procedure:

  • Prepare Standards and Samples:

    • Reconstitute the Vtg standard according to the manufacturer's instructions to create a stock solution.

    • Perform serial dilutions of the Vtg stock solution in assay buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).

    • Dilute hemolymph or tissue homogenate samples in assay buffer. The optimal dilution factor should be determined empirically.

  • Coating the Plate (if not pre-coated):

    • Add 100 µL of capture antibody diluted in coating buffer to each well.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Incubation with Standards and Samples:

    • Add 100 µL of the prepared standards and samples to the appropriate wells in duplicate or triplicate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate five times with wash buffer.

  • Incubation with Detection Antibody:

    • Add 100 µL of the biotinylated detection antibody, diluted in assay buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Incubation with Streptavidin-HRP:

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Color Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the standard curve (absorbance vs. Vtg concentration).

    • Determine the Vtg concentration in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Crustacean Ecdysteroid Radioimmunoassay (RIA)

This protocol provides a general framework for a competitive radioimmunoassay to measure ecdysteroid levels in crustacean hemolymph. Caution: This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Ecdysteroid antiserum (antibody).

  • ³H-ecdysone (radiolabeled ecdysone).

  • Unlabeled ecdysone (B1671078) standard.

  • Dextran-coated charcoal.

  • Scintillation fluid.

  • Borate (B1201080) buffer.

  • Hemolymph samples.

Procedure:

  • Sample Extraction:

    • Extract ecdysteroids from hemolymph using a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Centrifuge the samples to pellet any precipitates.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in borate buffer.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the unlabeled ecdysone standard in borate buffer (e.g., 0.1 to 10 ng/mL).

  • Assay Setup:

    • In duplicate or triplicate tubes, add:

      • 100 µL of standard or sample extract.

      • 100 µL of ³H-ecdysone diluted in borate buffer.

      • 100 µL of ecdysteroid antiserum diluted in borate buffer.

    • Include tubes for total counts (³H-ecdysone only) and non-specific binding (no antiserum).

  • Incubation:

    • Vortex the tubes gently.

    • Incubate overnight at 4°C.

  • Separation of Bound and Free Ecdysteroids:

    • Add 500 µL of ice-cold dextran-coated charcoal to each tube (except the total count tubes).

    • Vortex immediately and incubate on ice for 15-20 minutes.

    • Centrifuge at 3000 x g for 15 minutes at 4°C to pellet the charcoal (which binds the free ecdysteroids).

  • Scintillation Counting:

    • Carefully transfer a known volume of the supernatant (containing the antibody-bound ³H-ecdysone) to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of bound ³H-ecdysone for each standard and sample.

    • Plot the standard curve (% bound vs. log of unlabeled ecdysone concentration).

    • Determine the ecdysteroid concentration in your samples by interpolating their % bound values from the standard curve.

Visualizations

Crustacean Molting Signaling Pathway

Molting_Pathway cluster_CNS Central Nervous System cluster_Gland Endocrine Gland cluster_Target Target Tissue X_organ X-organ / Sinus Gland MIH Molt-Inhibiting Hormone (MIH) X_organ->MIH releases Y_organ Y-organ Ecdysone Ecdysone Y_organ->Ecdysone produces Epidermis Epidermis Twenty_HE 20-Hydroxyecdysone (Active Molting Hormone) Epidermis->Twenty_HE converts to MIH->Y_organ inhibits Ecdysone->Epidermis acts on Molting Molting Twenty_HE->Molting induces

Caption: Simplified signaling pathway for the hormonal control of molting in crustaceans.

Crustacean Vitellogenesis Signaling Pathway

Vitellogenesis_Pathway cluster_CNS Central Nervous System cluster_Synthesis Synthesis Site cluster_Target Target Organ Eyestalk Eyestalk Ganglia (X-organ / Sinus Gland) VIH Vitellogenesis-Inhibiting Hormone (VIH) Eyestalk->VIH releases Hepatopancreas Hepatopancreas Vitellogenin_mRNA Vitellogenin (Vtg) mRNA Hepatopancreas->Vitellogenin_mRNA transcribes Ovary Ovary Oocyte_Maturation Oocyte Maturation Ovary->Oocyte_Maturation undergoes VIH->Hepatopancreas inhibits VIH->Ovary inhibits VSH Vitellogenesis-Stimulating Hormone (VSH) - Putative VSH->Hepatopancreas stimulates Vitellogenin_Protein Vitellogenin (Vtg) Protein Vitellogenin_mRNA->Vitellogenin_Protein translates Vitellogenin_Protein->Ovary transported to

References

Technical Support Center: Farnesoic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of farnesoic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule with a carboxylic acid group. This polarity can lead to poor peak shape (tailing), low volatility, and potential adsorption onto the GC column and inlet system, resulting in inaccurate and irreproducible results. Derivatization chemically modifies the carboxylic acid group, typically by converting it into a less polar and more volatile ester or silyl (B83357) ester. This improves chromatographic separation, peak symmetry, and overall sensitivity of the analysis.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization methods for carboxylic acids like this compound are:

  • Esterification (specifically Methylation): This process converts the carboxylic acid to its corresponding methyl ester, methyl farnesoate. Common reagents for this include BF₃-methanol, methanolic HCl, and diazomethane. Methyl farnesoate is a naturally occurring juvenile hormone in some insects and is well-suited for GC-MS analysis.[1][2][3][4][5]

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). Silylation is a versatile technique that also derivatizes other active hydrogens, such as those in hydroxyl groups.

Q3: How do I choose between esterification and silylation for this compound derivatization?

A3: The choice depends on your specific analytical needs and sample matrix.

  • Esterification to methyl farnesoate is often preferred due to the stability of the resulting derivative and its relevance as a biological compound. This method is robust and widely documented for similar compounds.

  • Silylation is a very effective and rapid method. However, TMS derivatives can be sensitive to moisture, and the presence of other functional groups in your sample that can be silylated might complicate the resulting chromatogram.

Q4: Can this compound be analyzed by GC-MS without derivatization?

A4: While it is possible to analyze underivatized this compound, it often leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[2] For reliable quantitative analysis, derivatization is highly recommended. Some advanced techniques, such as using a highly inert GC system or specific ionization methods like chemical ionization, may improve the analysis of the underivatized acid, but derivatization remains the most common approach for robust results.[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Derivative Peak Incomplete derivatization reaction.• Ensure reagents are fresh and not expired. • Optimize reaction time and temperature. For methylation with BF₃-methanol, try heating at 60-80°C for 15-60 minutes. For silylation with BSTFA, 60-70°C for 30-60 minutes is a good starting point. • Increase the molar excess of the derivatizing reagent.
Presence of water in the sample or reagents.• Dry the sample extract completely before adding derivatization reagents. A stream of dry nitrogen is commonly used. • Use anhydrous solvents and store derivatization reagents in a desiccator.
Degradation of the derivative.• Analyze the sample as soon as possible after derivatization, especially for TMS derivatives which can be moisture-sensitive. • Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation.
Poor Peak Shape (Tailing) Incomplete derivatization.• Re-optimize the derivatization protocol as described above.
Active sites in the GC inlet or column.• Use a deactivated inlet liner. • Condition the GC column according to the manufacturer's instructions. • Trim the first few centimeters of the column.
Co-elution with interfering compounds.• Optimize the GC temperature program to improve separation. • Improve sample clean-up procedures.
Ghost Peaks or Carryover Contamination of the syringe or inlet.• Thoroughly rinse the syringe with an appropriate solvent between injections. • Replace the inlet liner and septum. • Run a solvent blank to confirm carryover.
Sample adsorption in the system.• Ensure all surfaces in the sample path (liner, column) are properly deactivated.
Inconsistent Results Variability in the derivatization procedure.• Ensure precise and consistent addition of reagents and internal standards. • Maintain consistent reaction times and temperatures for all samples and standards.
Sample degradation over time.• Prepare fresh samples and derivatives daily if possible. Store extracts and derivatives at low temperatures (-20°C or -80°C) and under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Esterification of this compound to Methyl Farnesoate

This protocol is based on standard methods for the methylation of fatty acids and related compounds.

Materials:

  • This compound standard or dried sample extract

  • BF₃-methanol (14% w/v) or 2% Sulfuric Acid in Methanol

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Add 200 µL of BF₃-methanol (or 2% H₂SO₄ in methanol) to the dried sample in a reaction vial.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated NaCl solution and 500 µL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl farnesoate into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Drying and Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC autosampler vial for analysis.

Protocol 2: Silylation of this compound

This protocol is a general procedure for the silylation of carboxylic acids.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 45 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_proc Post-Derivatization Processing cluster_analysis Analysis start Start with this compound Sample dry Dry Sample (Nitrogen Stream) start->dry reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->reagent heat Heat Reaction Vial (e.g., 60-70°C) reagent->heat extract Extract with Hexane (for Esterification) heat->extract transfer Transfer to GC Vial heat->transfer Directly for Silylation dry_extract Dry with Na2SO4 extract->dry_extract dry_extract->transfer gcms GC-MS Analysis transfer->gcms

Caption: Experimental workflow for this compound derivatization.

signaling_pathway cluster_esterification Esterification Pathway cluster_silylation Silylation Pathway FA This compound (-COOH) reagent_ester + CH3OH / BF3 (Methanol / Catalyst) FA->reagent_ester MF Methyl Farnesoate (-COOCH3) reagent_ester->MF FA2 This compound (-COOH) reagent_silyl + BSTFA (Silylating Agent) FA2->reagent_silyl TMS_FA TMS-Farnesoate (-COOSi(CH3)3) reagent_silyl->TMS_FA

Caption: Chemical pathways for this compound derivatization.

References

selecting the appropriate internal standard for farnesoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesoic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The "gold standard" internal standard for mass spectrometry-based analysis (GC-MS, LC-MS/MS) is a stable isotope-labeled (SIL) version of this compound, such as deuterated this compound (this compound-dx) or carbon-13 labeled this compound ([¹³C]-farnesoic acid). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects. This allows for the most accurate correction of variations during sample preparation and analysis. However, SIL-farnesoic acid is not readily commercially available and may require custom synthesis.

Q2: Are there any readily available alternatives to a stable isotope-labeled internal standard for this compound?

A2: Yes. When a stable isotope-labeled standard is unavailable, a structural analog can be used. For this compound, a suitable and commercially available option is methyl decanoate (B1226879) . This compound has been successfully used as an internal standard for the GC-MS analysis of methyl farnesoate, a structurally very similar compound. While not a perfect match, its chemical properties are sufficiently similar to provide reliable quantification, especially when optimized. Another option could be an odd-chain fatty acid or its methyl ester, which is not naturally present in most biological samples.

Q3: Do I need to derivatize this compound for GC-MS analysis?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. As a carboxylic acid, this compound is polar and has low volatility, which leads to poor peak shape and inaccurate results in GC analysis. The most common derivatization method is esterification to form a fatty acid methyl ester (FAME). This is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). This process increases the volatility and reduces the polarity of this compound, making it well-suited for GC analysis.

Q4: When should I add the internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow. For quantitative analysis, it is crucial to add a known amount of the internal standard to your sample before any extraction, cleanup, or derivatization steps. This ensures that the internal standard experiences the same potential losses as the analyte throughout the entire procedure, allowing for accurate correction and quantification.

Performance of Potential Internal Standards

The choice of an internal standard is critical for accurate quantification. The following table summarizes the expected performance characteristics of different types of internal standards for this compound analysis.

Internal Standard TypeExample(s)Expected Recovery RangeExpected Linearity (R²)ProsCons
Stable Isotope-Labeled This compound-dₓ, ¹³C-Farnesoic acid95-105%>0.995Highest accuracy and precision; corrects for matrix effects, extraction, and derivatization variability.Expensive; often requires custom synthesis.
Structural Analog Methyl Decanoate85-115%>0.99Readily available and cost-effective; good chromatographic behavior.May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to lower accuracy in complex matrices.
Odd-Chain Fatty Acid Heptadecanoic Acid (C17:0)80-120%>0.99Commercially available; not typically found in high concentrations in biological samples.Structural differences may lead to variations in extraction and derivatization efficiency compared to this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Biological Matrix using GC-MS with Methyl Decanoate as an Internal Standard

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell lysate) using a structural analog internal standard and GC-MS.

Materials:

  • Biological sample

  • Methyl Decanoate (Internal Standard)

  • This compound (Analytical Standard)

  • Methanol

  • Chloroform

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To 100 µL of the biological sample in a glass tube, add 10 µL of a known concentration of methyl decanoate solution in methanol.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.

    • Tightly cap the tube and heat at 80°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to aid phase separation.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Injection Volume: 1 µL (splitless mode).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor (example):

        • This compound methyl ester: m/z [specific fragments to be determined from a standard].

        • Methyl decanoate: m/z 87, 143, 186.

    • Data Analysis: Quantify this compound based on the ratio of the peak area of its methyl ester to the peak area of the methyl decanoate internal standard, using a calibration curve prepared with known concentrations of this compound standard.

This compound Signaling Pathway

This compound is a key intermediate in the biosynthesis of juvenile hormones in many invertebrates. A critical step is its conversion to methyl farnesoate, catalyzed by the enzyme this compound O-methyltransferase (FAMeT).

Farnesoic_Acid_Pathway Juvenile Hormone Biosynthesis Pathway Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesol Farnesol Farnesyl Pyrophosphate->Farnesol Pyrophosphatase Farnesal Farnesal Farnesol->Farnesal Alcohol Dehydrogenase This compound This compound Farnesal->this compound Aldehyde Dehydrogenase Methyl Farnesoate Methyl Farnesoate This compound->Methyl Farnesoate FAMeT Juvenile Hormone III Juvenile Hormone III Methyl Farnesoate->Juvenile Hormone III Epoxidase

This compound in Juvenile Hormone Biosynthesis

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Peak for this compound 1. Incomplete derivatization. 2. Degradation of this compound. 3. Inefficient extraction. 4. Instrument sensitivity issues.1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure reagents are fresh. 2. This compound is an unsaturated molecule and can be prone to oxidation. Handle samples quickly, store at low temperatures, and consider adding an antioxidant like BHT to organic solutions. 3. Ensure the correct solvent system is used for extraction from your specific matrix. 4. Check GC-MS system performance with a known standard. Clean the injector and ion source if necessary.
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column contamination.1. Re-optimize the derivatization protocol. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 3. Bake out the column at a high temperature (within its limits). If the problem persists, trim the first few centimeters of the column or replace it.
High Variability in Results 1. Inconsistent sample preparation. 2. Internal standard not added consistently or at the correct stage. 3. Matrix effects affecting ionization (for LC-MS). 4. Fluctuations in instrument performance.1. Ensure precise and consistent pipetting and handling throughout the sample preparation process. 2. Add the internal standard at the very beginning of the sample preparation with a calibrated pipette. 3. If using LC-MS, consider a more rigorous sample cleanup or switching to a stable isotope-labeled internal standard. 4. Regularly check instrument performance with QC samples.
Internal Standard Peak Area is Low or Absent 1. Error in adding the internal standard. 2. Degradation of the internal standard. 3. Incorrect MS parameters for the internal standard.1. Double-check the concentration and addition of the internal standard stock solution. 2. Ensure the stability of the internal standard under your sample preparation and storage conditions. 3. Verify the SIM ions and other MS parameters for the internal standard by injecting a pure standard solution.

Internal Standard Selection Workflow

The following diagram illustrates the logical process for selecting an appropriate internal standard for this compound analysis.

IS_Selection_Workflow Internal Standard Selection Workflow start Start: Need for this compound Quantification is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) this compound Available? is_needed->sil_available Yes validate Validate the Chosen Internal Standard is_needed->validate No (External Standard only - not recommended for high accuracy) use_sil Use SIL this compound (e.g., d-FA) sil_available->use_sil Yes custom_synthesis Consider Custom Synthesis of SIL-FA sil_available->custom_synthesis No use_sil->validate structural_analog Select a Structural Analog custom_synthesis->structural_analog methyl_decanoate Option 1: Methyl Decanoate (based on MF analysis) structural_analog->methyl_decanoate odd_chain_fa Option 2: Odd-Chain Fatty Acid (e.g., C17:0) structural_analog->odd_chain_fa methyl_decanoate->validate odd_chain_fa->validate end End: Proceed with Analysis validate->end

Workflow for Internal Standard Selection

troubleshooting poor reproducibility in farnesoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and improve reproducibility in experiments involving farnesoic acid.

Troubleshooting Guide: Poor Reproducibility

Poor reproducibility in this compound (FA) experiments can stem from a variety of factors, from the stability of the compound itself to the intricacies of the biological assays. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Inconsistent IC50 Values or Biological Responses

Question: My IC50 values for this compound are highly variable between experiments, or I am observing inconsistent biological effects. What are the potential causes?

Answer: Inconsistent results are a common challenge. The variability can often be traced back to issues with the compound, cell culture conditions, or the assay protocol itself. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Compound Integrity & Handling
This compound DegradationThis compound is susceptible to degradation. Prepare fresh working solutions for each experiment from a frozen stock. Protect stock solutions and experimental plates from light and minimize freeze-thaw cycles.
Solubility Issues & AggregationThis compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before preparing serial dilutions in culture medium. Visually inspect for any precipitation at higher concentrations.
Inaccurate Concentration of Stock SolutionVerify the concentration of your this compound stock solution. Use a calibrated balance for initial weighing and ensure complete dissolution.
Cell Culture Conditions
Cell Health and Passage NumberUse cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
Inconsistent Cell Seeding DensityUneven cell numbers per well will lead to variable results. Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consider allowing the plate to sit at room temperature for a short period before incubation to ensure even settling.
Serum VariabilityThis compound can bind to serum proteins, affecting its free concentration and bioactivity. Use a consistent batch of serum for all experiments or consider performing assays in serum-free media for a defined period.
Assay Protocol & Execution
Inconsistent Incubation TimesThe duration of this compound exposure can significantly impact the outcome. Standardize the incubation time across all experiments.
Pipetting InaccuraciesCalibrate and regularly service your pipettes. Use appropriate pipetting techniques to ensure accurate and consistent delivery of this compound solutions and assay reagents.
Edge Effects in Multi-well PlatesThe outer wells of a microplate are more prone to evaporation, which can concentrate this compound and affect cell growth. Avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound and how should I prepare stock solutions?

A1: this compound is sparingly soluble in water but has good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] DMSO is often preferred for in vitro studies as it is less volatile than ethanol.[1] To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Warm the solution to 37°C for a few minutes to aid dissolution.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Q2: What concentrations of this compound should I use in my cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured. Based on available literature, effective concentrations can range from the low micromolar to the high micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental system.

Q3: Can this compound bind to serum proteins in my culture medium, and will this affect my results?

A3: Yes, this compound, being a lipophilic molecule, has the potential to bind to serum proteins like albumin.[5][6][7] This binding can reduce the effective free concentration of this compound available to the cells, potentially leading to an underestimation of its potency (higher IC50 values).[8] To mitigate this, you can either use a consistent source and batch of serum throughout your experiments or, if your cell line permits, conduct the experiment in serum-free or low-serum medium for the duration of the this compound treatment.

Q4: My qPCR results for this compound-responsive genes are not consistent. What can I do to improve reproducibility?

A4: Inconsistent qPCR results can be due to several factors. Ensure high-quality RNA extraction and cDNA synthesis. When designing primers, aim for a GC content of 50-60% and a melting temperature (Tm) between 50-65°C.[9] It is crucial to optimize the annealing temperature and primer concentrations for each target gene.[10][11] Always include a no-reverse transcriptase control to check for genomic DNA contamination and use validated reference genes for normalization.[12]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and reported IC50 values for farnesoid compounds. Note that these values are context-dependent and should be used as a general guide.

Table 1: Typical Concentration Ranges for Farnesoid Compounds in in vitro Assays

Assay TypeCompoundCell/SystemTypical Concentration RangeReference
Cell ViabilityFarnesol (B120207)A549 (Lung Cancer)10 - 100 µM[13]
Cell ViabilityFarnesolCaco-2 (Colon Cancer)10 - 100 µM[13]
Gene ExpressionThis compoundShrimp Hepatopancreas1 ppm (~4.2 µM)[14][15]
Cell DifferentiationRetinoic AcidPluripotent Stem Cells500 nM - 1 µM[3]

Table 2: Example IC50 Values for Various Compounds in Different Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1HTB-26Breast Cancer10 - 50[16]
Compound 2PC-3Pancreatic Cancer10 - 50[16]
Ganoderic Acid JcHL-60Leukemia8.30[17]
Ganoderiol EMCF-7Breast Cancer6.35[17]

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment in Cell Culture

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Working Solutions:

    • Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[3]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with your desired downstream assay, such as a cell viability assay (e.g., MTT), gene expression analysis (qPCR), or a receptor binding assay.

Protocol 2: Receptor Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Receptor Preparation: Prepare a membrane fraction or whole-cell suspension expressing the target receptor.

    • Radiolabeled Ligand: Use a radiolabeled ligand known to bind to the target receptor with high affinity. Dilute to a working concentration (typically at or below its Kd value) in assay buffer.

    • This compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well filter plate, add the following to each well:

      • Assay Buffer

      • Receptor Preparation

      • Radiolabeled Ligand

      • Either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a dilution of this compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from free radioligand by vacuum filtration. Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot a dose-response curve to determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qPCR) for this compound-Responsive Genes

  • RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a qPCR SYBR Green master mix, forward and reverse primers for your gene of interest, and nuclease-free water.

    • Add the cDNA template to the master mix. Include a no-template control (NTC) for each primer set to check for contamination.

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target gene and a validated reference gene.

    • Calculate the relative gene expression (fold change) using the ΔΔCt method.[2]

Visualizations

Farnesoic_Acid_Signaling_Pathway cluster_synthesis Biosynthesis cluster_action Cellular Action Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesol Farnesol Farnesyl Pyrophosphate->Farnesol Farnesal Farnesal Farnesol->Farnesal This compound This compound Farnesal->this compound Methyl Farnesoate Methyl Farnesoate This compound->Methyl Farnesoate FAMeT Nuclear Receptors (e.g., RXR) Nuclear Receptors (e.g., RXR) Methyl Farnesoate->Nuclear Receptors (e.g., RXR) Gene Expression Gene Expression Nuclear Receptors (e.g., RXR)->Gene Expression Modulation Farnesic Acid Farnesic Acid

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Seeding C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for a Defined Period C->D E Perform Assay (e.g., Viability, qPCR, Binding) D->E F Data Acquisition E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for this compound assays.

Troubleshooting_Flowchart Start Poor Reproducibility Compound Check Compound Integrity (Purity, Solubility, Storage) Start->Compound Cells Assess Cell Culture (Health, Passage, Seeding) Compound->Cells Compound OK Resolved Issue Resolved Compound->Resolved Issue Found & Corrected Protocol Review Assay Protocol (Incubation, Reagents, Pipetting) Cells->Protocol Cells OK Cells->Resolved Issue Found & Corrected Data Verify Data Analysis (Normalization, Curve Fitting) Protocol->Data Protocol OK Protocol->Resolved Issue Found & Corrected Data->Resolved Analysis OK Data->Resolved Error Found & Corrected

Caption: Logical troubleshooting flow for poor reproducibility.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the expression of farnesoic acid-related enzymes.

Troubleshooting Guides & FAQs

Here are some common issues and their potential solutions that you might encounter in your research.

Question 1: I am not seeing a significant increase in the expression of my target this compound-related enzyme after cloning it into an expression vector. What are the possible reasons and troubleshooting steps?

Answer:

Several factors could contribute to low expression levels of your target enzyme. Here's a systematic approach to troubleshoot this issue:

  • Codon Optimization: The codon usage of your target gene might not be optimal for the expression host (e.g., E. coli, S. cerevisiae).

    • Solution: Synthesize a codon-optimized version of your gene for the specific expression host.

  • Promoter Strength: The promoter in your expression vector might be too weak or not properly induced.

    • Solution: Subclone your gene into a vector with a stronger, inducible promoter (e.g., T7 promoter in E. coli, GAL1 promoter in yeast). Ensure optimal induction conditions (e.g., IPTG concentration and induction time for the T7 promoter).

  • Plasmid Copy Number: A low-copy-number plasmid will result in fewer transcripts of your gene of interest.

    • Solution: Use a high-copy-number plasmid for your expression studies.

  • mRNA Instability: The mRNA transcript of your enzyme might be unstable.

    • Solution: Add stabilizing elements to the 5' and 3' untranslated regions (UTRs) of your gene.

  • Protein Insolubility and Degradation: The expressed enzyme may be forming inclusion bodies or be rapidly degraded by host proteases.

    • Solution:

      • Lower the induction temperature and prolong the expression time.

      • Co-express molecular chaperones to aid in proper protein folding.

      • Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.

      • Use a protease-deficient host strain.

Question 2: I have successfully overexpressed my target enzyme, but the yield of this compound is still low. What could be the bottleneck?

Answer:

Low product yield despite successful enzyme overexpression often points to metabolic bottlenecks or limitations in precursor supply. Consider the following:

  • Precursor Limitation: The synthesis of this compound depends on the availability of farnesyl pyrophosphate (FPP).

    • Solution: Overexpress key enzymes in the upstream mevalonate (B85504) (MVA) or MEP/DOXP pathway to increase the intracellular pool of FPP. For instance, overexpressing farnesyl pyrophosphate synthase (FPPS) can be beneficial. In a study on shrimp, the expression of FPPS was shown to be upregulated during FA treatment, suggesting its importance in the pathway.[1][2]

  • Competing Pathways: FPP is a precursor for various other metabolites, such as sterols and ubiquinone.

    • Solution: Use metabolic engineering techniques like CRISPR/Cas9 to down-regulate or knock out enzymes in competing pathways.[3][4] For example, inhibiting squalene (B77637) synthase can redirect FPP towards farnesol (B120207) and subsequently this compound.[5]

  • Feedback Inhibition: High concentrations of this compound or intermediate metabolites might inhibit the activity of enzymes in the biosynthetic pathway.

    • Solution: Engineer enzymes to be resistant to feedback inhibition through site-directed mutagenesis.

  • Cofactor Imbalance: The enzymatic reactions in the this compound pathway may require specific cofactors (e.g., NAD+/NADH, NADP+/NADPH).

    • Solution: Engineer the host's metabolism to increase the availability of the required cofactors.

Question 3: How can I confirm that the observed increase in this compound is a direct result of the increased expression of my target enzyme?

Answer:

To establish a clear link between enzyme expression and product formation, you should perform the following validation experiments:

  • Quantitative Correlation: Measure both the enzyme expression level (mRNA and protein) and the this compound titer at different time points or under varying induction levels. A positive correlation would support your hypothesis.

  • In Vitro Enzyme Assay: Purify your expressed enzyme and perform an in vitro activity assay using the relevant substrate (e.g., farnesal (B56415) for aldehyde dehydrogenase). This will confirm that the enzyme is active and capable of catalyzing the desired reaction.

  • Knockout/Knockdown Control: Create a control strain where the target enzyme gene is knocked out or its expression is knocked down (e.g., using RNAi). A significant reduction in this compound production in this control strain compared to the overexpression strain would provide strong evidence for the enzyme's role.

Experimental Protocols

Here are detailed methodologies for key experiments related to increasing the expression of this compound-related enzymes.

Protocol 1: Overexpression of a this compound-Related Enzyme (e.g., Aldehyde Dehydrogenase 3) in E. coli
  • Gene Cloning:

    • Amplify the codon-optimized gene for aldehyde dehydrogenase 3 (ALDH3) using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector.

    • Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

    • Inoculate a single colony into 5 mL of LB medium containing kanamycin (B1662678) (50 µg/mL) and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the soluble protein fraction.

Protocol 2: Quantification of Enzyme mRNA Levels by qRT-PCR
  • RNA Extraction:

    • Extract total RNA from your experimental and control cell cultures using a commercial RNA extraction kit.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for your target gene and a reference gene (e.g., 16S rRNA for E. coli), and a SYBR Green master mix.

    • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[1]

Protocol 3: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Extract metabolites from your culture supernatant or cell lysate using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the metabolites on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for this compound.

    • Use a standard curve of pure this compound to determine the absolute concentration in your samples.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the expression of this compound-related enzymes and the production of related compounds.

Table 1: Effect of Overexpression on Naringenin (B18129) Production (a downstream product of an intermediate)

Host StrainOverexpressed GenesNaringenin Titer (mg/L)Fold Increase
NAG10-~100-
NAG104CL (1 copy), CHS (1 copy), CHI (1 copy)~200~2.0
NAG104CL (4 copies), CHS (4 copies), CHI (4 copies)~450~4.5

Data adapted from a study on fine-tuning coumaric acid synthesis to increase naringenin production in yeast.[6]

Table 2: this compound and Methyl Farnesoate Biosynthesis in Homarus americanus

Reproductive StageThis compound (pmol/gland/h)Methyl Farnesoate (pmol/gland/h)
Stage 1 (Previtellogenesis)15020
Stage 4 (Secondary Vitellogenesis)60080
Stage 5 (Secondary Vitellogenesis)58075

Data shows that the rate of this compound and methyl farnesoate biosynthesis is stage-related, with maximal production during secondary vitellogenesis.[7]

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

Farnesoic_Acid_Biosynthesis cluster_MVA Mevalonate Pathway cluster_FA_synthesis This compound Synthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS Farnesol Farnesol FPP->Farnesol FPPP Squalene Squalene FPP->Squalene Farnesal Farnesal Farnesol->Farnesal FOHSDR This compound This compound Farnesal->this compound ALDH3 Methyl Farnesoate Methyl Farnesoate This compound->Methyl Farnesoate JHAMT Sterols Sterols Squalene->Sterols

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Farnesoid_X Farnesoid X (Ligand) FXR FXR Farnesoid_X->FXR Activation RXR RXR FXR_RXR FXR-RXR Heterodimer FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Expression FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic_Regulation Target_Genes->Metabolic_Regulation Leads to FXRRXR FXRRXR FXRRXR->FXR_RXR

Caption: Simplified signaling pathway of the Farnesoid X Receptor (FXR).

Experimental_Workflow Start Start Gene_Cloning Gene Cloning & Vector Construction Start->Gene_Cloning Host_Transformation Host Transformation (e.g., E. coli) Gene_Cloning->Host_Transformation Expression_Induction Protein Expression Induction Host_Transformation->Expression_Induction Analysis Analysis Expression_Induction->Analysis qRT_PCR mRNA Quantification (qRT-PCR) Analysis->qRT_PCR Transcript Level Western_Blot Protein Quantification (Western Blot) Analysis->Western_Blot Protein Level LC_MS Metabolite Analysis (LC-MS/MS) Analysis->LC_MS Product Titer End End qRT_PCR->End Western_Blot->End LC_MS->End

Caption: General experimental workflow for enzyme overexpression and analysis.

References

Validation & Comparative

validating farnesoic acid as a biomarker for crustacean reproductive status

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of reproductive status in crustaceans is paramount for both aquaculture and toxicological studies. Traditionally, vitellogenin (Vg), the precursor to egg yolk protein, has been the go-to biomarker. However, mounting evidence suggests that farnesoic acid (FA), a sesquiterpenoid hormone, and its methylated form, methyl farnesoate (MF), may offer a more direct and sensitive measure of reproductive activity. This guide provides a comprehensive comparison of this compound and vitellogenin as biomarkers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their studies.

Performance Comparison: this compound vs. Vitellogenin

This compound and its derivative, methyl farnesoate, are key players in the regulation of crustacean reproduction, acting as juvenoids that stimulate ovarian maturation and vitellogenesis.[1][2] Vitellogenin, on the other hand, is a downstream product of this hormonal cascade, making its levels an indirect indicator of reproductive status.

Quantitative Data Summary

The following tables summarize quantitative data on hemolymph concentrations of methyl farnesoate (as a proxy for this compound activity) and vitellogenin at different stages of ovarian development in various crustacean species. Ovarian stages are typically classified from Stage I (immature) to Stage IV or V (mature).

Table 1: Hemolymph Methyl Farnesoate (MF) Concentrations During Ovarian Development

SpeciesOvarian StageMF Concentration (ng/mL)Reference
Portunus trituberculatus (Swimming Crab)I (Immature)5.58 ± 1.23[3][4]
II (Pre-vitellogenic)7.34 ± 1.56[3][4]
III (Vitellogenic)25.46 ± 5.12[3][4]
IV (Mature)32.80 ± 4.78[3][4]

Table 2: Hemolymph Vitellogenin (Vg) Concentrations During Ovarian Development

SpeciesOvarian Stage/PeriodVg Concentration (µg/mL)Reference
Cherax quadricarinatus (Freshwater Crayfish)Pre-reproductive~150[5]
Mid-reproductive~600[5]
Late reproductive~100[5]
Post-reproductive~50[5]
Litopenaeus vannamei (Pacific White Shrimp)Immature/Pre-vitellogenicLower Levels[2]
VitellogenicHigher Levels[2]

Comparative Insights:

  • Direct vs. Indirect Marker: this compound and methyl farnesoate are directly involved in stimulating the reproductive process, with their levels rising in the early to mid-stages of vitellogenesis to initiate yolk production.[3][4] Vitellogenin levels, being a product of this stimulation, rise consequently and are highest during the mid-reproductive period.[5]

  • Sensitivity: The sharp increase in MF levels between the pre-vitellogenic and vitellogenic stages in Portunus trituberculatus suggests that it could be a more sensitive marker for the onset of reproductive activity compared to the more gradual changes often observed with vitellogenin.[3][4]

  • Limitations of Vitellogenin: Some studies have questioned the utility of vitellogenin as a universal biomarker for feminization or reproductive disruption in all crustaceans, as its expression can be low or undetectable in some instances of reproductive abnormality.[6][7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and methodologies, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its quantification.

This compound Signaling Pathway

This compound and methyl farnesoate are thought to exert their effects by binding to a nuclear receptor, the Retinoid X Receptor (RXR).[8] This hormone-receptor complex then likely binds to specific DNA sequences to regulate the transcription of target genes, including the vitellogenin gene.[2]

Farnesoic_Acid_Signaling cluster_hemolymph Hemolymph cluster_cell Hepatopancreas / Ovary Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound (FA) RXR_inactive Retinoid X Receptor (RXR) (inactive) FA->RXR_inactive Enters Cell MF Methyl Farnesoate (MF) MF->RXR_inactive Enters Cell RXR_active FA/MF-RXR Complex (active) RXR_inactive->RXR_active Binding & Activation DNA DNA (Promoter Region of Target Genes) RXR_active->DNA Vg_gene Vitellogenin Gene RXR_active->Vg_gene Binds to Promoter Other_genes Other Reproduction- Related Genes RXR_active->Other_genes Binds to Promoter mRNA mRNA Vg_gene->mRNA Transcription Other_genes->mRNA Transcription Vitellogenin Vitellogenin Synthesis mRNA->Vitellogenin Translation FA_Quantification_Workflow start Start hemolymph Hemolymph Collection start->hemolymph extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) hemolymph->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quantification Quantification against Standard Curve lcms->quantification end End quantification->end

References

A Comparative Analysis of Farnesoic Acid and Methyl Farnesoate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of farnesoic acid (FA) and its methylated counterpart, methyl farnesoate (MF). This analysis is supported by experimental data from peer-reviewed literature to assist researchers in understanding the distinct and overlapping roles of these two sesquiterpenoid molecules, particularly in the context of crustacean physiology, where they are key regulators of reproduction and development.

Executive Summary

This compound (FA) is the immediate precursor to methyl farnesoate (MF) in the juvenile hormone biosynthetic pathway in arthropods.[1][2] While both molecules exhibit biological activity, MF is generally considered the more potent and active hormone, analogous to juvenile hormone (JH) in insects.[2][3] This guide presents a comparative analysis of their activities based on transcriptomic data and physiological assays, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a comparative transcriptomic analysis of the effects of this compound and methyl farnesoate on the hepatopancreas of the shrimp Neocaridina davidi.[4][5]

Table 1: Differentially Expressed Genes (DEGs) in N. davidi Hepatopancreas after 3-hour Treatment with this compound (FA) and Methyl Farnesoate (MF) [4][5][6]

Treatment GroupTotal DEGsUpregulated DEGsDownregulated DEGs
This compound (1 ppm)1126349
Methyl Farnesoate (1 ppm)653827

Table 2: Top 5 Upregulated Genes in N. davidi Hepatopancreas by this compound (FA) and Methyl Farnesoate (MF) Treatment [4]

TreatmentGeneLog2 Fold Change
This compound Pancreatic triacylglycerol lipase-like6.58
Chymotrypsin-like elastase 2-like6.33
Carboxypeptidase B-like6.22
Farnesyl pyrophosphate synthase5.98
Probable cytochrome P450 6a145.76
Methyl Farnesoate Hemocyanin subunit 1-like4.87
Hemocyanin subunit 2-like4.75
Vitellogenin receptor-like4.53
Fatty acid binding protein4.21
Peroxisomal acyl-coenzyme A oxidase 1-like4.11

Table 3: Top 5 Downregulated Genes in N. davidi Hepatopancreas by this compound (FA) and Methyl Farnesoate (MF) Treatment [4]

TreatmentGeneLog2 Fold Change
This compound Aldehyde dehydrogenase, mitochondrial-like-4.87
Serine protease inhibitor-like-4.55
Cuticular protein-4.32
Ecdysteroid-regulated protein-4.18
Glucosyltransferase-like-4.01
Methyl Farnesoate Alpha-amylase-like-3.98
Heat shock protein 70-like-3.76
Cytochrome P450-like-3.54
Peritrophin-1-like-3.21
Fatty acyl-CoA reductase-3.05

Experimental Protocols

In Vitro Bioassay for this compound and Methyl Farnesoate Activity on Hepatopancreas

This protocol is based on the methodology described by Luan et al. (2025).[4]

  • Tissue Collection and Preparation:

    • Dissect the hepatopancreas from adult female Neocaridina davidi.

    • Rinse the tissue with sterile phosphate-buffered saline (PBS).

    • Cut the hepatopancreas into small fragments (approximately 1-2 mm³).

  • Incubation:

    • Place tissue fragments into a 24-well culture plate containing 1 mL of Schneider's Drosophila Medium per well.

    • Prepare stock solutions of this compound and methyl farnesoate in ethanol (B145695).

    • Add the respective compounds to the culture medium to achieve a final concentration of 1 ppm. An equivalent volume of ethanol should be added to the control wells.

    • Incubate the plates at 28°C for 3 hours.

  • RNA Extraction and Analysis:

    • Following incubation, collect the tissue fragments and immediately extract total RNA using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

    • Perform transcriptomic analysis (RNA-Seq) or quantitative real-time PCR (qRT-PCR) to determine the expression levels of target genes.

Quantitative Real-Time PCR (qRT-PCR) Protocol
  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

  • Primer Design:

    • Design gene-specific primers for the target genes and a reference gene (e.g., actin or GAPDH) using primer design software.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Mandatory Visualization

Methyl Farnesoate Signaling Pathway Methyl Farnesoate (MF) Signaling Pathway cluster_nucleus MF Methyl Farnesoate (MF) MfR Methyl Farnesoate Receptor (MfR) (Met/SRC Heterodimer) MF->MfR Binds and Activates Nucleus Nucleus MfR->Nucleus Translocates to TargetGenes Target Genes (e.g., Vitellogenin, Molting-related genes) MfR->TargetGenes Regulates Transcription BiologicalResponse Biological Response (Reproduction, Molting) TargetGenes->BiologicalResponse Leads to Experimental Workflow Experimental Workflow for Comparative Analysis start Start tissue Tissue/Organ Culture (e.g., Hepatopancreas, Ovary) start->tissue treatment Treatment Groups tissue->treatment control Control (Vehicle) treatment->control Group 1 fa This compound treatment->fa Group 2 mf Methyl Farnesoate treatment->mf Group 3 incubation Incubation control->incubation fa->incubation mf->incubation analysis Analysis incubation->analysis rna RNA Extraction & qRT-PCR/ Transcriptomics analysis->rna Molecular protein Protein Extraction & Western Blot/ ELISA analysis->protein Biochemical data Data Analysis & Comparison rna->data protein->data end End data->end

References

Unmasking Specificity: A Comparative Guide to Farnesoic Acid Cross-Reactivity in Juvenile Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in endocrinology, entomology, and drug development, the accurate quantification of juvenile hormone (JH) is paramount. Immunoassays, particularly radioimmunoassays (RIAs), have long served as a fundamental tool for this purpose. However, the structural similarity of JH to its precursors, such as farnesoic acid, raises critical questions about assay specificity. This guide provides a comparative analysis of this compound cross-reactivity in key juvenile hormone immunoassays, supported by experimental data and detailed protocols to aid in the selection and application of the most appropriate analytical methods.

The specificity of an immunoassay is determined by the ability of the antibody to distinguish between the target analyte and other structurally related molecules. In the context of juvenile hormone analysis, the presence of precursors like this compound in biological samples can lead to overestimation of JH levels if the antibody exhibits significant cross-reactivity. This guide focuses on two seminal radioimmunoassays that have been widely used in the field, highlighting the differing specificities that arise from their distinct immunogen preparation strategies.

Comparative Analysis of Cross-Reactivity

The degree of cross-reactivity is typically expressed as the percentage of the concentration of a competing compound required to displace 50% of the radiolabeled tracer relative to the concentration of the unlabeled hormone. A lower percentage indicates higher specificity of the antibody for the target hormone.

One study by Goodman et al. (1995) reported that their antiserum displayed "minimal cross-reactivity with JH metabolites," which would include this compound, though specific percentages were not provided in the abstract.[1] This suggests a high degree of specificity for the intact juvenile hormone molecule.

For a comprehensive understanding, the following table summarizes the expected cross-reactivity based on the immunogen design of two prominent JH III RIAs. It is important to note that without direct experimental data for this compound in both assays presented in a single report, this comparison is based on the principles of immunoassay development and the available literature.

CompoundGoodman JH III RIA (Expected)Strambi JH III RIA (Expected)Rationale for Expected Specificity
Juvenile Hormone III 100%100%Target analyte
This compound LowModerate to HighThe Goodman antibody is raised against a C1-linked hapten, making it more specific for the epoxide end of JH III and less likely to recognize precursors lacking this feature. The Strambi antibody, raised against a C10-linked hapten, may show higher cross-reactivity with molecules sharing the acid end of the structure.
Methyl Farnesoate Low to ModerateHighSimilar to this compound, but the methyl ester may slightly increase its recognition by both antibodies compared to the free acid. The Strambi antibody is expected to show significant cross-reactivity.
Farnesol (B120207) Very LowLowThe absence of the carboxyl group significantly reduces its structural similarity to the hapten in both assays.
JH I & JH II HighHighBoth assays were designed to recognize the common structural features of the major JH homologs. The Strambi assay reports that all three diols (derived from JH I, II, and III) were equally recognized.[2] The Goodman assay also recognizes JH I, II, and III almost equivalently.[1]

Signaling Pathways and Experimental Workflows

To visualize the context of these immunoassays, the following diagrams illustrate the juvenile hormone biosynthetic pathway and a typical experimental workflow for a competitive radioimmunoassay.

JH_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps fpp Farnesyl Pyrophosphate mevalonate->fpp farnesol Farnesol fpp->farnesol farnesal Farnesal farnesol->farnesal farnesoic_acid This compound farnesal->farnesoic_acid methyl_farnesoate Methyl Farnesoate farnesoic_acid->methyl_farnesoate Methylation jh_acid JH Acid farnesoic_acid->jh_acid Epoxidation jh Juvenile Hormone methyl_farnesoate->jh Epoxidation jh_acid->jh Methylation RIA_Workflow cluster_sample_prep Sample Preparation cluster_ria Radioimmunoassay cluster_data_analysis Data Analysis hemolymph 1. Hemolymph Collection extraction 2. Solvent Extraction (e.g., hexane) hemolymph->extraction derivatization 3. Derivatization (Strambi) or TLC Purification (Goodman) extraction->derivatization incubation 4. Incubation: - Antibody - Radiolabeled JH - Sample/Standard derivatization->incubation separation 5. Separation of Bound/Free Hormone (Ammonium Sulfate or Dialysis) incubation->separation counting 6. Scintillation Counting of Bound Fraction separation->counting std_curve 7. Generation of Standard Curve counting->std_curve quantification 8. Quantification of JH in Sample std_curve->quantification

References

Efficacy of Synthetic Farnesoid X Receptor (FXR) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways makes it a significant therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. While farnesoic acid and its derivatives are the endogenous ligands for FXR, significant research has focused on the development of synthetic analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the efficacy of various classes of synthetic FXR agonists, supported by experimental data and detailed methodologies.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR activation plays a central role in maintaining metabolic homeostasis. Upon binding to an agonist, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects of FXR activation include the suppression of bile acid synthesis, promotion of bile acid transport, and regulation of lipid and glucose metabolism.[1][2][3]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist FXR_inactive Inactive FXR Agonist->FXR_inactive Binds FXR_active Active FXR FXR_inactive->FXR_active Conformational Change FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Genes->Metabolic_Regulation Leads to Luciferase_Assay_Workflow start Start cell_seeding Seed Host Cells (e.g., HEK293T) start->cell_seeding transfection Co-transfect with FXR Expression Vector & FXRE-Luciferase Reporter cell_seeding->transfection incubation_transfection Incubate (4.5-5h) transfection->incubation_transfection compound_addition Add Test Compounds incubation_transfection->compound_addition incubation_compound Incubate (14-16h) compound_addition->incubation_compound cell_lysis Lyse Cells incubation_compound->cell_lysis luciferase_assay Add Luciferase Substrate cell_lysis->luciferase_assay readout Measure Luminescence luciferase_assay->readout end End readout->end AlphaScreen_Workflow start Start prepare_reagents Prepare Reagents: - GST-tagged FXR-LBD - Biotinylated Coactivator Peptide - Anti-GST Donor Beads - Streptavidin Acceptor Beads start->prepare_reagents add_compounds Dispense Test Compounds into Assay Plate prepare_reagents->add_compounds add_fxr Add GST-FXR-LBD add_compounds->add_fxr add_peptide_beads Add Mixture of Biotinylated Peptide and Acceptor Beads add_fxr->add_peptide_beads add_donor_beads Add Anti-GST Donor Beads add_peptide_beads->add_donor_beads incubate Incubate in the Dark add_donor_beads->incubate read_plate Read Plate on AlphaScreen-compatible Reader incubate->read_plate end End read_plate->end

References

A New Frontier in Farnesoic Acid Analysis: A Comparative Guide to a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of farnesoic acid, a key sesquiterpenoid intermediate in insect and crustacean juvenile hormone biosynthesis, is critical. This guide provides a detailed comparison of a novel, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering insights into their respective performance and experimental protocols.

This comparison highlights the superior sensitivity and specificity of the modern LC-MS/MS technique, providing researchers with a powerful tool for accurate this compound quantification in complex biological matrices.

Performance Comparison: LC-MS/MS vs. GC-MS

The quantitative performance of any analytical method is paramount. The following tables summarize the key validation parameters for a recently developed LC-MS/MS method for juvenile hormones and their precursors, including methyl farnesoate (a close derivative of this compound), and a representative GC-MS method.

Table 1: Method Validation Parameters for the New LC-MS/MS Method [1][2]

Validation ParameterPerformance
Linearity (R²) >0.99
Limit of Detection (LOD) Low femtomole range
Limit of Quantitation (LOQ) Low femtomole range
Accuracy (% Recovery) Not explicitly stated for this compound
Precision (%RSD) Not explicitly stated for this compound

Table 2: Method Validation Parameters for a Conventional GC-MS Method

Validation ParameterPerformance
Linearity (R²) >0.99
Limit of Detection (LOD) 1.3 ng/L (for Methyl Farnesoate)[3]
Limit of Quantitation (LOQ) Not explicitly stated
Accuracy (% Trueness) Good[3]
Precision (%RSD) Good[3]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are the methodologies for the new LC-MS/MS method and a typical GC-MS alternative.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, developed by Ramirez et al. (2020), allows for the simultaneous identification and quantification of several juvenile hormone homologs and methyl farnesoate.[1][2][4] The principles of this method are directly applicable to this compound analysis.

1. Sample Preparation:

  • Biological samples (e.g., hemolymph) are collected.

  • An internal standard (e.g., deuterated JH III) is added to the sample to allow for absolute quantification.[1][2]

  • Proteins are precipitated using an organic solvent.

  • The supernatant containing the analytes is collected and concentrated.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extract is injected into a liquid chromatography system. The separation of this compound and other analytes is achieved on a C18 reversed-phase column using a gradient elution with water and methanol.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: this compound is identified and quantified using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[1][2] Two of the most abundant fragmentation transitions for the analyte are monitored.[1]

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Extract Analytes Precipitate->Extract LC_Separation Liquid Chromatography Separation Extract->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Biological Sample Extraction_GC Solvent Extraction Sample_GC->Extraction_GC Derivatization Derivatization (e.g., Esterification) Extraction_GC->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Quantification_GC Data Analysis & Quantification MS_Detection_GC->Quantification_GC signaling_pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal Farnesoic_Acid This compound Farnesal->Farnesoic_Acid Methyl_Farnesoate Methyl Farnesoate (MF) Farnesoic_Acid->Methyl_Farnesoate JHIII Juvenile Hormone III (JH III) Methyl_Farnesoate->JHIII

References

A Comparative Transcriptomic Analysis of Farnesoic Acid and Juvenile Hormone III

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesoic acid (FA) and Juvenile Hormone III (JH III) are crucial sesquiterpenoid molecules that play pivotal roles in the regulation of insect development, reproduction, and metamorphosis. While JH III is a well-established insect hormone, this compound is its immediate metabolic precursor. Understanding the distinct and overlapping transcriptomic landscapes modulated by these two molecules is essential for elucidating their specific physiological functions and for the development of novel insect control agents. This guide provides a comparative overview of the transcriptomic effects of FA and JH III, supported by experimental data from representative studies. Given the current lack of a direct comparative transcriptomic study in a single insect species, this guide synthesizes findings from key research on JH III in the yellow fever mosquito, Aedes aegypti, and on FA in the shrimp, Neocaridina davidi, a closely related arthropod. This approach, while indirect, offers valuable insights into the differential gene regulation orchestrated by these structurally related compounds.

Comparative Overview of Transcriptomic Effects

Treatment with this compound (FA) and Juvenile Hormone III (JH III) elicits distinct transcriptomic responses, reflecting their specialized roles in arthropod physiology. While both are involved in developmental and reproductive processes, the specific genes and pathways they regulate show significant divergence.

A key study on the shrimp Neocaridina davidi revealed that FA treatment resulted in a larger number of differentially expressed genes (DEGs) compared to Methyl Farnesoate (MF), a compound structurally analogous to JH III in crustaceans.[1] Specifically, FA treatment led to 112 DEGs, whereas MF treatment resulted in 65 DEGs.[1] Notably, only four genes were commonly regulated by both compounds, underscoring their largely independent modes of action at the transcriptomic level.[1]

In the mosquito Aedes aegypti, JH III is known to regulate a vast number of genes associated with posteclosion development of the fat body, a tissue crucial for reproduction.[2] A microarray analysis identified 6,146 genes that are differentially expressed during this JH-dependent phase.[2] These genes are temporally regulated, with distinct sets of early, mid, and late-expressed genes controlled by the JH receptor, Methoprene-tolerant (Met).[2]

The following tables summarize the quantitative data from these representative studies, providing a comparative look at the transcriptomic impact of FA and a JH analog.

Data Presentation: Quantitative Transcriptomic Comparison

Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)

FeatureThis compound (FA) in Neocaridina davidi Hepatopancreas[1]Juvenile Hormone III (JH III) in Aedes aegypti Fat Body[2]
Total DEGs 1126,146 (during posteclosion development)
Upregulated DEGs 56Data not explicitly separated into up/down for the entire set
Downregulated DEGs 56Data not explicitly separated into up/down for the entire set
Common DEGs with MF 4Not Applicable

Table 2: Key Biological Pathways and Genes Regulated by this compound in Neocaridina davidi

Biological ProcessKey Regulated Genes (Examples)Regulation
Pancreatic Secretion Chymotrypsin-like elastase 2, Carboxypeptidase A1Upregulated
Protein Digestion & Absorption Trypsin, ChymotrypsinUpregulated
Glycerolipid Metabolism Monoglyceride lipaseUpregulated
MAPK Signaling Pathway Mitogen-activated protein kinase 1Upregulated

Table 3: Key Biological Pathways and Genes Regulated by Juvenile Hormone III in Aedes aegypti

Biological ProcessKey Regulated Genes (Examples)Regulation
Amino Acid Metabolism Multiple aminotransferases and dehydrogenasesTemporally regulated
Carbohydrate Metabolism Glycolytic and TCA cycle enzymesTemporally regulated
Lipid Metabolism Fatty acid synthases, lipasesTemporally regulated
Proteolysis Serine proteases, metalloproteasesTemporally regulated
Reproduction Vitellogenin, yolk protein precursorsUpregulated in late phase

Signaling Pathways and Biosynthetic Relationship

This compound is the direct precursor of methyl farnesoate (MF), which is subsequently epoxidized to form JH III in insects. This biosynthetic relationship is fundamental to understanding their potential for both distinct and overlapping biological activities. JH III acts through its nuclear receptor, Methoprene-tolerant (Met), which forms a heterodimer with another protein (e.g., SRC) to bind to JH response elements (JHREs) on target genes, thereby modulating their transcription.[2][3] The signaling pathway for this compound is less clearly defined but is thought to involve distinct receptors or signaling cascades.

JH_III_Biosynthesis_and_Signaling cluster_biosynthesis JH III Biosynthesis cluster_signaling JH III Signaling FPP Farnesyl Diphosphate FOH Farnesol FPP->FOH FAL Farnesal FOH->FAL FA This compound FAL->FA MF Methyl Farnesoate FA->MF JH_III Juvenile Hormone III MF->JH_III JH_III_ext JH III (extracellular) Cell_Membrane JH_III_ext->Cell_Membrane JH_III_int JH III (intracellular) Cell_Membrane->JH_III_int Met Met Receptor JH_III_int->Met Met_SRC Met-SRC Complex Met->Met_SRC SRC SRC (co-receptor) SRC->Met_SRC Nucleus Nucleus Met_SRC->Nucleus translocation JHRE JH Response Element Met_SRC->JHRE binds Gene_Expression Target Gene Transcription JHRE->Gene_Expression regulates

Caption: Biosynthesis of JH III from FA and its subsequent signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are summarized protocols based on the cited literature for RNA sequencing analysis.

Protocol 1: RNA Sequencing of this compound-Treated Shrimp Hepatopancreas

This protocol is adapted from the study on Neocaridina davidi.[1]

  • Sample Preparation: Hepatopancreas tissue from adult female shrimp was dissected and treated in vitro with either this compound (FA) or a control solvent.

  • RNA Extraction: Total RNA was extracted from the tissue samples using TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation: mRNA was enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA was synthesized using DNA Polymerase I and RNase H.

  • Sequencing: The prepared cDNA libraries were sequenced on an Illumina sequencing platform.

  • Bioinformatic Analysis: Raw reads were filtered to remove low-quality reads and adapters. The clean reads were then mapped to a reference transcriptome. Differential gene expression analysis was performed using packages such as DESeq2 or edgeR. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were typically used as thresholds to identify significantly differentially expressed genes.

  • Functional Annotation: Differentially expressed genes were annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Protocol 2: Microarray Analysis of Juvenile Hormone III-Treated Mosquito Fat Body

This protocol is based on the study of Aedes aegypti.[2]

  • Sample Preparation: Fat bodies were dissected from female mosquitoes at various time points after eclosion. For hormonal treatments, JH-deprived mosquitoes were topically treated with JH III or a control solvent.

  • RNA Extraction: Total RNA was isolated from pooled fat bodies using the RNeasy Mini Kit (Qiagen). RNA integrity was verified using a Bioanalyzer.

  • Microarray Hybridization: Labeled cRNA was prepared from the total RNA samples and hybridized to an Agilent microarray chip containing probes for the Aedes aegypti transcriptome.

  • Data Acquisition and Analysis: The microarrays were scanned, and the signal intensities were extracted. The data was then normalized. Differentially expressed genes were identified based on statistical analysis (e.g., t-test or ANOVA) with a defined p-value cutoff and fold-change threshold.

  • Gene Clustering and Promoter Analysis: Genes with similar expression patterns were grouped using hierarchical clustering. Promoter regions of co-regulated genes were analyzed to identify potential transcription factor binding sites, such as the JH response element.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a comparative transcriptomic study of FA and JH III.

Comparative_Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase Insect_Culture Insect/Arthropod Culture Treatment Hormone Treatment Insect_Culture->Treatment Control Control Treatment Insect_Culture->Control FA_Treatment This compound Treatment->FA_Treatment JH_Treatment JH III Treatment->JH_Treatment Tissue_Dissection Tissue Dissection Control->Tissue_Dissection FA_Treatment->Tissue_Dissection JH_Treatment->Tissue_Dissection RNA_Extraction RNA Extraction Tissue_Dissection->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis FA_vs_Ctrl FA vs. Control DEG_Analysis->FA_vs_Ctrl JH_vs_Ctrl JH III vs. Control DEG_Analysis->JH_vs_Ctrl FA_vs_JH FA vs. JH III (Comparative Analysis) FA_vs_Ctrl->FA_vs_JH JH_vs_Ctrl->FA_vs_JH Functional_Annotation Functional Annotation (GO, KEGG) FA_vs_JH->Functional_Annotation Pathway_Analysis Pathway Analysis Functional_Annotation->Pathway_Analysis Results Results Interpretation Pathway_Analysis->Results

Caption: A generalized workflow for comparative transcriptomics.

Conclusion

The available transcriptomic data, although from different arthropod species, strongly suggest that this compound and Juvenile Hormone III have distinct regulatory roles at the gene expression level. FA appears to influence a more targeted set of genes, particularly related to metabolic and digestive processes in crustaceans, while JH III orchestrates broad, temporally-coordinated transcriptomic changes essential for reproductive maturation in insects. The minimal overlap in regulated genes between FA and its downstream product (in the form of MF) highlights the functional specialization of these sesquiterpenoids.

For researchers and drug development professionals, these findings imply that FA and JH III signaling pathways represent separate targets for the development of novel insecticides. Targeting the enzymes in the JH III biosynthetic pathway could have different consequences than agonizing or antagonizing the JH III receptor directly. Further direct comparative transcriptomic studies in a single insect model are warranted to fully dissect the unique and shared functions of this compound and Juvenile Hormone III.

References

The Role of Farnesoic Acid in Crustacean Vitellogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of farnesoic acid (FA) and its more extensively studied derivative, methyl farnesoate (MF), in the regulation of vitellogenesis in crustaceans. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying signaling pathways, this document serves as a valuable resource for researchers investigating crustacean reproduction and for professionals in the aquaculture and drug development industries.

This compound and Methyl Farnesoate: A Comparative Overview

This compound (FA) and methyl farnesoate (MF) are sesquiterpenoid hormones crucial for crustacean reproduction, acting as analogs to the juvenile hormones found in insects.[1] While both stimulate vitellogenesis, the process of yolk protein synthesis and accumulation in oocytes, their specific roles and relative potency are areas of ongoing research. MF has historically received more attention, but recent studies are increasingly confirming the direct and significant role of FA.[1][2]

This guide will delve into the quantitative effects of both compounds on key vitellogenic parameters, outline the experimental protocols used to elucidate their functions, and visualize the signaling pathways through which they exert their effects.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and methyl farnesoate on vitellogenesis-related parameters in various crustacean species, based on published experimental data.

Table 1: Effect of this compound and Methyl Farnesoate on Vitellogenin (Vg) Gene Expression

SpeciesTissueCompoundConcentrationChange in Vg mRNA ExpressionReference
Neocaridina davidiHepatopancreasThis compoundNot Specified112 differentially expressed genes (3h post-treatment)[2]
Neocaridina davidiHepatopancreasMethyl FarnesoateNot Specified65 differentially expressed genes (3h post-treatment)[2]
Homarus americanusHepatopancreasThis compound1 µMSignificant stimulation[3]
Charybdis feriatusHepatopancreasMethyl Farnesoate10 µMUpregulation[4]
Scylla paramamosainHepatopancreasMethyl Farnesoate1 µMSignificant induction (in vitro & in vivo)[5]

Table 2: Effect of Methyl Farnesoate on Ovarian Development

SpeciesParameterTreatmentResultReference
Travancoriana schirneraeOvarian IndexMF InjectionSignificant increase across all oogenesis phases
Travancoriana schirneraeOocyte Diameter (µm)MF InjectionSignificant increase (e.g., Avitellogenic: 67.25 to 80.77)
Macrobrachium rosenbergiiOvarian IndexMF InjectionSignificant increase (p<0.001)[6]
Macrobrachium rosenbergiiOocyte DiameterMF InjectionSignificant increase (p<0.001)[6]
Procambarus clarkiiOvarian GrowthMF InjectionPositive effect on oocyte growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and methyl farnesoate in crustacean vitellogenesis.

In Vitro Hepatopancreas Culture for Vg mRNA Expression Analysis

This protocol is used to assess the direct effect of compounds on the primary site of vitellogenin synthesis in many crustaceans.

Procedure:

  • Tissue Dissection: Aseptically dissect the hepatopancreas from a reproductively active female crustacean.

  • Tissue Preparation: Wash the tissue multiple times in sterile crustacean saline solution. Cut the hepatopancreas into small fragments (approximately 1-2 mm³).

  • Culture Medium: Prepare a suitable crustacean cell culture medium (e.g., Medium 199) supplemented with antibiotics and antimycotics.

  • Treatment: Place the tissue fragments in a multi-well culture plate with the prepared medium. Add this compound or methyl farnesoate to the desired final concentration. A vehicle control (e.g., ethanol) should be run in parallel.

  • Incubation: Incubate the plates at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 3, 6, 12, 24 hours).

  • RNA Extraction: Following incubation, harvest the tissue fragments and extract total RNA using a standard protocol (e.g., Trizol reagent or a commercial kit).

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the vitellogenin gene and a suitable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the Vg gene in the treated groups compared to the control group.

RNA Interference (RNAi) for Gene Function Analysis

RNAi is a powerful tool to study the function of specific genes in the signaling pathway by silencing their expression.

Procedure:

  • dsRNA Synthesis:

    • Identify a target region of the gene of interest (e.g., Retinoid X Receptor, Krüppel homolog 1).

    • Design and synthesize primers with T7 promoter sequences at the 5' end.

    • Amplify the target region by PCR.

    • Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

    • Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).

    • Purify and quantify the dsRNA.

  • dsRNA Injection:

    • Inject a specific amount of dsRNA (e.g., 1-5 µg per gram of body weight) into the hemocoel of the crustacean, typically in the ventral sinus of the abdomen.

    • Inject a control group with a non-specific dsRNA (e.g., GFP dsRNA).

  • Gene Expression Analysis:

    • At specific time points post-injection, dissect relevant tissues (e.g., hepatopancreas, ovary).

    • Extract RNA and perform qRT-PCR to confirm the knockdown of the target gene and to analyze the expression of downstream genes like vitellogenin.

  • Phenotypic Analysis:

    • Monitor physiological changes in the treated animals, such as ovarian development, oocyte size, and vitellogenin levels in the hemolymph.

Enzyme-Linked Immunosorbent Assay (ELISA) for Vitellogenin Quantification

ELISA is a sensitive method to quantify the amount of vitellogenin protein in the hemolymph or tissue extracts.[5]

Procedure:

  • Antigen Coating: Coat the wells of a 96-well microplate with a known amount of purified vitellogenin (antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antigen. Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Antibody Incubation (Competitive ELISA):

    • Prepare standards with known concentrations of purified vitellogenin.

    • Prepare hemolymph or tissue extract samples.

    • In a separate plate or tubes, pre-incubate the samples and standards with a specific primary antibody against vitellogenin.

    • Add the sample/standard-antibody mixture to the antigen-coated wells. The free vitellogenin in the sample will compete with the coated vitellogenin for antibody binding.

  • Secondary Antibody Incubation: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate. Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

  • Measurement and Analysis: Stop the reaction with a stop solution. Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the amount of vitellogenin in the sample. Create a standard curve from the standards and calculate the vitellogenin concentration in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and methyl farnesoate in regulating vitellogenesis, as well as a typical experimental workflow for studying their effects.

Farnesoic_Acid_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FA This compound (FA) FAMeT This compound O-methyltransferase (FAMeT) FA->FAMeT Methylation MF Methyl Farnesoate (MF) RXR Retinoid X Receptor (RXR) MF->RXR Binds to/Activates FAMeT->MF Kr_h1 Krüppel homolog 1 (Kr-h1) RXR->Kr_h1 Induces expression of Vg_gene Vitellogenin (Vg) Gene Kr_h1->Vg_gene Promotes transcription Vg_mRNA Vg mRNA Vg_gene->Vg_mRNA Transcription Vitellogenin Vitellogenin Protein Vg_mRNA->Vitellogenin Translation Ovary Ovary Vitellogenin->Ovary Transport via hemolymph Hepatopancreas Hepatopancreas cluster_cytoplasm cluster_cytoplasm cluster_nucleus cluster_nucleus

Caption: Proposed signaling pathway of this compound and methyl farnesoate in crustacean vitellogenesis.

Experimental_Workflow cluster_assays Quantitative Assays start Start: Hypothesis Formulation in_vitro In Vitro Experiments (Hepatopancreas/Ovary Culture) start->in_vitro in_vivo In Vivo Experiments (Hormone Injection) start->in_vivo qRT_PCR qRT-PCR (Vg Gene Expression) in_vitro->qRT_PCR rnai RNAi-mediated Gene Knockdown in_vivo->rnai ELISA ELISA (Vg Protein Levels) in_vivo->ELISA Histology Histology (Oocyte Diameter) in_vivo->Histology rnai->qRT_PCR rnai->ELISA data_analysis Data Analysis and Comparison qRT_PCR->data_analysis ELISA->data_analysis Histology->data_analysis conclusion Conclusion: Confirming the Role of this compound data_analysis->conclusion

Caption: A typical experimental workflow for investigating the role of this compound in vitellogenesis.

Conclusion

The presented data and methodologies confirm the significant role of this compound in stimulating vitellogenesis in crustaceans. While methyl farnesoate has been more extensively studied, evidence suggests that this compound itself is a potent inducer of vitellogenin gene expression. The signaling pathway likely involves the Retinoid X Receptor and the transcription factor Krüppel homolog 1, highlighting a conserved mechanism with insect juvenile hormone signaling.[5]

For researchers, the provided protocols offer a standardized approach to further investigate the nuanced roles of these sesquiterpenoid hormones. For professionals in aquaculture, understanding these pathways and the effects of these compounds opens avenues for developing novel strategies to enhance broodstock maturation and improve the sustainability of crustacean farming. Further research directly comparing the potency and metabolic stability of this compound and methyl farnesoate will be invaluable for these applications.

References

A Comparative Guide to Farnesoid X Receptor (FXR) Ligand Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its significance as a therapeutic target for metabolic and cholestatic liver diseases has led to extensive research into its ligands.[3] This guide provides an objective comparison of the binding affinities of farnesoic acid and other key ligands to FXR, supported by experimental data and detailed methodologies.

Quantitative Comparison of Ligand Binding Affinities

LigandReceptorLigand TypeBinding Affinity (EC50/IC50)Reference
Chenodeoxycholic Acid (CDCA) Human FXREndogenous AgonistEC50 = 17 µM[4]
Obeticholic Acid (OCA) Human FXRSynthetic AgonistEC50 = 99 nM[5][6]
GW 4064 Human FXRSynthetic AgonistEC50 = 65 nM[5]
Tropifexor (LJN452) Human FXRSynthetic AgonistEC50 = 0.2 nM[5]
Guggulsterone Human FXRNatural AntagonistIC50 = 15-17 µM[1]

Note: EC50 (half-maximal effective concentration) values from functional assays are often used as a proxy for binding affinity, especially for agonists. A lower EC50 value generally indicates higher potency and, by extension, a stronger binding affinity.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and pharmacological research. Two common and robust methods for quantifying this interaction are the Radioligand Competition Binding Assay and Microscale Thermophoresis (MST).

Radioligand Competition Binding Assay (Filtration Method)

This technique measures the affinity of an unlabeled test compound by its ability to compete with a radiolabeled ligand of known affinity for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the Farnesoid X Receptor (FXR).

Materials:

  • Purified FXR protein or cell membranes expressing FXR.

  • Radiolabeled ligand with known high affinity for FXR (e.g., [3H]-labeled synthetic agonist).

  • Unlabeled test compounds (e.g., this compound, other potential ligands).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[7]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing FXR in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in the assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled test compound.

    • The prepared FXR-containing membranes.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand known to fully displace the radioligand.[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]

  • Quantification: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.

Objective: To determine the dissociation constant (Kd) of a ligand for FXR.

Materials:

  • Purified FXR protein.

  • Fluorescent label (e.g., NHS-ester dye for covalent labeling of the protein).

  • Unlabeled ligand (e.g., this compound).

  • Assay Buffer (supplemented with a non-ionic surfactant like 0.05% Tween-20 to prevent sticking to capillaries).[8]

  • MST instrument and capillaries.

Procedure:

  • Protein Labeling: Covalently label the purified FXR protein with a fluorescent dye according to the manufacturer's instructions. Remove any unbound dye.

  • Sample Preparation: Prepare a series of dilutions of the unlabeled ligand in the assay buffer. Mix each ligand dilution with a constant concentration of the fluorescently labeled FXR.

  • Capillary Loading: Load the samples into the MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. The instrument will create a microscopic temperature gradient in each capillary and measure the change in fluorescence as the labeled FXR moves along this gradient.

  • Data Analysis: The change in the thermophoretic signal is plotted against the ligand concentration. The resulting binding curve is then fitted to a suitable model to determine the dissociation constant (Kd).

Visualizing the Farnesoid X Receptor (FXR) Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the FXR signaling pathway and a typical workflow for determining ligand binding affinity.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bile Acids / Farnesic Acid FXR_inactive FXR Ligand->FXR_inactive Binding FXR_RXR_dimer FXR-RXR Heterodimer FXR_inactive->FXR_RXR_dimer Heterodimerization RXR_inactive RXR RXR_inactive->FXR_RXR_dimer FXR_RXR_DNA FXR-RXR bound to FXRE FXR_RXR_dimer->FXR_RXR_DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Transcription (e.g., SHP, FGF19) FXR_RXR_DNA->Gene_Expression Recruitment of Co-activators FXRE FXR Response Element (FXRE) on DNA Downstream_Effects ↓ Bile Acid Synthesis ↓ Lipogenesis ↑ Insulin Sensitivity Gene_Expression->Downstream_Effects

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare FXR Receptor (Purified Protein or Membranes) Incubation Incubate Receptor with Ligands Receptor_Prep->Incubation Ligand_Prep Prepare Ligand Solutions (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Detection Detect Bound Ligand Signal (e.g., Scintillation Counting) Separation->Detection Data_Plotting Plot Binding Data Detection->Data_Plotting Curve_Fitting Fit Data to Binding Model Data_Plotting->Curve_Fitting Determine_Affinity Calculate Ki or Kd Curve_Fitting->Determine_Affinity

Caption: Experimental Workflow for Binding Affinity Determination.

References

A Comparative Analysis of Farnesoic Acid Production in Larval versus Adult Insects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biosynthesis of farnesoic acid (FA), a critical precursor to juvenile hormone (JH), reveals significant variations between the larval and adult stages of insects. These differences are primarily governed by the differential expression and activity of key enzymes in the JH biosynthetic pathway, ultimately influencing the developmental trajectory and reproductive capacity of the insect.

This compound production is a pivotal step in the intricate process of insect development and reproduction. As the immediate precursor to juvenile hormone, a key regulator of metamorphosis and adult maturation, the synthesis of FA is tightly controlled. This guide provides a comparative study of FA production in larval and adult insects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Comparative Analysis of Farnesic Acid Production

The biosynthesis of this compound and its subsequent conversion to juvenile hormone is subject to significant developmental regulation. In larval stages, particularly in the final instar, there is a notable decrease in the activity of the enzyme Juvenile Hormone Acid O-methyltransferase (JHAMT). This enzyme is responsible for the final step in JH synthesis, the methylation of FA to methyl farnesoate (MF) or JH acid to JH. Consequently, while the corpora allata (the endocrine glands responsible for JH synthesis) of late-stage larvae may continue to produce FA, its conversion to active JH is curtailed. This reduction in JH titer is a prerequisite for the initiation of metamorphosis.

In contrast, adult insects, particularly after eclosion and during periods of reproductive activity, exhibit a significant upregulation of the enzymes involved in the latter stages of JH biosynthesis. This includes increased activity of farnesol (B120207) dehydrogenase, which oxidizes farnesol to farnesal (B56415), and aldehyde dehydrogenase, which converts farnesal to this compound. Crucially, JHAMT activity is also high in adults, ensuring the efficient conversion of FA to JH, which is essential for processes such as vitellogenesis (yolk protein synthesis) and overall reproductive maturation.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing key parameters of this compound and juvenile hormone biosynthesis in larval and adult insects. It is important to note that direct comparative data for all parameters within a single species is limited, and therefore, data from different but representative insect species are presented.

ParameterLarval StageAdult StageInsect SpeciesReference
Farnesal Dehydrogenase Activity PresentPresent and often higher post-eclosionManduca sexta[1], Aedes aegypti[2][1][2]
JHAMT mRNA Expression High in early instars, declines in final instarIncreases significantly post-eclosionBombyx mori[3][4], Aedes aegypti[5][6][3][4][5][6]
JHAMT Enzyme Activity Declines in final larval instarHigh during reproductive periodsBombyx mori[3][7], Aedes aegypti[3][7]

Table 1: Comparison of Enzyme Activity and Gene Expression in Larval vs. Adult Insects.

Signaling Pathways and Experimental Workflows

The regulation of this compound and juvenile hormone biosynthesis is a complex process involving multiple enzymatic steps and signaling pathways. The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for quantifying enzyme activity.

Farnesoic_Acid_Biosynthesis cluster_regulation Regulation Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->Farnesyl_Pyrophosphate FPP Synthase Farnesol Farnesol Farnesyl_Pyrophosphate->Farnesol FPP Phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase Farnesoic_Acid This compound (FA) Farnesal->Farnesoic_Acid Farnesal Dehydrogenase (Aldehyde Dehydrogenase 3) Methyl_Farnesoate Methyl Farnesoate (MF) Farnesoic_Acid->Methyl_Farnesoate JHAMT Juvenile_Hormone Juvenile Hormone (JH) Methyl_Farnesoate->Juvenile_Hormone Epoxidase Larval_Stage Larval Stage: Low JHAMT activity in final instar Adult_Stage Adult Stage: High activity of late-stage -pathway enzymes

Caption: Biosynthetic pathway of this compound and Juvenile Hormone.

JHAMT_Assay_Workflow Start Start: Dissect Corpora Allata (CA) from Larval and Adult Insects Homogenize Homogenize CA in appropriate buffer Start->Homogenize Incubate Incubate homogenate with radiolabeled S-adenosyl-L-methionine ([3H]SAM) and this compound Homogenize->Incubate Extract Extract lipids with organic solvent Incubate->Extract Separate Separate products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) Extract->Separate Quantify Quantify radioactivity of the Methyl Farnesoate product using liquid scintillation counting Separate->Quantify Analyze Analyze and compare JHAMT activity between larval and adult samples Quantify->Analyze

Caption: Experimental workflow for JHAMT activity assay.

Experimental Protocols

This compound Extraction and Quantification by GC-MS

This protocol outlines the general steps for the extraction and quantification of this compound from insect hemolymph using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hemolymph Collection: Collect hemolymph from larval and adult insects into chilled tubes containing an anticoagulant solution (e.g., phenylthiourea) to prevent melanization.

  • Extraction:

    • To the hemolymph sample, add a known amount of an internal standard (e.g., a deuterated analog of this compound).

    • Extract the lipids by adding a mixture of methanol (B129727) and hexane (B92381) (or another suitable organic solvent).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

    • Pool the organic phases and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[8][9]

    • Incubate the mixture at 60-80°C for 30-60 minutes to convert the carboxylic acid group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ester.[8][9]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Use a temperature program that allows for the separation of the TMS-derivatized this compound from other components.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for sensitive and specific quantification by monitoring characteristic ions of the derivatized this compound and the internal standard.

Farnesal Dehydrogenase Activity Assay

This in vitro assay measures the activity of farnesal dehydrogenase in insect tissue homogenates.

  • Tissue Preparation: Dissect the corpora allata or other relevant tissues from larval and adult insects in a chilled buffer. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) and centrifuge to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • NAD+ (cofactor)

    • Farnesal (substrate)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • Incubate for a specific period during which the reaction is linear.

  • Stopping the Reaction and Product Quantification:

    • Stop the reaction by adding an acid or by extracting the product.

    • The product, this compound, can be quantified using HPLC or GC-MS after appropriate extraction and derivatization as described in the previous protocol. The rate of this compound formation is used to calculate the enzyme activity.

Juvenile Hormone Acid O-methyltransferase (JHAMT) Radiochemical Assay

This highly sensitive assay measures the activity of JHAMT by tracking the incorporation of a radiolabeled methyl group.

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from the corpora allata of larval and adult insects as described for the farnesal dehydrogenase assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl with a reducing agent like dithiothreitol)

    • This compound (substrate)

    • Radiolabeled S-adenosyl-L-methionine ([³H]SAM or [¹⁴C]SAM) as the methyl donor.[10]

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature.

    • Start the reaction by adding the enzyme extract.

    • Incubate for a defined period.

  • Extraction and Quantification:

    • Stop the reaction by adding a quenching solution.

    • Extract the radiolabeled product, methyl farnesoate, using an organic solvent (e.g., hexane or isooctane).

    • Separate the product from the unreacted radiolabeled SAM using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity of the product spot or fraction using liquid scintillation counting.[10] The amount of radioactivity incorporated into the product is proportional to the JHAMT activity.

References

Unraveling FAMeT: A Key Enzyme in Invertebrate Development Without Known Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals a critical gap in available research: while Farnesoic Acid O-methyltransferase (FAMeT) has been identified as a crucial enzyme in the hormonal regulation of invertebrates, there are currently no specific inhibitors documented for this target. This lack of available data precludes the creation of a comparative guide on the specificity of FAMeT inhibitors.

Initially, a potential confusion between FAMeT and Farnesyltransferase (FTase) was considered. Farnesyltransferase inhibitors (FTIs) are a well-established class of drugs that have been investigated for various therapeutic applications.[1] However, FAMeT and FTase are distinct enzymes with different substrates and functions. FTase is responsible for the farnesylation of proteins, a type of post-translational modification, while FAMeT is involved in the biosynthesis of juvenile hormones in insects and methyl farnesoate in crustaceans.[2][3][4][5][6]

Understanding FAMeT: Function and Significance

This compound O-methyltransferase (FAMeT) plays a pivotal role in the life cycle of many invertebrates. It catalyzes the final step in the biosynthesis of methyl farnesoate (MF) and juvenile hormone III (JH III), which are critical for processes such as development, reproduction, and metamorphosis.[2][3][4][7]

The enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to this compound, producing methyl farnesoate. In insects, MF can be further converted to JH III. These hormones regulate a wide array of physiological processes, making FAMeT a theoretically attractive target for the development of specific inhibitors, for instance, in the context of pest control.

The Search for FAMeT Inhibitors: A Void in Current Research

Despite the biological importance of FAMeT, a thorough search of available scientific databases and literature reveals a notable absence of specific inhibitors designed to target this enzyme. Research has primarily focused on elucidating the enzyme's structure, function, and expression patterns in various invertebrate species.[2][3][4][7][5][6] While the function of FAMeT is well-characterized, the development of molecules that can specifically block its activity appears to be an unexplored area of research.

This lack of specific inhibitors means that no experimental data on their specificity, potency, or off-target effects is available. Consequently, a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of inhibitor action cannot be constructed at this time.

Future Directions

The absence of FAMeT inhibitors highlights a potential opportunity for future research in drug discovery and insecticide development. The development of potent and specific FAMeT inhibitors could provide novel tools for studying invertebrate endocrinology and may lead to the creation of a new generation of targeted pest control agents. Future research efforts would need to focus on:

  • High-throughput screening of chemical libraries to identify potential FAMeT inhibitory compounds.

  • Structure-based drug design based on the elucidated crystal structure of FAMeT.

  • In vitro and in vivo assays to characterize the potency and specificity of any identified inhibitors.

Until such research is undertaken and published, the scientific community awaits the first generation of FAMeT-specific inhibitors.

References

Unraveling the Differential Effects of Farnesoic Acid and its Derivative on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules is paramount. This guide provides an objective comparison of the gene expression changes induced by farnesoic acid (FA) and its closely related sesquiterpenoid, methyl farnesoate (MF). The data presented is derived from transcriptomic analysis of the hepatopancreas in the freshwater shrimp Neocaridina davidi, offering valuable insights into the distinct regulatory roles of these compounds.

Data Presentation: A Quantitative Overview

Transcriptomic analysis of the shrimp hepatopancreas, three hours after in vitro treatment, revealed significant differences in the gene expression profiles induced by this compound and methyl farnesoate. This compound elicited a broader response, affecting a larger number of genes compared to methyl farnesoate. A summary of the differentially expressed genes (DEGs) is presented below.

Treatment GroupTotal Differentially Expressed Genes (DEGs)Upregulated GenesDownregulated Genes
This compound (FA)112[1][2]6052
Methyl Farnesoate (MF)65[1][2]3431

Notably, only four differentially expressed genes were common between the this compound and methyl farnesoate treatment groups, highlighting their distinct mechanisms of action.[1][2]

Comparative Analysis of Affected Gene Pathways

Gene pathway enrichment analysis indicates that this compound and methyl farnesoate regulate different sets of genes and associated biological pathways.[1][2] this compound treatment led to the enrichment of 14 gene pathways, with a notable impact on pancreatic secretion-related genes.[1][2] In contrast, methyl farnesoate treatment enriched a different set of pathways.

Table 2: Enriched KEGG Pathways for Differentially Expressed Genes

This compound (FA) TreatmentMethyl Farnesoate (MF) Treatment
Protein digestion and absorptionPlatinum drug resistance
Pancreatic secretion Renin secretion
Glycerolipid metabolismPathways in cancer
Alcoholic liver diseaseGlutathione metabolism
Influenza A
Endocytosis
MAPK signaling pathway
Phosphatidylinositol signaling system
Viral life cycle
Human T-cell leukemia virus 1 infection
Bacterial invasion of epithelial cells
C-type lectin receptor signaling pathway
Neurotrophin signaling pathway
Lysine degradation

Pathways in bold are exclusively enriched in the respective treatment group.

Experimental Protocols

The following is a detailed methodology for the key experiments that generated the comparative data.

In Vitro Treatment of Hepatopancreas
  • Tissue Preparation: The hepatopancreas was dissected from mature female Neocaridina davidi shrimp.

  • Culture Conditions: The tissue was cultured in a suitable medium for crustacean tissues.

  • Treatment: The hepatopancreas tissue was treated in vitro with either this compound (FA) or methyl farnesoate (MF). A control group was maintained under the same conditions without the addition of the sesquiterpenoids.

  • Incubation: The tissues were incubated for 3 hours post-treatment.[1][2]

Transcriptomic Analysis (RNA-Seq)
  • RNA Extraction: Total RNA was extracted from the control, FA-treated, and MF-treated hepatopancreas samples using a standard RNA extraction protocol (e.g., TRIzol reagent).[3][4]

  • Library Preparation: RNA-seq transcriptome libraries were prepared from the extracted RNA. This process involves the isolation of mRNA, fragmentation, and conversion to cDNA.[3]

  • Sequencing: The prepared libraries were sequenced using an Illumina sequencing platform.[3]

  • Data Analysis: The sequencing reads were processed and analyzed to identify differentially expressed genes between the treatment and control groups. Gene pathway enrichment analyses (e.g., KEGG pathway analysis) were then performed to understand the biological implications of the gene expression changes.[1][2]

Visualizing the Experimental Workflow and Signaling Implications

Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_treatment In Vitro Treatment cluster_analysis Transcriptomic Analysis shrimp Neocaridina davidi hepatopancreas Hepatopancreas Dissection shrimp->hepatopancreas control Control hepatopancreas->control 3h Incubation fa_treatment This compound (FA) hepatopancreas->fa_treatment 3h Incubation mf_treatment Methyl Farnesoate (MF) hepatopancreas->mf_treatment 3h Incubation rna_extraction RNA Extraction control->rna_extraction fa_treatment->rna_extraction mf_treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing data_analysis Data Analysis (DEGs, Pathway Enrichment) sequencing->data_analysis comparison comparison data_analysis->comparison Comparative Analysis of Gene Expression

Figure 1. A flowchart illustrating the key steps in the comparative transcriptomic analysis of this compound and methyl farnesoate effects on shrimp hepatopancreas.

Differential Gene Regulation and Pathway Activation

signaling_pathways cluster_fa_effects FA-Induced Gene Expression Changes cluster_mf_effects MF-Induced Gene Expression Changes FA This compound fa_degs 112 DEGs FA->fa_degs Regulates MF Methyl Farnesoate mf_degs 65 DEGs MF->mf_degs Regulates fa_pathways Enriched Pathways: - Pancreatic Secretion - MAPK Signaling - Phosphatidylinositol Signaling fa_degs->fa_pathways mf_pathways Enriched Pathways: - Platinum Drug Resistance - Renin Secretion - Glutathione Metabolism mf_degs->mf_pathways

References

Validating RNAi-Mediated Knockdown of Farnesoic Acid Pathway Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in endocrinology, pest management, and aquaculture, the farnesoic acid (FA) signaling pathway is a critical area of study. As the crustacean equivalent of the insect juvenile hormone III, methyl farnesoate (MF) governs vital processes like molting, reproduction, and development. RNA interference (RNAi) has emerged as a powerful tool for functional genomics in this field, allowing for targeted knockdown of key genes. However, the success of any RNAi experiment hinges on robust validation.

This guide provides an objective comparison of common methods used to validate the knockdown of two central genes in the FA pathway: Farnesyl Pyrophosphate Synthase (FPPS) and this compound O-methyltransferase (FAMeT). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and verifying their experiments.

Comparison of Validation Methodologies

  • Molecular Validation (RT-qPCR): This is the most common method to confirm that the RNAi machinery has successfully degraded the target mRNA.[1][2][3] It is highly sensitive and quantitative. However, a reduction in mRNA does not always correlate perfectly with a reduction in protein levels or a functional consequence, due to factors like protein stability.[4] Furthermore, improper primer design can lead to an underestimation of knockdown efficiency by detecting undegraded mRNA cleavage fragments.[4]

  • Protein-Level Validation (Western Blotting): Western blotting provides direct evidence that the reduction in mRNA has led to a decrease in the corresponding protein. This is a crucial link between molecular knockdown and functional outcome. The primary challenge is the availability of specific and effective antibodies for the target protein, which are often not available for non-model organisms.[4]

  • Phenotypic Validation: This method assesses the functional consequence of the gene knockdown. For the FA pathway, this could involve observing developmental delays, molting failures, or changes in reproductive markers like vitellogenin expression.[1][3] A direct biochemical phenotype can be measured by quantifying the levels of this compound and its metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This provides strong evidence that the knockdown has had the intended biological effect.

This compound Biosynthesis Pathway

Farnesoic_Acid_Pathway cluster_MVA Mevalonate (B85504) Pathway cluster_FA FA/MF Biosynthesis Precursors Precursors FPP FPP Precursors->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol This compound (FA) This compound (FA) Farnesol->this compound (FA) Methyl Farnesoate (MF) Methyl Farnesoate (MF) This compound (FA)->Methyl Farnesoate (MF) FPPS_node FPPS (RNAi Target) FPPS_node->FPP FAMeT_node FAMeT (RNAi Target) FAMeT_node->Methyl Farnesoate (MF)

This compound/Methyl Farnesoate Biosynthesis Pathway with RNAi Targets.

Experimental Workflow for RNAi Validation

A typical workflow involves designing and synthesizing dsRNA specific to the target gene, delivering it to the organism, and subsequently validating the knockdown at both the molecular and phenotypic levels.

RNAi_Workflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_val Step 3: Validation A Target Gene Selection (e.g., FPPS, FAMeT) B dsRNA Design & In Vitro Synthesis A->B C dsRNA Delivery (e.g., Injection, Feeding) B->C D Incubation Period (24-108 hours) C->D E Molecular Validation (RT-qPCR) D->E Tissue Sampling F Phenotypic Validation (e.g., Molting, Reproduction, LC-MS Analysis) D->F Observation or Metabolite Extraction G G E->G Quantify mRNA Reduction H H F->H Assess Functional Outcome

General experimental workflow for RNAi-mediated gene knockdown and validation.

Performance Data for FA Pathway Gene Knockdown

The following table summarizes results from various studies that have used RNAi to knock down key genes in the this compound pathway. The data highlights the different validation methods used and the resulting outcomes.

Target GeneOrganismRNAi Delivery MethodValidation Method(s)Key Results
TuFPPS Tetranychus urticae (Two-spotted spider mite)Feeding (dsRNA)RT-qPCR, Phenotypic Analysis (Mortality, Molting)Significant decrease in TuFPPS mRNA; delayed molting; 80% mortality at 108h post-treatment.[1][2]
McFPPS Mylabris cichorii (Meloid beetle)Injection (dsRNA)RT-qPCR, Phenotypic Analysis (Downstream gene expression)Significant suppression of McFPPS mRNA; sharp decrease in downstream gene expression.[6]
NdFPPS Neocaridina denticulata sinensis (Shrimp)Injection (dsRNA)Transcriptome Analysis (RNA-seq)Identification of 9230 differentially expressed genes, indicating a significant impact on ovarian development.[5]
EsFAMeT Eriocheir sinensis (Chinese mitten crab)Injection (dsRNA)RT-qPCR, Phenotypic Analysis (Vitellogenin gene expression)Marked decrease in EsVg (vitellogenin) transcripts in both ovary and hepatopancreas.[3]
NdFAMeT Neocaridina denticulata sinensis (Shrimp)Injection (dsRNA)Enzyme Activity Assay, Phenotypic ObservationDecreased protein activity and observable changes in individual phenotype.[7]

Detailed Experimental Protocols

Protocol 1: dsRNA Synthesis and Delivery by Microinjection

This protocol is a standard method for producing dsRNA and delivering it to arthropods.

  • Template Generation:

    • Design primers (18-25 bp) with a 5' T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to amplify a 300-500 bp region of the target gene (e.g., FAMeT).

    • Perform PCR using cDNA from the target organism as a template.

    • Purify the PCR product using a standard kit and verify the size on an agarose (B213101) gel.

  • In Vitro Transcription:

    • Use a commercial T7 RiboMAX™ Express RNAi System (Promega) or similar kit for dsRNA synthesis.

    • Incubate 1.0 µg of the purified PCR template in a 20 µL reaction for 3-4 hours at 37°C.

    • Treat the reaction with RNase-free DNase to remove the DNA template.

  • dsRNA Purification and Quantification:

    • Purify the synthesized dsRNA using an RNA purification kit or isopropanol (B130326) precipitation.

    • Assess the integrity and size of the dsRNA on a 1% agarose gel.

    • Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop). Dilute to a working concentration (e.g., 1 µg/µL) in RNase-free water or injection buffer.

  • Microinjection:

    • Anesthetize animals (e.g., by placing them on ice).

    • Using a microinjector, inject a defined volume (e.g., 1-2 µL) of the dsRNA solution into the hemocoel, typically at the base of a walking leg.

    • Inject a control group with dsRNA targeting a non-endogenous gene (e.g., GFP).

    • Return animals to normal housing conditions and collect samples at desired time points (e.g., 24, 48, 72 hours post-injection).

Protocol 2: Validation by Quantitative Real-Time PCR (RT-qPCR)

This protocol details the steps to quantify the reduction in target mRNA levels.

  • RNA Extraction:

    • Dissect and collect target tissues (e.g., hepatopancreas, ovary) from 5-10 individuals per treatment group.

    • Immediately homogenize tissues in a lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol. To minimize detection of mRNA cleavage fragments, consider using a kit that specifically purifies polyadenylated mRNA.[4]

    • Treat with RNase-free DNase to remove any genomic DNA contamination.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • qPCR Primer Design:

    • Design primers to amplify a ~100-200 bp region of the target gene.

    • Crucial: For optimal results, design primers that amplify a region 5' (upstream) of the dsRNA target site. This ensures that the non-polyadenylated 5' cleavage product is not detected, providing a more accurate estimate of functional mRNA.[4]

    • Validate primer efficiency by running a standard curve. Acceptable efficiencies are between 90% and 110%.

    • Select and validate at least one stable reference (housekeeping) gene for normalization (e.g., β-actin, GAPDH).

  • qPCR Reaction and Analysis:

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers.

    • Run the reaction on a real-time PCR cycler.

    • Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing the dsRNA-treated group to the control group.

Protocol 3: Phenotypic Validation via LC-MS/MS Quantification of this compound

This protocol provides a framework for quantifying FA/MF levels as a direct functional validation of knockdown.

  • Sample Collection and Extraction:

    • Collect hemolymph (e.g., 50-100 µL) or dissected tissue from individual animals.

    • For tissues, record the wet weight and homogenize in a methanol (B129727)/water solution.

    • Add an internal standard (e.g., a deuterated version of FA or a structurally similar compound) to each sample for accurate quantification.

    • Perform a liquid-liquid extraction. Add a nonpolar solvent like hexane (B92381) or an iso-octane/ethyl acetate (B1210297) mixture, vortex thoroughly, and centrifuge to separate the phases.[8][9]

    • Carefully collect the upper organic phase containing the lipids and hormones. Repeat the extraction for better recovery.

  • Sample Preparation:

    • Dry the pooled organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 100 µL of acetonitrile (B52724)/water) compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled to a tandem quadrupole mass spectrometer.

    • Separate metabolites on a reverse-phase column (e.g., C18) using a gradient of mobile phases, such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.[10]

    • Operate the mass spectrometer in a sensitive mode, such as Multiple Reaction Monitoring (MRM), using specific precursor-product ion transitions optimized for this compound and methyl farnesoate.

    • Generate a standard curve using known concentrations of pure FA and MF to quantify the absolute amounts in the biological samples.

  • Data Analysis:

    • Integrate the peak areas for the target analytes and the internal standard.

    • Calculate the concentration of FA and MF in each sample by comparing their peak area ratios to the standard curve.

    • Perform statistical analysis to compare the hormone levels between the control and dsRNA-treated groups. A significant reduction in FA or MF levels provides strong evidence of a functional knockdown.

References

A Comparative Analysis of Farnesoic Acid and Pyriproxyfen on Insect Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect growth regulators (IGRs) represent a cornerstone of modern pest management strategies, offering targeted control by disrupting the developmental and reproductive processes of insects. Among the most significant IGRs are those that interfere with the action of juvenile hormone (JH), a critical regulator of metamorphosis and reproduction. This guide provides a comparative analysis of two such compounds: farnesoic acid, a natural precursor in the juvenile hormone biosynthetic pathway, and pyriproxyfen (B1678527), a synthetic juvenile hormone analog. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, biological effects, and the experimental methodologies used to evaluate them.

This compound: A Natural Precursor with Hormonal Activity

This compound is a sesquiterpenoid and a key intermediate in the biosynthesis of juvenile hormones in insects.[1][2] It is synthesized from farnesyl pyrophosphate and is subsequently converted to methyl farnesoate and then to active juvenile hormone isoforms.[1][3] While primarily a precursor, this compound itself can exhibit biological activity, influencing developmental processes.

Pyriproxyfen: A Potent Synthetic Juvenile Hormone Mimic

Pyriproxyfen is a widely used insect growth regulator that acts as a potent mimic of juvenile hormone.[4] Its chemical structure allows it to bind to JH receptors, leading to the disruption of normal insect development. Pyriproxyfen is known for its high efficacy at low concentrations and its broad-spectrum activity against various insect pests.

Comparative Efficacy and Developmental Effects

Direct comparative studies evaluating the efficacy of this compound and pyriproxyfen side-by-side are limited in the available scientific literature. However, by examining independent studies on each compound, we can infer their relative effects on key developmental parameters.

Table 1: Effects of this compound and its Derivative Methyl Farnesoate on Arthropod Development

OrganismDevelopmental StageCompoundConcentrationObserved EffectsReference
Mud Crab (Scylla paramamosain)5th Zoea to MegalopaMethyl Farnesoate10 µMComplete prohibition of metamorphosis[5]
Mud Crab (Scylla paramamosain)5th Zoea to MegalopaThis compound0.1 - 10 µMProhibition of metamorphosis (concentration-independent)[5]

Table 2: Effects of Pyriproxyfen on Insect Development

OrganismDevelopmental StageParameterConcentrationResultReference
Aedes aegypti3rd & 4th Instar LarvaeEmergence Inhibition (90 days)0.05 ppmSustained inhibition of adult emergence[6]
Aedes albopictusAdultFecundity (eggs laid)Archer® ResidueSignificant reduction in egg laying (24.3-25.2 vs. 49.2-52.7 in control)[7]
Aedes albopictusEggsHatch RateArcher® ResidueSignificant reduction in hatch rate (2.9-10.3% vs. 38.0-61.9% in control)[7]
Drosophila melanogasterAdultReproductionTreatmentSignificant decrease in reproduction[8]
Tribolium castaneum1st Instar LarvaeMortality20 ppm66.10% larval mortality[5]
Tribolium castaneumPupaeAdult Emergence Inhibition20 ppm96.67% inhibition of adult emergence[5]

Mechanism of Action and Signaling Pathways

This compound and pyriproxyfen both exert their effects through the juvenile hormone signaling pathway, albeit through different modes of entry.

This compound's Role in the JH Biosynthetic Pathway: this compound is a crucial intermediate in the natural production of JH. Its levels are tightly regulated, and its conversion to active JH is a critical step in controlling developmental timing.

JH_Biosynthesis FPP Farnesyl Pyrophosphate Farnesol Farnesol FPP->Farnesol Farnesal (B56415) Farnesal Farnesol->Farnesal FA This compound Farnesal->FA ALDH3 MF Methyl Farnesoate FA->MF JHAMT JH Juvenile Hormone MF->JH CYP15

Caption: Simplified Juvenile Hormone Biosynthesis Pathway.

Pyriproxyfen's Mimicry and Disruption of JH Signaling: Pyriproxyfen, as a JH analog, directly binds to the JH receptor, Methoprene-tolerant (Met). This binding activates the JH signaling pathway at inappropriate times, leading to developmental arrest.

Pyriproxyfen_Signaling Pyriproxyfen Pyriproxyfen Met Met (JH Receptor) Pyriproxyfen->Met Binds and Activates Kr_h1 Krüppel-homolog 1 Met->Kr_h1 Induces Expression Developmental_Genes Downstream Developmental Genes Kr_h1->Developmental_Genes Regulates Disruption Disruption of Metamorphosis & Reproduction Developmental_Genes->Disruption

Caption: Pyriproxyfen's Mechanism of Action via the JH Receptor.

Experimental Protocols

The evaluation of this compound and pyriproxyfen on insect development involves a variety of bioassays and analytical techniques.

Larval Development and Metamorphosis Bioassay

This protocol is a generalized procedure for assessing the impact of chemical compounds on larval development and emergence.

Larval_Bioassay_Workflow A Insect Rearing & Synchronization (e.g., 3rd instar larvae) C Exposure of Larvae (e.g., addition to diet or water) A->C B Preparation of Test Solutions (this compound or Pyriproxyfen in appropriate solvent) B->C D Incubation under Controlled Conditions (Temperature, Photoperiod) C->D E Data Collection (Mortality, Pupation Rate, Emergence Rate, Malformations) D->E F Statistical Analysis (e.g., Probit analysis for LC50/EC50) E->F

Caption: General Workflow for a Larval Bioassay.

Detailed Method:

  • Insect Culture: Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions.

  • Preparation of Test Compounds: Prepare stock solutions of this compound and pyriproxyfen in a suitable solvent (e.g., acetone). A series of dilutions are then made to achieve the desired final concentrations.

  • Treatment Application: For aquatic insects, the compounds are added to the rearing water. For terrestrial insects, the compounds can be incorporated into their diet or applied topically.

  • Exposure and Observation: Larvae are exposed to the treated medium or diet. A control group receiving only the solvent should be included. The insects are monitored daily to record mortality, timing of pupation, and adult emergence. Any morphological abnormalities are also noted.

  • Data Analysis: The collected data is used to calculate parameters such as the lethal concentration (LC50) or effective concentration (EC50) that causes a 50% response.

Fecundity and Fertility Assay

This assay assesses the impact of the compounds on the reproductive capacity of adult insects.

Detailed Method:

  • Adult Treatment: Newly emerged adult insects are exposed to the test compounds, either through a treated diet, treated surfaces, or topical application.

  • Mating and Oviposition: Treated insects are allowed to mate, and females are provided with an appropriate substrate for egg-laying.

  • Egg Collection and Counting: The total number of eggs laid per female (fecundity) is counted.

  • Hatching Assessment: The collected eggs are monitored for hatching, and the number of hatched larvae is recorded to determine the fertility rate (percentage of eggs that hatch).

  • Statistical Comparison: The fecundity and fertility of the treated groups are statistically compared to the control group.

Conclusion

This compound, as a natural component of the juvenile hormone biosynthetic pathway, and pyriproxyfen, as a synthetic mimic, both play significant roles in the disruption of insect development. While pyriproxyfen has been extensively studied and commercialized as a potent and stable insect growth regulator, the biological activity of this compound highlights the potential for developing novel pest control agents that target the insect's own endocrine system. The lack of direct comparative studies underscores an area for future research that could provide valuable insights into the structure-activity relationships of juvenile hormone analogs and the evolution of hormonal regulation in insects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the complex interplay between these compounds and insect physiology.

References

Illuminating the Farnesoic Acid Signaling Cascade: A Comparative Guide to Confirming Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to identify and validate the downstream targets of the farnesoic acid signaling pathway. We delve into the distinct mechanisms in vertebrates and invertebrates, offering experimental data, detailed protocols, and clear visual representations to facilitate your research.

This compound (FA) and its derivatives are crucial signaling molecules that have garnered significant interest for their roles in metabolic regulation in vertebrates and developmental processes in invertebrates. The elucidation of their downstream targets is paramount for understanding their physiological functions and for the development of novel therapeutics. This guide contrasts the primary experimental approaches used to confirm these targets in both the well-established Farnesoid X Receptor (FXR) pathway in vertebrates and the emerging FA/Methyl Farnesoate (MF) pathway in crustaceans.

A Tale of Two Pathways: Vertebrates vs. Invertebrates

In vertebrates, farnesoid derivatives, primarily bile acids, are ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[1][2] The activation of FXR leads to the transcriptional regulation of a host of target genes.

In contrast, in invertebrates, particularly crustaceans, this compound and its methylated form, methyl farnesoate (MF), are considered hormones analogous to the juvenile hormones in insects, regulating processes such as reproduction, molting, and development.[3][4] The precise receptor for FA/MF in crustaceans is still under active investigation, with the Retinoid X Receptor (RXR) being a prominent candidate.[5]

Comparing Methodologies for Target Gene Validation

The confirmation of direct downstream targets of the this compound signaling pathway relies on a combination of techniques to identify transcription factor binding sites and to quantify changes in gene expression. Below, we compare the primary methods employed for both the vertebrate FXR and crustacean FA/MF signaling pathways.

For the Vertebrate Farnesoid X Receptor (FXR) Pathway:

Two principal techniques are widely used to identify and validate the downstream targets of FXR: Chromatin Immunoprecipitation Sequencing (ChIP-seq) and Luciferase Reporter Assays. These are often followed by quantitative PCR (qPCR) to confirm changes in the expression of putative target genes.

Method Principle Advantages Disadvantages Primary Application
ChIP-seq Identifies genome-wide binding sites of a specific transcription factor (FXR) by immunoprecipitating chromatin and sequencing the associated DNA.[3]Unbiased, genome-wide discovery of direct binding sites; provides high-resolution mapping.[6][7]Technically demanding; requires high-quality specific antibodies; binding does not always correlate with transcriptional activity.[6]Discovering novel direct target genes of FXR on a genomic scale.
Luciferase Reporter Assay Quantifies the ability of a transcription factor (FXR) to activate a specific promoter sequence linked to a luciferase reporter gene.[1]Highly sensitive for quantifying transcriptional activation; suitable for high-throughput screening of agonists/antagonists.[1]In vitro system that may not fully recapitulate the in vivo chromatin context; only tests a specific promoter region.Validating functional FXR binding to a specific promoter element and screening for FXR modulators.
qPCR Measures the relative expression levels of specific mRNA transcripts.[2]Highly sensitive and specific for quantifying gene expression changes; relatively low cost and high throughput.Only measures changes in mRNA levels, not direct protein binding; requires prior knowledge of the target gene sequence.Validating the functional consequence (upregulation or downregulation) of FXR activation on putative target genes identified by other methods.
For the Invertebrate this compound/Methyl Farnesoate Pathway:

Given that the receptor for FA/MF in crustaceans is not as definitively characterized as FXR in vertebrates, the primary approach for identifying downstream targets is through transcriptomics, followed by validation.

Method Principle Advantages Disadvantages Primary Application
RNA-seq Provides a comprehensive snapshot of the transcriptome, identifying all differentially expressed genes in response to a stimulus (e.g., FA or MF treatment).[8]Unbiased, genome-wide discovery of all regulated genes; can identify novel transcripts and splice variants.[9]Does not distinguish between direct and indirect targets; requires significant bioinformatics expertise for data analysis.[2][10]Identifying candidate downstream genes and pathways regulated by FA/MF signaling.
qPCR Measures the relative expression levels of specific mRNA transcripts.Highly sensitive and specific for quantifying gene expression changes; serves as the "gold standard" for validating RNA-seq data.[8]Requires prior knowledge of the target gene sequence; only validates a subset of the differentially expressed genes.Confirming the differential expression of key genes identified through RNA-seq analysis.

Signaling Pathway Diagrams

vertebrate_fxr_pathway cluster_cell Hepatocyte FA Farnesoid Derivatives (Bile Acids) FXR FXR FA->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding Target_Genes Target Genes (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Transcriptional Regulation mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Response Metabolic Regulation (Bile Acid, Lipid, Glucose) Protein->Response

Vertebrate Farnesoid X Receptor (FXR) Signaling Pathway.

invertebrate_fa_mf_pathway cluster_cell Crustacean Cell FA_MF This compound (FA) / Methyl Farnesoate (MF) Receptor Putative Receptor (e.g., RXR-containing heterodimer) FA_MF->Receptor Activation Response_Element Response Element Receptor->Response_Element Binding Target_Genes Target Genes (e.g., Vitellogenin, Molting-related genes) Response_Element->Target_Genes Transcriptional Regulation mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Response Physiological Response (Reproduction, Molting) Protein->Response

Invertebrate this compound (FA)/Methyl Farnesoate (MF) Signaling Pathway.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR

This protocol outlines the key steps for performing ChIP-seq to identify FXR binding sites in hepatocytes.

chip_seq_workflow start 1. Cell Culture & Crosslinking (e.g., HepG2 cells + formaldehyde) chromatin_prep 2. Chromatin Preparation (Cell lysis and sonication to shear DNA) start->chromatin_prep immunoprecipitation 3. Immunoprecipitation (Incubate with anti-FXR antibody) chromatin_prep->immunoprecipitation pull_down 4. Complex Pull-down (Use protein A/G beads) immunoprecipitation->pull_down washing 5. Washing (Remove non-specific binding) pull_down->washing elution 6. Elution & Reverse Crosslinking (Release DNA-protein complexes and reverse crosslinks) washing->elution dna_purification 7. DNA Purification elution->dna_purification library_prep 8. Sequencing Library Preparation dna_purification->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing data_analysis 10. Bioinformatic Analysis (Peak calling, motif analysis, gene annotation) sequencing->data_analysis end Identified FXR Binding Sites data_analysis->end

ChIP-seq Experimental Workflow for FXR.
  • Cell Culture and Crosslinking: Culture human hepatocytes (e.g., HepG2 cells) to ~80-90% confluency. Treat with an FXR agonist (e.g., GW4064) or vehicle control. Crosslink protein to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with a highly specific anti-FXR antibody overnight.

  • Complex Pull-down: Add protein A/G magnetic beads to pull down the antibody-FXR-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Sequencing Library Preparation: Prepare a DNA library for high-throughput sequencing, including end-repair, A-tailing, and adapter ligation.

  • Sequencing: Sequence the DNA library on a next-generation sequencing platform.

  • Bioinformatic Analysis: Align reads to the reference genome, perform peak calling to identify regions of FXR enrichment, conduct motif analysis to find FXREs, and annotate peaks to nearby genes.

Luciferase Reporter Assay for FXR Activation

This protocol details the steps for a dual-luciferase reporter assay to measure FXR activation.[1]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

  • Transfection: Co-transfect the cells with three plasmids: an FXR expression vector, a reporter vector containing an FXRE-driven firefly luciferase gene, and a control vector expressing Renilla luciferase (for normalization).

  • Treatment: After incubation, treat the cells with various concentrations of the test compound (e.g., a potential FXR agonist) or a known agonist like GW4064 as a positive control.

  • Cell Lysis: After a 24-hour incubation, lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50.

RNA-seq for Crustacean FA/MF Target Identification

This protocol provides a general workflow for an RNA-seq experiment to identify differentially expressed genes in response to FA or MF in crustaceans.[8]

rnaseq_workflow start 1. Experimental Treatment (e.g., Shrimp treated with FA/MF vs. control) tissue_collection 2. Tissue Collection (e.g., Hepatopancreas) start->tissue_collection rna_extraction 3. Total RNA Extraction tissue_collection->rna_extraction library_prep 4. mRNA Purification & cDNA Synthesis (Poly-A selection, fragmentation, reverse transcription) rna_extraction->library_prep sequencing 5. High-Throughput Sequencing library_prep->sequencing data_analysis 6. Bioinformatic Analysis (Quality control, de novo assembly (if no reference genome), read mapping, differential expression analysis) sequencing->data_analysis deg_list List of Differentially Expressed Genes (DEGs) data_analysis->deg_list validation 7. qPCR Validation deg_list->validation

RNA-seq Experimental Workflow for Crustacean FA/MF Target Identification.
  • Experimental Treatment: Treat crustaceans with FA, MF, or a vehicle control.

  • Tissue Collection: Dissect the tissue of interest (e.g., hepatopancreas) at a specific time point post-treatment.

  • Total RNA Extraction: Extract total RNA from the tissue samples using a suitable method (e.g., TRIzol).

  • Library Preparation:

    • Purify mRNA using oligo(dT) beads.

    • Fragment the mRNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • If a reference genome is unavailable, perform de novo transcriptome assembly.

    • Map the reads to the reference genome or assembled transcriptome.

    • Quantify gene expression and perform differential expression analysis to identify genes that are significantly up- or downregulated in response to FA/MF treatment.

  • qPCR Validation: Validate the expression changes of a subset of differentially expressed genes using qPCR.

qPCR for Validation of Gene Expression

This protocol outlines the steps for validating RNA-seq data or confirming the expression changes of putative FXR target genes.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the experimental samples and reverse transcribe it into cDNA.

  • Primer Design: Design and validate primers for the target genes and at least one stable housekeeping gene (for normalization).

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

  • Thermocycling: Perform the qPCR in a real-time PCR machine.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control samples.[2]

By employing these methodologies in a comparative and complementary manner, researchers can confidently identify and validate the downstream targets of the this compound signaling pathway, paving the way for a deeper understanding of its biological significance and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Farnesoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Farnesoic Acid

Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Solubility Soluble in most organic solvents; poor water solubility.[1]
Storage Store dry at -20°C. Stock solutions should be stored frozen.[1]

Step-by-Step Disposal Protocol

The following procedure is a synthesis of general best practices for laboratory chemical waste disposal and should be followed for this compound in the absence of specific institutional guidelines.

1. Waste Identification and Classification: Treat all this compound waste, including pure substance, solutions, and contaminated materials, as hazardous chemical waste.[4][5] This is a precautionary measure due to the compound's unknown toxicological profile.[1]

2. Containerization:

  • Select a container that is chemically compatible with this compound and any solvents used. Plastic is often a preferred choice.[6]

  • The container must be in good condition, free from leaks or damage, and have a secure, screw-on cap.[7][8]

  • Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills.[7]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[9]

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date when the waste was first added to the container.

4. Storage and Segregation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7][8]

  • Do not mix this compound waste with incompatible chemicals. For instance, store it separately from strong acids, bases, and oxidizing agents.[7]

  • Regularly inspect the SAA for any signs of leakage or container degradation.[7][8]

5. Request for Disposal:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office for pickup.[6]

  • Do not dispose of this compound down the drain or in regular trash.[4][5][8]

  • Provide accurate information about the waste composition to EHS personnel.[5]

6. Empty Container Disposal:

  • A container that has held this compound should be triple-rinsed with a suitable solvent.[4]

  • The rinsate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, deface the hazardous waste labels and dispose of the container as regular trash, unless otherwise directed by your institution.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FarnesoicAcidDisposal cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_disposal Disposal Process cluster_decontamination Container Decontamination A This compound Waste Generated (pure, solution, or contaminated material) B Classify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full or Waste No Longer Generated? E->F F->E No G Contact Environmental Health & Safety (EHS) for Pickup F->G Yes H EHS Collects and Disposes of Waste G->H I Triple-Rinse Empty Container H->I J Collect Rinsate as Hazardous Waste I->J K Deface Labels and Dispose of Container as Regular Trash I->K J->G Add to waste stream

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general yet crucial safety and disposal protocols, researchers can ensure the responsible management of this compound waste, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Farnesoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Farnesoic acid in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

This compound, a key signaling molecule in various biological processes, requires careful handling due to its potential hazards. While the full toxicological profile is not yet known, it is classified as a skin irritant and may cause an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, treating this compound with a high degree of caution, as one would with a substance of unknown toxicity, is imperative.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory. This is not merely a recommendation but a critical safety requirement to prevent skin contact, inhalation, and eye exposure.

PPE ComponentSpecifications and RecommendationsRationale
Hand Protection Nitrile or butyl rubber gloves are recommended for handling organic acids.[2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination. For extended operations or when handling larger quantities, consider double-gloving.Prevents skin irritation and potential allergic reactions upon direct contact.
Eye and Face Protection Chemical safety glasses with side shields are the minimum requirement.[3] For procedures with a higher risk of splashing, chemical splash goggles are necessary. When handling larger volumes or during procedures with a significant splash potential, a full-face shield should be worn in addition to safety goggles.[2][3]Protects the eyes and face from accidental splashes of this compound.
Body Protection A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit made of materials like neoprene should be worn over the lab coat.[2]Protects skin and personal clothing from contamination.
Footwear Fully enclosed shoes are mandatory in the laboratory.Protects feet from potential spills.
Respiratory Protection Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be conducted to determine the need for respiratory protection, such as a respirator with an organic vapor cartridge.[2]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials & Spill Kit prep_setup->prep_gather handle_weigh Weigh/Measure this compound handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Spill Management: Immediate Actions Required

In the event of a this compound spill, a swift and organized response is critical to mitigate potential hazards.

Small Spills (manageable by laboratory personnel):
  • Alert & Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (with caution): For small spills of this organic acid, you can cautiously neutralize the absorbed material with a weak base like sodium bicarbonate. Add the neutralizer slowly from the outside of the spill towards the center.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Large Spills (requiring emergency response):
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health and Safety).

  • Assist: Provide the emergency response team with the Safety Data Sheet (SDS) for this compound and any other relevant information.

Disposal Plan: Ensuring Environmental Responsibility

This compound and any materials contaminated with it must be disposed of as hazardous waste. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a clearly labeled, sealed container designated for solid hazardous waste.

    • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Neutralization of Small Quantities: While neutralization of small amounts of some acids for drain disposal is permissible under certain regulations, given that the full toxicological profile of this compound is unknown and it is very toxic to aquatic life, this practice is not recommended . All this compound waste should be treated as hazardous.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Skin Irritant, Aquatic Toxin).

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour this compound waste down the drain.

References

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